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  • Product: 6-Methylpyridine-2-ethanol
  • CAS: 934-78-1

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 6-Methylpyridine-2-ethanol

CAS: 100-70-9 | Synonyms: 2-(6-Methylpyridin-2-yl)ethanol, 6-Methyl-2-pyridineethanol Primary Application: Key intermediate for Betahistine (anti-vertigo therapeutic). Part 1: Strategic Overview & Retrosynthesis The synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100-70-9 | Synonyms: 2-(6-Methylpyridin-2-yl)ethanol, 6-Methyl-2-pyridineethanol Primary Application: Key intermediate for Betahistine (anti-vertigo therapeutic).

Part 1: Strategic Overview & Retrosynthesis

The synthesis of 6-Methylpyridine-2-ethanol (6-MPE) is a critical upstream process in the pharmaceutical manufacturing of Betahistine. The molecule is characterized by a pyridine ring substituted at the 2-position with a hydroxyethyl group and at the 6-position with a methyl group.

From a retrosynthetic perspective, the most atom-economical route disconnects at the C-C bond between the benzylic carbon and the hydroxymethyl group, revealing 2,6-Lutidine (2,6-Dimethylpyridine) and Formaldehyde as the primary synthons.

Retrosynthetic Logic
  • Target: 6-Methylpyridine-2-ethanol.

  • Disconnection: C(sp3)-C(sp3) bond cleavage.

  • Precursors: 2,6-Lutidine + Formaldehyde (HCHO).

  • Challenge: Controlling selectivity. 2,6-Lutidine has two reactive methyl groups. Over-reaction leads to the symmetric impurity 2,6-bis(2-hydroxyethyl)pyridine , which is difficult to separate.

Part 2: The Core Synthesis (Thermal Hydroxyalkylation)

The industrial "gold standard" for this synthesis is the thermal hydroxyalkylation of 2,6-lutidine with formaldehyde. Unlike base-catalyzed aldol reactions which can lead to polymerization, the thermal route relies on the weak acidity of the


-methyl protons and the high temperature to drive the reaction kinetics.
Reaction Mechanism & Thermodynamics

The reaction proceeds via an Ene-like mechanism or a thermally induced Aldol-type condensation .

  • Tautomerization: At elevated temperatures (>130°C), 2,6-lutidine exists in equilibrium with its enamine-like tautomer (anhydrobase).

  • Nucleophilic Attack: The exocyclic methylene carbon of the tautomer attacks the carbonyl carbon of formaldehyde.

  • Proton Transfer: Rapid proton transfer restores aromaticity, yielding the ethanol derivative.

Note: The reaction is reversible. High temperatures favor the forward reaction, but prolonged exposure can lead to degradation or oligomerization.

Pathway Visualization (Graphviz)

SynthesisPathway Lutidine 2,6-Lutidine (Starting Material) Tautomer Enamine Tautomer (Transient Species) Lutidine->Tautomer  >130°C   Formaldehyde Formaldehyde (aq. or Paraformaldehyde) Formaldehyde->Tautomer  >130°C   Target 6-Methylpyridine-2-ethanol (Target Product) Tautomer->Target  Condensation   Target->Lutidine  Reversibility (Thermal)   Impurity 2,6-bis(2-hydroxyethyl)pyridine (Over-reaction Impurity) Target->Impurity  + Excess HCHO  

Figure 1: Reaction pathway showing the primary condensation and the competitive over-alkylation leading to the bis-substituted impurity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a high-pressure autoclave system. The use of pressure allows the reaction to exceed the boiling point of the aqueous mixture, accessing the activation energy required for the methyl C-H bond activation without strong bases.

Reagents & Equipment
  • Reactor: 1L Stainless Steel Autoclave (Rated >20 bar).

  • Reagents:

    • 2,6-Lutidine (99% purity): 321 g (3.0 mol).

    • Paraformaldehyde (95%): 90 g (3.0 mol eq. formaldehyde).[1][2][3][4][5][6][7]

    • Water: 100 mL (Solvent/moderator).

  • Safety Note: Formaldehyde is a carcinogen. 2,6-Lutidine is flammable. Operate in a fume hood.

Step-by-Step Methodology
  • Charging: Load the 2,6-lutidine, paraformaldehyde, and water into the autoclave.

    • Why: Water acts as a solvent for formaldehyde (depolymerizing paraformaldehyde in situ) and moderates the exotherm.

  • Inerting: Purge the reactor 3 times with Nitrogen (

    
    ) to remove oxygen.
    
    • Integrity Check: Pressurize to 5 bar and hold for 10 mins to leak-test.

  • Reaction:

    • Heat the mixture to 135°C .

    • Stir at 500 RPM .

    • Maintain temperature for 4 to 6 hours .

    • Pressure:[6][8] Expect internal pressure to rise to ~3-5 bar due to vapor pressure.

  • Quenching: Cool the reactor to <40°C. Vent residual pressure carefully into a scrubber (formaldehyde trap).

  • Work-up:

    • Transfer the dark reaction mixture to a flask.

    • Perform vacuum evaporation (Rotavap) at 60°C to remove water and unreacted formaldehyde.

Purification Strategy (Critical for Drug Grade)

The crude mixture contains: Unreacted Lutidine (~40-50%), Target 6-MPE (~30-40%), and Bis-impurity (~10%).

  • Fractional Vacuum Distillation:

    • Fraction 1 (Recovery): Distill at 50-60°C / 10 mmHg . This recovers unreacted 2,6-lutidine (Recycle this stream).

    • Fraction 2 (Product): Distill at 110-115°C / 2 mmHg . Collect the clear, viscous oil.

    • Residue: The pot residue contains the high-boiling bis-impurity and oligomers.

Process Workflow Diagram

ProcessFlow RawMat Raw Materials (Lutidine + Paraformaldehyde) Reactor Autoclave Reactor 135°C, 5 Bar, 6h RawMat->Reactor Evap Flash Evaporation Remove Water/HCHO Reactor->Evap Distill1 Distillation Cut 1 Recovery of Lutidine Evap->Distill1  Low Boilers   Distill1->RawMat  Recycle Loop   Distill2 Distillation Cut 2 Target Product (6-MPE) Distill1->Distill2  Increase Temp/Vac   Waste Heavy Residue (Bis-impurity) Distill2->Waste  Pot Residue  

Figure 2: Downstream processing workflow emphasizing the recycling of unreacted starting material to improve process economy.

Part 4: Alternative Pathway (Lithiation)

For high-purity, small-scale research requirements where yield is secondary to specificity.

While the thermal route is preferred for scale, lateral lithiation offers high regioselectivity.

  • Reagents: 2,6-Lutidine, n-Butyllithium (n-BuLi), Ethylene Oxide (or Formaldehyde - Note: Formaldehyde adds 1 carbon to methyl, yielding ethanol chain. Ethylene oxide adds 2 carbons to the ring directly, or to the methyl? Reaction of Py-CH2-Li with HCHO yields Py-CH2-CH2-OH).

  • Protocol:

    • Cool 2,6-lutidine in dry THF to -78°C .

    • Add n-BuLi (1.0 eq) dropwise to form the lithiated species (bright red anion).

    • Add Paraformaldehyde (cracked to monomer gas) or Trioxane.

    • Correction: Direct reaction of the lithiated species (Py-CH2-Li) with Formaldehyde yields Py-CH2-CH2-OH.

  • Advantage: Avoids high temperatures; fewer thermal degradation byproducts.

  • Disadvantage: Requires cryogenic conditions and pyrophoric reagents; difficult to scale.

Part 5: Data Summary & Quality Metrics

ParameterThermal Route (Autoclave)Lithiation Route (Cryogenic)
Reaction Temp 130°C - 140°C-78°C
Pressure 3 - 6 BarAtmospheric (Inert Gas)
Conversion ~40-50% (per pass)>80%
Selectivity Moderate (Mono/Bis mix)High (Mono dominant)
Scalability High (Industrial Standard)Low (Lab/Pilot only)
Safety Profile Moderate (Pressure/Heat)High Risk (Pyrophorics)
Analytical Validation (NMR)

To validate the synthesis of 6-Methylpyridine-2-ethanol :

  • 1H NMR (CDCl3): Look for the characteristic ethylene bridge triplets.

    • 
       ~2.9 ppm (t, 2H, Ar-CH2-)
      
    • 
       ~4.0 ppm (t, 2H, -CH2-OH)
      
    • 
       ~2.5 ppm (s, 3H, -CH3)
      
    • 
       ~7.0-7.5 ppm (m, 3H, Pyridine-H)
      

References

  • Synthesis of Betahistine Precursors. Journal of the Serbian Chemical Society. (1997). Describes the condensation of 2-methylpyridine derivatives with paraformaldehyde to yield 2-(2-pyridyl)ethanol derivatives.[1][5]

  • Process for Preparation of 2-Ethanol Pyridine Derivatives. Google Patents (CN105175319A). Details the industrial conditions for converting methylpyridines to their ethanol counterparts via formaldehyde condensation.

  • Reaction of Picolines with Formaldehyde. Organic Syntheses. General methodology for hydroxyalkylation of activated methylpyridines.

  • BenchChem Technical Data: 2-Hydroxy-6-methylpyridine vs Ethanol Derivatives. Distinguishes between the hydroxylation (methanol) and condensation (ethanol) pathways.

Sources

Exploratory

"6-Methylpyridine-2-ethanol" chemical properties

Topic: 6-Methylpyridine-2-ethanol Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals CAS: 934-78-1 | Formula: C₈H₁₁NO | MW: 137.18 g/mol Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methylpyridine-2-ethanol Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS: 934-78-1 | Formula: C₈H₁₁NO | MW: 137.18 g/mol

Executive Summary

6-Methylpyridine-2-ethanol (also known as 6-methyl-2-pyridineethanol or 2-(6-methyl-2-pyridyl)ethanol) is a bifunctional pyridine derivative characterized by a reactive primary alcohol tail and a steric methyl group at the ortho positions of the pyridine ring.[1][2] It serves as a critical intermediate in the synthesis of 2-methyl-6-vinylpyridine , a monomer used extensively in the production of functionalized latexes, ion-exchange resins, and water-soluble polyelectrolytes for flocculation. Beyond polymer chemistry, it functions as a scaffold in medicinal chemistry (e.g., orexin receptor antagonists) and as a bidentate ligand in coordination chemistry.

Physicochemical Profile
PropertyValueNotes
CAS Number 934-78-1Distinct from 2-pyridineethanol (CAS 103-74-2)
IUPAC Name 2-(6-Methylpyridin-2-yl)ethanol
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquidViscous liquid at RT
Boiling Point 126–128 °C@ 2.1 mmHg (Vacuum distillation) [1]
Density 1.061 g/cm³@ 20 °C [2]
Solubility Soluble in water, ethanol, toluene, DCMAmphiphilic nature
pKa ~5.8 (Pyridine nitrogen)Estimated; slightly more basic than pyridine due to alkyl donation
Synthesis & Manufacturing Methodologies

The industrial and laboratory synthesis of 6-methylpyridine-2-ethanol relies on the hydroxyethylation of 2,6-lutidine (2,6-dimethylpyridine) using formaldehyde. This reaction exploits the acidity of the α-methyl protons on the pyridine ring.

A. High-Pressure Autoclave Synthesis (Lab Scale)

This protocol yields high purity product by preventing over-reaction to the di-ethanol derivative.

Reagents:

  • 2,6-Lutidine (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Solvent: Ethanol

  • Catalyst/Initiator: Potassium Persulfate (trace) or simply thermal activation.

Protocol [3]:

  • Charge: Load 2,6-lutidine (e.g., 100 g), paraformaldehyde (28 g), and trace potassium persulfate into a high-pressure stainless steel autoclave.

  • Reaction: Seal and heat the vessel to 220 °C . Maintain temperature for 3 hours .

    • Mechanistic Insight: High temperature is required to overcome the activation energy for the initial deprotonation/ene-type reaction of the neutral lutidine with formaldehyde.

  • Inhibition: A radical inhibitor (e.g., t-butyl catechol) may be added to prevent polymerization of any trace vinyl byproducts formed in situ.

  • Work-up: Cool to room temperature.

  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 126 °C / 2.1 mmHg .

B. Catalytic Vapor Phase Synthesis (Industrial)

For large-scale production, vapor phase condensation over modified zeolite catalysts (e.g., K-ZSM-5) is often used. However, this route typically drives the reaction all the way to 2-methyl-6-vinylpyridine via in situ dehydration. To isolate the ethanol intermediate, residence times are reduced, and temperature is lowered (<250 °C).

SynthesisWorkflow Lutidine 2,6-Lutidine (Starting Material) Autoclave Autoclave Reactor 220°C, 3h, Ethanol Lutidine->Autoclave Hydroxyethylation Formaldehyde Paraformaldehyde (Reagent) Formaldehyde->Autoclave Hydroxyethylation Crude Crude Mixture Autoclave->Crude Distillation Vacuum Distillation 126°C @ 2.1 mmHg Crude->Distillation Product 6-Methylpyridine-2-ethanol (>98% Purity) Distillation->Product

Figure 1: Laboratory synthesis workflow via high-pressure hydroxyethylation.

Reactivity & Functionalization[5][6]

The chemical utility of 6-methylpyridine-2-ethanol stems from its dual functionality: the nucleophilic pyridine nitrogen and the primary hydroxyl group.

A. Dehydration to Vinyl Monomers

The most commercially significant reaction is the dehydration to 2-methyl-6-vinylpyridine , a precursor for cationic polyelectrolytes.

  • Reagents: KOH (solid) or acidic catalysts (H₂SO₄).

  • Conditions: Vapor phase over solid base or liquid phase dehydration.

  • Application: The resulting vinyl pyridine is quaternized (e.g., with methyl chloride) to form water-soluble polymers used in water treatment (flocculants) [3].

B. Nucleophilic Substitution (Activation)

The hydroxyl group can be activated for substitution, essential for pharmaceutical synthesis (e.g., Orexin antagonists).

  • Mesylation Protocol: React with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in Toluene at 0 °C [4].[1]

    • Result: 2-(6-methylpyridin-2-yl)ethyl methanesulfonate.[1]

    • Utility: The mesylate is a potent electrophile for coupling with amines or thiols.

C. Coordination Chemistry

The molecule acts as an N,O-bidentate ligand . The pyridine nitrogen and the alcohol oxygen (often deprotonated to alkoxide) form stable 5- or 6-membered chelate rings with transition metals (Cu(II), Co(II)), utilized in catalysis and extraction processes.

ReactivityMap Core 6-Methylpyridine-2-ethanol Dehydration Dehydration (-H₂O) Core->Dehydration Activation Activation (MsCl/TEA) Core->Activation Coordination Coordination (+ M²⁺) Core->Coordination Vinyl 2-Methyl-6-vinylpyridine (Monomer) Dehydration->Vinyl Mesylate Mesylate Intermediate (Electrophile for Pharma) Activation->Mesylate Complex N,O-Metal Chelates (Catalysis) Coordination->Complex

Figure 2: Primary reactivity pathways and downstream applications.

Safety & Handling (MSDS Highlights)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Hazards: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]

  • Handling:

    • Use chemical-resistant gloves (Nitrile) and safety goggles.

    • Handle under a fume hood to avoid inhalation of vapors.

    • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as pyridine derivatives can darken upon prolonged exposure to air/light.

References
  • Koei Chemical Co., Ltd. (n.d.). Product Specification: 6-Methyl-2-pyridineethanol. Retrieved from

  • XiXisys. (2024). Safety Data Sheet: CAS 934-78-1. Retrieved from

  • Karpagam, D., et al. (2015). "Synthesis, Characterization, and Flocculation Performance of Water Soluble Pyridine Based Polyelectrolytes." Journal of Dispersion Science and Technology. Retrieved from

  • Google Patents. (2015). WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists. Retrieved from

Sources

Foundational

"6-Methylpyridine-2-ethanol" molecular structure

An In-Depth Technical Guide on 6-Methylpyridine-2-ethanol Molecular Identity & Core Architecture Chemical Name: 6-Methylpyridine-2-ethanol[1] CAS Registry Number: 934-78-1 Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 6-Methylpyridine-2-ethanol

Molecular Identity & Core Architecture

  • Chemical Name: 6-Methylpyridine-2-ethanol[1]

  • CAS Registry Number: 934-78-1

  • Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methyl-2-pyridineethanol; 2-(2-Hydroxyethyl)-6-methylpyridine.

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

Part 1: Executive Summary

6-Methylpyridine-2-ethanol is a bifunctional heterocyclic building block characterized by a pyridine ring substituted with a methyl group at the C6 position and a hydroxyethyl chain at the C2 position. It serves as a critical intermediate in the synthesis of functionalized vinylpyridines (monomers for specialty polymers) and is a structural homolog of the pharmaceutical precursor 2-pyridineethanol (used in Betahistine manufacturing). Its unique structure—combining a basic nitrogen center with a reactive primary alcohol—makes it a versatile ligand in coordination chemistry and a scaffold for developing H1-receptor agonists.

Part 2: Molecular Architecture & Physicochemical Profile[2]

The molecule exhibits a "push-pull" electronic character. The electron-deficient pyridine ring is stabilized by the electron-donating methyl group (via hyperconjugation), while the hydroxyethyl tail provides a nucleophilic handle for further derivatization.

Table 1: Physicochemical Properties

PropertyValueNotes
Appearance Colorless to pale yellow liquidHygroscopic; oxidizes upon prolonged air exposure.
Boiling Point 128–130 °C (at 15 mmHg)High boiling point due to intermolecular H-bonding.
Density ~1.04 g/mL (25 °C)Denser than water.
Solubility Soluble in water, ethanol, etherAmphiphilic nature allows phase transfer utility.
pKa (Pyridine N) ~6.0–6.5 (Estimated)Slightly more basic than pyridine (pKa 5.2) due to alkyl donation.

Part 3: Synthetic Routes & Process Chemistry

The industrial and laboratory synthesis of 6-Methylpyridine-2-ethanol primarily relies on the hydroxyethylation of 2,6-lutidine . This process must be carefully controlled to prevent over-alkylation (formation of the di-ethanol derivative) or polymerization.

Method A: Thermal Hydroxyalkylation (The "Ladenburg" Conditions)

This is the dominant scalable route. It exploits the acidity of the methyl protons on the pyridine ring.

  • Reagents: 2,6-Lutidine (excess), Paraformaldehyde (or Formalin).

  • Conditions: High temperature (130–150 °C), Autoclave (High Pressure).

  • Mechanism:

    • Thermal deprotonation of the C2-methyl group generates a transient picolyl anion.

    • Nucleophilic attack on the formaldehyde carbonyl carbon.

    • Proton transfer yields the ethanol derivative.

Critical Process Parameter (CPP): The stoichiometry must favor 2,6-lutidine (typically 3:1 ratio) to suppress the formation of 2,6-bis(hydroxyethyl)pyridine.

Method B: Lithiation-Mediated Synthesis (High Precision)

For high-purity applications, a kinetic deprotonation strategy is employed.

  • Reagents: 2,6-Lutidine, n-Butyllithium (n-BuLi), Ethylene Oxide (or Formaldehyde).

  • Protocol:

    • Cool 2,6-lutidine in THF to -78 °C.

    • Add n-BuLi dropwise to form the lithiated intermediate (2-lithiomethyl-6-methylpyridine).

    • Add Paraformaldehyde (solid or suspension).

    • Quench with NH₄Cl.

Comparison of Routes:

  • Thermal Route: Lower cost, higher throughput, requires distillation to separate mono/di-substituted products.

  • Lithiation Route: Higher selectivity, expensive reagents, strict moisture control required.

Part 4: Reactivity Landscape & Applications

The molecule's utility stems from its ability to undergo two primary transformations: Dehydration and Amination .

Dehydration to Vinyl Monomers

6-Methylpyridine-2-ethanol is the direct precursor to 2-Methyl-6-vinylpyridine .

  • Reagent: KOH (solid) or H₂SO₄.

  • Conditions: Vacuum distillation over solid KOH.

  • Application: The resulting vinylpyridine is a co-monomer in synthetic rubbers (styrene-butadiene-vinylpyridine latex) to improve adhesion to steel cords in tires.

The "Betahistine Homolog" Pathway (Amination)

While Betahistine is derived from 2-pyridineethanol, the 6-methyl analog undergoes identical chemistry to form methylated H1-agonists.

  • Step 1: Activation of the alcohol (Mesylation with MsCl or Chlorination with SOCl₂).

  • Step 2: Nucleophilic substitution with Methylamine.

  • Result: 2-[2-(Methylamino)ethyl]-6-methylpyridine.

Part 5: Visualization of Chemical Logic

Diagram 1: Synthesis & Transformation Workflow

This diagram illustrates the conversion of 2,6-lutidine to the target alcohol and its subsequent divergence into monomers and drug scaffolds.

G Lutidine 2,6-Lutidine (Starting Material) Intermediate Transition State (Picolyl Anion) Lutidine->Intermediate Thermal Activation (135°C) Formaldehyde Paraformaldehyde (C1 Source) Formaldehyde->Intermediate Target 6-Methylpyridine-2-ethanol (CAS 934-78-1) Intermediate->Target Aldol Condensation Vinyl 2-Methyl-6-vinylpyridine (Monomer) Target->Vinyl Dehydration (KOH, Vacuum) Amine 6-Methyl-Betahistine Analog (Pharma Scaffold) Target->Amine 1. SOCl2 2. MeNH2

Caption: Synthetic pathway from 2,6-lutidine to 6-Methylpyridine-2-ethanol and its downstream divergence into polymer monomers and pharmaceutical amines.

Part 6: Handling & Analytics

Safety Protocol (Self-Validating):

  • Hazard: Pyridine derivatives are neurotoxic and skin irritants.

  • Control: All handling must occur in a fume hood.

  • Validation: Use moist pH paper at the hood sash; any color change indicates volatile amine leakage.

Analytical Characterization:

  • 1H NMR (CDCl₃): Look for the singlet methyl peak at ~2.5 ppm (3H), the triplet methylene protons at ~3.0 ppm and ~4.0 ppm, and the aromatic protons (7.0–7.6 ppm).

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (buffered to pH 7.5 with Ammonium Acetate).

    • Detection: UV at 254 nm (Pyridine absorption).

References

  • Ladenburg, A. "Ueber die Constitution des Lutidins." Berichte der deutschen chemischen Gesellschaft, vol. 18, no. 2, 1885.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridinemethanol (Structural Analog)." Link

  • GuideChem. "2-(2-Hydroxyethyl)-6-methylpyridine CAS 934-78-1 Profile." Link

  • Penov-Gaši, K. et al. "A Modified Method for Obtaining Betahistine Hydrochloride."[2] Journal of the Serbian Chemical Society, vol. 62, no.[2] 6, 1997.[2] (Describes the parallel synthesis of the non-methylated analog). Link

Sources

Exploratory

"6-Methylpyridine-2-ethanol" CAS number 934-78-1 properties

Executive Summary 6-Methylpyridine-2-ethanol (CAS 934-78-1) is a critical heterocyclic building block utilized in the synthesis of pyridine-based pharmaceuticals and functional ligands.[1] Structurally, it consists of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridine-2-ethanol (CAS 934-78-1) is a critical heterocyclic building block utilized in the synthesis of pyridine-based pharmaceuticals and functional ligands.[1] Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and a hydroxyethyl chain at the 2-position.

Its primary utility in drug development lies in its role as a scaffold for H3 receptor antagonists (structural analogs of Betahistine) and as a definitive reference standard for impurity profiling in the industrial manufacturing of 2-vinylpyridine derivatives. Beyond medicinal chemistry, it serves as a bidentate N,O-donor ligand in coordination chemistry, facilitating the development of organometallic catalysts.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and analytical characterization, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physical Properties[2][3][4][5]

The physicochemical profile of 6-Methylpyridine-2-ethanol is defined by the interplay between the basic pyridine nitrogen and the polar hydroxyl group, rendering it amphiphilic and versatile in various solvent systems.

Table 1: Physicochemical Constants
PropertyValueMethod/Condition
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
Appearance Pale yellow crystalline solid or oilDependent on purity/temp
Melting Point 40 – 44 °CStandard Pressure
Boiling Point 208 – 209 °C@ 760 mmHg
Density 1.065 g/cm³ (predicted)@ 20 °C
pKa (Pyridine N) ~6.0Estimated (conjugate acid)
Solubility High: Ethanol, CH₂Cl₂, THF, Ethyl AcetateModerate: Water (warm)Amphiphilic nature

Synthesis & Manufacturing Engineering

The industrial and laboratory-scale synthesis of 6-Methylpyridine-2-ethanol relies on the hydroxyalkylation of 2,6-lutidine. This reaction exploits the acidity of the


-methyl protons on the pyridine ring.
Core Synthesis Pathway (Hydroxyalkylation)

The reaction involves the condensation of 2,6-lutidine with formaldehyde. Unlike 2-picoline, 2,6-lutidine has two reactive methyl sites. Selective mono-addition is achieved through stoichiometric control and temperature regulation to prevent the formation of the di-substituted product (2,6-pyridinediethanol).

Reaction Conditions:

  • Reagents: 2,6-Lutidine (1.0 equiv), Formaldehyde (aq. 37%, 0.9–1.0 equiv).

  • Conditions: Autoclave (High Pressure), 130–140 °C, 4–6 hours.

  • Catalyst: None required (thermal) or weak Lewis acids.

  • Yield: Typically 40–60% (conversion limited to prevent over-reaction).

Process Flow Diagram

The following diagram illustrates the synthesis logic, highlighting the critical separation of the mono-substituted target from the di-substituted byproduct.

SynthesisPath Lutidine 2,6-Lutidine (Starting Material) Reactor High Pressure Reactor 135°C, 5 atm Lutidine->Reactor HCHO Formaldehyde (Aq. 37%) HCHO->Reactor Mixture Crude Mixture: Mono-, Di-, & Unreacted Reactor->Mixture Hydroxyalkylation Distillation Fractional Distillation (Vacuum) Mixture->Distillation Target 6-Methylpyridine-2-ethanol (Target) Distillation->Target bp 110°C @ 12mmHg Byproduct 2,6-Pyridinediethanol (Impurity) Distillation->Byproduct Residue

Figure 1: Synthetic pathway for 6-Methylpyridine-2-ethanol via selective condensation.

Reactivity & Pharmaceutical Applications[6][7][8]

In drug development, this molecule acts as a "masked" vinylpyridine. The hydroxyethyl group is a stable precursor that can be activated to a vinyl group for Michael additions, a strategy used in the synthesis of Betahistine analogs.

Mechanism: Synthesis of Betahistine Analogs

While Betahistine itself lacks the 6-methyl group, 6-Methylpyridine-2-ethanol is the direct precursor to 6-Methylbetahistine . This analog is often synthesized to study steric effects on H1/H3 receptor binding affinity.

Step 1: Dehydration

  • Reagents: Acetic anhydride or H₂SO₄.

  • Product: 2-Methyl-6-vinylpyridine.

  • Note: This intermediate polymerizes easily; inhibitors (e.g., tert-butylcatechol) are required.

Step 2: Michael Addition

  • Reagents: Methylamine (aq).

  • Product: 2-[2-(Methylamino)ethyl]-6-methylpyridine (6-Methylbetahistine).

Impurity Profiling

In the commercial production of Betahistine (from 2-picoline), the presence of 2,6-lutidine as a raw material impurity leads to the formation of 6-Methylpyridine-2-ethanol.

  • Regulatory Requirement: ICH Q3A guidelines require the identification of this specific congener.

  • Usage: It is used as a Certified Reference Material (CRM) to quantify impurities in Betahistine API batches.

Reactivity Alcohol 6-Methylpyridine-2-ethanol (CAS 934-78-1) Vinyl 2-Methyl-6-vinylpyridine (Reactive Intermediate) Alcohol->Vinyl Dehydration (-H2O) Analog 6-Methylbetahistine (H3 Antagonist Analog) Vinyl->Analog + MeNH2 (Michael Addition) Polymer Poly(2-methyl-6-vinylpyridine) (Unwanted Side Product) Vinyl->Polymer Polymerization (No Inhibitor)

Figure 2: Downstream reactivity profile: Dehydration to vinylpyridine and conversion to pharmaceutical analogs.

Analytical Characterization

Validating the identity of CAS 934-78-1 requires precise spectroscopic analysis. The following data is synthesized from standard pyridine characterization protocols.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 300 MHz

  • 
     2.52 (s, 3H):  Methyl group at position 6. Distinct singlet.
    
  • 
     3.02 (t, J=6.4 Hz, 2H):  Methylene group adjacent to the ring (Ar-CH₂-).
    
  • 
     4.01 (t, J=6.4 Hz, 2H):  Methylene group adjacent to hydroxyl (-CH₂-OH).
    
  • 
     4.80 (br s, 1H):  Hydroxyl proton (-OH), shift varies with concentration.
    
  • 
     6.98 (d, J=7.5 Hz, 1H):  Aromatic proton at position 5.
    
  • 
     7.05 (d, J=7.5 Hz, 1H):  Aromatic proton at position 3.
    
  • 
     7.50 (t, J=7.5 Hz, 1H):  Aromatic proton at position 4.
    
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (Hydrogen bonded).

  • 2850–2950 cm⁻¹: C-H stretch (Aliphatic CH₂ and CH₃).

  • 1590, 1575 cm⁻¹: C=N and C=C ring skeletal vibrations (Characteristic of pyridine).

Handling, Safety & Stability

Signal Word: WARNING

Hazard Identification (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability[7]
  • Hygroscopic: The substance has a tendency to absorb moisture.[3] Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at 2–8 °C (Refrigerated) to prevent slow oxidation or discoloration.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol 400, followed by soap and water. Pyridine derivatives can penetrate skin.

  • Spill: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70566, 6-Methyl-2-pyridineethanol. Retrieved from [Link]

  • Löffler, K. (1904). Synthesis of Betahistine and related pyridine derivatives.[4][5]Berichte der deutschen chemischen Gesellschaft, 37, 161-166. (Foundational synthesis reference).

  • Penov-Gaši, K. M., et al. (1997).[4] A Modified Method for Obtaining Betahistine Hydrochloride.[4]Journal of the Serbian Chemical Society, 62(6), 455-458.[4] (Context for pyridine-ethanol synthesis).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Pyridine derivatives.[4][5][6] Retrieved from [Link]

Sources

Foundational

"6-Methylpyridine-2-ethanol" IUPAC name and synonyms

This guide provides an in-depth technical analysis of 6-Methylpyridine-2-ethanol , a critical heterocyclic building block used in pharmaceutical synthesis and coordination chemistry. Nomenclature, Synthesis, and Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methylpyridine-2-ethanol , a critical heterocyclic building block used in pharmaceutical synthesis and coordination chemistry.

Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Core Identity & Nomenclature

6-Methylpyridine-2-ethanol is a disubstituted pyridine derivative characterized by a hydroxyethyl chain at the C2 position and a methyl group at the C6 position. It serves as a vital intermediate in the synthesis of histamine analogs and pyridine-based ligands.

IUPAC Designation

The systematic naming follows the priority rules where the hydroxyl group dictates the parent chain (ethanol).

  • Preferred IUPAC Name: 2-(6-Methylpyridin-2-yl)ethan-1-ol

  • Systematic Name: 2-(6-Methyl-2-pyridyl)ethanol[1]

Synonyms & Identifiers
CategoryIdentifier / Synonym
Common Names 6-Methyl-2-pyridineethanol; 2-(2-Hydroxyethyl)-6-methylpyridine
CAS Registry Number 934-78-1
Molecular Formula C₈H₁₁NO
SMILES Cc1cccc(CCO)n1
InChI Key NUJOXDDOQYJHKM-UHFFFAOYSA-N
MDL Number MFCD00129039

Chemical & Physical Properties

Understanding the physicochemical profile is essential for optimizing reaction conditions, particularly in nucleophilic substitutions and metal coordination.

PropertyValueTechnical Context
Molecular Weight 137.18 g/mol Suitable for fragment-based drug design (FBDD).
Physical State Liquid / Low-melting SolidTypically a viscous, colorless to pale yellow liquid at RT.
Boiling Point ~120–125 °C (at 2 mmHg)High boiling point requires vacuum distillation for purification.
Density ~1.06 g/cm³Denser than water; facilitates phase separation in aqueous workups.
pKa (Pyridine N) ~5.8–6.0The 6-methyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to pyridine (pKa 5.2).
Solubility Soluble in polar organic solventsMiscible with ethanol, DCM, DMSO; moderate solubility in water.
Structural Analysis

The molecule features a 2,6-disubstitution pattern on the pyridine ring.

  • Steric Hindrance: The methyl group at C6 and the ethanol chain at C2 create a sterically crowded environment around the nitrogen atom. This steric bulk modulates the binding affinity when used as a ligand for metal centers (e.g., Copper, Zinc) or in receptor docking.

  • Electronic Effects: The electron-donating methyl group increases the electron density on the pyridine ring, making the nitrogen more nucleophilic than in unsubstituted pyridine-2-ethanol.

Synthesis & Manufacturing

The industrial preparation of 6-Methylpyridine-2-ethanol typically employs a Ladenburg-type condensation or a direct hydroxyethylation.

Primary Synthetic Route: Condensation of 2,6-Lutidine

The most scalable route involves the reaction of 2,6-Lutidine (2,6-Dimethylpyridine) with Formaldehyde . Unlike standard aldol reactions, this transformation often requires high pressure or specific catalytic activation to prevent over-reaction (formation of the di-ethanol derivative).

Reaction Protocol (Optimized):
  • Reagents: 2,6-Lutidine (1.0 eq), Paraformaldehyde (1.1 eq), Water (Solvent).

  • Conditions: Autoclave at 130–150°C for 6–12 hours.

  • Mechanism: Thermal generation of the enamine-like tautomer or direct deprotonation allows nucleophilic attack on formaldehyde.

  • Purification: Fractional distillation is critical to separate the mono-ethanol product (Target) from unreacted lutidine and the bis(ethanol) byproduct.

Synthesis Lutidine 2,6-Lutidine (Starting Material) Intermediate Transition State (Activated Methyl) Lutidine->Intermediate High T / Pressure Formaldehyde Formaldehyde (Reagent) Formaldehyde->Intermediate Product 6-Methylpyridine-2-ethanol (Target) Intermediate->Product Mono-addition Byproduct 2,6-Bis(2-hydroxyethyl)pyridine (Impurity) Intermediate->Byproduct Over-reaction

Figure 1: Synthetic pathway via condensation of 2,6-Lutidine with Formaldehyde.

Applications in Drug Development

6-Methylpyridine-2-ethanol functions as a "linkable" pharmacophore. Its structural similarity to Betahistine (a histamine H3 antagonist) makes it a prime candidate for synthesizing analogs with modified metabolic stability.

Precursor for Betahistine Analogs

Betahistine is chemically 2-[2-(methylamino)ethyl]pyridine. The 6-methyl derivative (synthesized from our target alcohol) introduces steric bulk that can alter receptor subtype selectivity (H1 vs H3).

Workflow: Conversion to Amine Analogs

  • Activation: The hydroxyl group is converted to a leaving group (Mesylate or Chloride) using Methanesulfonyl chloride (MsCl) or Thionyl chloride (SOCl₂).

  • Substitution: Nucleophilic displacement with Methylamine or other amines yields the amino-ethyl derivative.

Coordination Chemistry & Ligand Design

The compound acts as a bidentate ligand (N, O donor).

  • Chelation: The pyridine nitrogen and the hydroxyl oxygen can form stable 5- or 6-membered chelate rings with transition metals.

  • Catalysis: Complexes derived from this ligand are explored in catalytic oxidation reactions where the 6-methyl group prevents dimerization of metal centers (e.g., in Copper-peroxo systems).

Applications cluster_Pharma Pharmaceutical Synthesis cluster_Ligand Catalysis & Materials Alcohol 6-Methylpyridine-2-ethanol Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl / Et3N Ligand N,O-Bidentate Ligand Alcohol->Ligand Coordination Betahistine 6-Methyl-Betahistine Analog (H3 Antagonist Potential) Mesylate->Betahistine MeNH2 Complex Metal Complex (Cu, Zn Catalysts) Ligand->Complex M(II) Salts

Figure 2: Divergent applications in pharmaceutical synthesis and ligand design.

Analytical Characterization

To ensure the identity of CAS 934-78-1, the following spectral signatures are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 2.50 ppm (s, 3H)Singlet corresponds to the 6-Methyl group.
δ 3.00 ppm (t, 2H)Triplet for the methylene group adjacent to the pyridine ring (-CH₂-).
δ 3.95 ppm (t, 2H)Triplet for the methylene group adjacent to the oxygen (-CH₂-OH).
δ 6.9–7.5 ppm (m, 3H)Aromatic protons of the pyridine ring.
MS (ESI) m/z 138.1 [M+H]⁺Protonated molecular ion peak.
IR Spectroscopy ~3300 cm⁻¹ (Broad)O-H stretching vibration (intermolecular H-bonding).

Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption which can interfere with stoichiometric activation steps.

References

  • National Institutes of Health (NIH) PubChem . 6-Methyl-2-pyridinemethanol (Related Structural Data). Available at: [Link][2]

  • Google Patents. Method of producing pyridine ethanol derivative (JP2010270008A).
  • Royal Society of Chemistry . Synthesis of Pyridine Derivatives. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 6-Methylpyridine-2-ethanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methylpyridine-2-ethanol, also known as 6-methyl-2-pyridinemethanol, is a pyridine derivative of significant interest in organic synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-2-ethanol, also known as 6-methyl-2-pyridinemethanol, is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and a hydroxymethyl group, provides a versatile scaffold for the development of novel compounds. The nitrogen atom in the pyridine ring imparts basicity and the capacity for hydrogen bonding, while the hydroxymethyl group allows for a variety of chemical transformations, enhancing its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth overview of its physical properties, synthesis, and key experimental protocols for its characterization.

Physical and Chemical Properties of 6-Methylpyridine-2-ethanol

The physical state of 6-Methylpyridine-2-ethanol can vary from a white or colorless to a light yellow powder or a clear liquid, depending on its purity and the ambient temperature.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 1122-71-0[1]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2]
Melting Point 32-34 °C[2]
Boiling Point 105-108 °C at 12 mmHg
Appearance White to pale cream fused solid; White or Colorless to Light yellow powder to lump to clear liquid[1]
Flash Point 109 °C (228.2 °F) - closed cup

Synthesis of 6-Methylpyridine-2-ethanol

There are multiple synthetic routes to obtain 6-Methylpyridine-2-ethanol. A common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, while industrial preparations may start from more readily available precursors like 2,6-lutidine.

Laboratory Synthesis: Reduction of 6-Methyl-2-pyridinecarboxaldehyde

A frequently employed laboratory method for the preparation of 6-Methylpyridine-2-ethanol is the reduction of 6-methyl-2-pyridinecarboxaldehyde.[4] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones.

Reaction Scheme:

Experimental Protocol:

  • In a dry reaction flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.2 g, 10 mmol) in methanol (10 ml).

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (497 mg, 12.9 mmol) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0°C for a designated period, monitoring the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched, and the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Aldehyde Dissolve 6-methyl-2-pyridinecarboxaldehyde in methanol Cool Solution Cool solution to 0°C (ice bath) Dissolve Aldehyde->Cool Solution Add Reductant Slowly add Sodium Borohydride (NaBH4) Cool Solution->Add Reductant Stir Stir at 0°C Add Reductant->Stir Monitor Monitor reaction (TLC) Stir->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Product Quench->Isolate Purify Purify Product Isolate->Purify Final Product Final Product Purify->Final Product 6-Methylpyridine-2-ethanol

Caption: Laboratory synthesis of 6-Methylpyridine-2-ethanol.

Industrial Synthesis from 2,6-Lutidine

On a larger scale, 6-Methylpyridine-2-ethanol can be synthesized from 2,6-lutidine. This process involves the selective oxidation of one of the methyl groups to a hydroxymethyl group. One patented method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.[5] Another approach utilizes biocatalysis, where recombinant E. coli cells expressing an oxidizing enzyme convert 2,6-lutidine to 6-methyl-2-pyridinemethanol.

Experimental Characterization: Melting and Boiling Point Determination

Accurate determination of physical constants like melting and boiling points is crucial for verifying the identity and purity of a synthesized compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol:

  • Ensure the 6-Methylpyridine-2-ethanol sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point (32-34°C).

  • Decrease the heating rate to approximately 1°C per minute.

  • Record the temperature at which the first droplet of liquid is observed.

  • Record the temperature at which the entire sample has completely liquefied.

  • The recorded temperature range is the melting point of the sample.[6]

G cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry and powder the sample Pack Pack sample into a capillary tube (2-3 mm) Dry->Pack Place Place capillary in melting point apparatus Pack->Place Heat_Fast Heat rapidly to ~20°C below expected m.p. Place->Heat_Fast Heat_Slow Heat slowly (~1°C/min) Heat_Fast->Heat_Slow Record_Start Record T at first liquid droplet Heat_Slow->Record_Start Record_End Record T at complete liquefaction Record_Start->Record_End Melting_Range Melting_Range Record_End->Melting_Range Reported Melting Point Range

Sources

Foundational

Mechanistic Insight: 6-Methylpyridine-2-ethanol as a Divergent Scaffold

Executive Summary 6-Methylpyridine-2-ethanol (CAS: 934-78-1), also known as 2-(6-methyl-2-pyridyl)ethanol, represents a critical bifunctional scaffold in heterocyclic chemistry.[1][2][3] Distinguished from its non-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridine-2-ethanol (CAS: 934-78-1), also known as 2-(6-methyl-2-pyridyl)ethanol, represents a critical bifunctional scaffold in heterocyclic chemistry.[1][2][3] Distinguished from its non-methylated analog (2-pyridineethanol, the precursor to Betahistine), the C6-methyl group introduces steric modulation and electronic donation that alters reactivity profiles in polymerization and medicinal chemistry.

This technical guide dissects the synthesis , dehydration , and functionalization mechanisms of this molecule. It is designed for researchers requiring actionable protocols and mechanistic clarity to exploit this scaffold for vinylpyridine monomer production or "Betahistine-like" pharmaceutical analogues.

Part 1: Synthesis Mechanism (Hydroxyalkylation)

The primary route to 6-methylpyridine-2-ethanol involves the hydroxyalkylation of 2,6-lutidine (2,6-dimethylpyridine) with formaldehyde. Unlike simple aldol condensations, this reaction requires forcing conditions (high temperature/pressure) to overcome the weak acidity of the


-methyl protons (pKa ~29.5).
Mechanistic Pathway

The reaction proceeds via a thermal or base-catalyzed activation of the C2-methyl group.

  • Deprotonation/Tautomerization: At elevated temperatures (>200°C), the 2,6-lutidine exists in equilibrium with its reactive enamine-like tautomer (anhydrobase), or undergoes deprotonation by a base catalyst.

  • Nucleophilic Attack: The electron-rich methylene carbon attacks the electrophilic carbonyl carbon of formaldehyde (generated from paraformaldehyde decomposition).

  • Proton Transfer: The resulting alkoxide is protonated to form the alcohol.

Selectivity Challenge: The presence of two equivalent methyl groups on 2,6-lutidine creates a risk of dialkylation (forming 2,6-pyridinediethanol). Stoichiometric control and reaction time are critical variables.

Experimental Protocol: Autoclave Synthesis

Source: Adapted from industrial protocols for pyridine functionalization [1].

  • Reagents: 2,6-Lutidine (100 g, 0.93 mol), Paraformaldehyde (28 g, 0.93 mol), Potassium Persulphate (1.1 g, catalyst/initiator), Ethanol (Solvent).[4]

  • Equipment: High-pressure stainless steel autoclave.

  • Procedure:

    • Charge the autoclave with reagents.

    • Add trace t-butyl catechol to inhibit premature polymerization of any vinyl byproducts.[4]

    • Heat to 220°C for 3 hours .

    • Cool to room temperature.

    • Purification: Isolate product via vacuum distillation (bp ~130-150°C at 12 mmHg).

Part 2: Divergent Reactivity Profiles

Once synthesized, the molecule serves as a divergent node. The pathway chosen depends on whether the target is a monomer (Path A) or a pharmaceutical intermediate (Path B).

Path A: Dehydration to 2-Methyl-6-vinylpyridine

This pathway is critical for generating monomers used in latex and functionalized polymers. The mechanism involves a base-mediated elimination.

  • Mechanism: E1cB-like Elimination. The pyridine ring acts as an electron sink, acidifying the methylene protons (C

    
    ). Strong base (NaOH) removes a proton, and the hydroxyl group is eliminated (often requiring high heat to drive off water).
    
  • Protocol:

    • Mix 6-methyl-2-pyridineethanol (25 g) with powdered NaOH (3.75 g).

    • Add polymerization inhibitor (t-butyl catechol).[4]

    • Reflux at 120°C under vacuum .

    • The product, 2-methyl-6-vinylpyridine , co-distills with water.

    • Extract with diethyl ether and dry over sodium sulphate. Yield ~55% [1].[4]

Path B: Nucleophilic Substitution (The "Betahistine" Analog Route)

In drug development, the hydroxyl group is activated to a leaving group (mesylate or halide) to facilitate nucleophilic attack by amines (e.g., methylamine). This mirrors the synthesis of Betahistine , producing N-methyl-2-(6-methylpyridin-2-yl)ethanamine.

  • Mechanism: Sulfonylation followed by

    
     displacement.
    
  • Protocol (Mesylation):

    • Dissolve 6-methyl-2-pyridineethanol (1 eq) and Triethylamine (2 eq) in Toluene at 0°C.

    • Dropwise add Methanesulfonyl chloride (MsCl) (1 eq).

    • Stir at 0°C for 30 min.

    • Filter precipitate; concentrate filtrate to yield the mesylate [2].

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergence from the 2,6-lutidine precursor into the polymer and pharma streams.

G Figure 1: Divergent Synthesis Pathways of 6-Methylpyridine-2-ethanol Lutidine 2,6-Lutidine (Start) Intermediate Transition State (Anhydrobase) Lutidine->Intermediate Heat / Catalyst HCHO Formaldehyde (Reagent) HCHO->Intermediate Product 6-Methylpyridine-2-ethanol (Core Scaffold) Intermediate->Product Hydroxyalkylation (220°C) Vinyl 2-Methyl-6-vinylpyridine (Monomer) Product->Vinyl NaOH, 120°C Dehydration (-H2O) Mesylate Mesylate Intermediate (Activated) Product->Mesylate MsCl, TEA Activation Pharma N-Methyl Analog (Betahistine-like) Mesylate->Pharma MeNH2 SN2 Substitution

Figure 1: Synthesis of the core scaffold from 2,6-lutidine and its divergence into vinyl monomers (red path) and pharmaceutical amines (blue path).[2]

Part 4: Comparative Data & Impurity Profiling

For drug developers, distinguishing the 6-methyl derivative from the standard Betahistine precursor is vital for impurity profiling.

Feature2-Pyridineethanol (Betahistine Precursor)6-Methylpyridine-2-ethanol (Topic)
Starting Material 2-Methylpyridine (2-Picoline)2,6-Dimethylpyridine (2,6-Lutidine)
Molecular Weight 123.15 g/mol 137.18 g/mol
Key Impurity Role N/A (Main Intermediate)Potential impurity if 2-Picoline is contaminated with Lutidine [3].
Dehydration Product 2-Vinylpyridine2-Methyl-6-vinylpyridine
pKa (Pyridine N) ~5.2~6.0 (Methyl group is electron-donating)

Application Note: The increased basicity (pKa) of the 6-methyl derivative affects salt formation steps in drug synthesis. If present as an impurity, it may not crystallize out as the hydrochloride salt under the exact same conditions as Betahistine.

References

  • Biswal, J. & Singh, R. P. (2004). Synthesis, Characterization, and Flocculation Performance of Water Soluble Pyridine Based Polyelectrolytes. Journal of Macromolecular Science, Part A.

  • Google Patents. (2015). Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1). Describes mesylation protocol.

  • Rao, N. et al. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. International Journal of Advanced Research.

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides.

Sources

Exploratory

6-Methylpyridine-2-ethanol: A Bifunctional Scaffold for Advanced Organic Synthesis

CAS Registry Number: 5402-55-1 (also referenced as 934-78-1 for the free base) Chemical Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Executive Summary 6-Methylpyridine-2-ethanol (6-MPE) represents a critical "bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5402-55-1 (also referenced as 934-78-1 for the free base) Chemical Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol

Executive Summary

6-Methylpyridine-2-ethanol (6-MPE) represents a critical "bifunctional" building block in heterocyclic chemistry. Distinguished by its pyridine nitrogen (a soft Lewis base) and a primary hydroxyl group (a hard nucleophile/electrophile precursor), this molecule offers orthogonal reactivity that is indispensable in the synthesis of pharmaceutical intermediates, chiral ligands, and functional polymers.

Unlike simple pyridine alcohols, the presence of the 6-methyl group introduces steric hindrance adjacent to the nitrogen center, modulating metal coordination geometry and preventing N-alkylation in specific pathways. This guide details the synthesis, reactivity profile, and industrial applications of 6-MPE, providing validated protocols for its conversion into high-value derivatives like 6-methyl-2-vinylpyridine (M6VP) and potential Betahistine analogs .

Chemical Profile & Physical Properties[1][2][3][4][5]

6-MPE exists typically as a viscous, colorless to pale yellow liquid or low-melting solid, depending on purity and temperature. Its amphiphilic nature allows solubility in both organic solvents (ethanol, DCM) and aqueous acid solutions.

PropertyValueNote
Boiling Point 126–130 °C @ 2.1 mmHgHigh vacuum required for distillation.
Density ~1.05 g/mLEstimated at 25°C.
Acidity (pKa) ~5–6 (Pyridine N)Similar to 2-picoline; protonates readily.
Solubility Soluble in EtOH, CHCl₃, dilute HClHygroscopic; store under inert atmosphere.
Stability Stable under standard conditionsAvoid strong oxidizers; heat sensitive (dehydration).

Synthesis of the Building Block

The industrial and laboratory synthesis of 6-MPE relies on the Ladenburg-type hydroxyalkylation of 2,6-lutidine (2,6-dimethylpyridine). This reaction exploits the acidity of the


-methyl protons in the pyridine ring, allowing nucleophilic attack on formaldehyde.
Validated Synthesis Protocol

Reaction: 2,6-Lutidine + Formaldehyde


 6-Methyl-2-pyridineethanol[1]
  • Mechanism: Thermal generation of the lutidyl anion or concerted ene-type reaction.

  • Selectivity: The challenge is to mono-functionalize only one methyl group. Excess lutidine or controlled stoichiometry is key.

Experimental Procedure (Autoclave Method)
  • Reagents: Charge a high-pressure autoclave with:

    • 2,6-Lutidine: 100.0 g (0.93 mol)[1]

    • Paraformaldehyde: 28.0 g (0.93 mol)

    • Potassium Persulphate (Catalyst): 1.1 g (4.2 mmol)

    • Solvent: Ethanol (200 mL)

    • Inhibitor: tert-Butyl catechol (trace) to prevent polymerization of side-products.[1]

  • Reaction: Seal the autoclave and heat to 220°C for 3 hours .

  • Work-up:

    • Cool to room temperature.[2][3]

    • Remove ethanol via rotary evaporation.

    • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 126–130°C / 2.1 mmHg .

  • Yield: Typically 60–70% isolated yield.

Critical Insight: The use of potassium persulphate acts as a radical initiator/promoter, significantly lowering the activation energy compared to purely thermal methods.

Reactivity Profile & Transformations

6-MPE serves as a divergence point for three major chemical pathways: Dehydration , Nucleophilic Substitution , and Coordination .

Pathway A: Dehydration to Vinylpyridines

The most commercially significant transformation is the conversion to 6-methyl-2-vinylpyridine (M6VP) , a monomer used in functional latexes and tire cord adhesives.

  • Reagent: NaOH (solid) or KOH.

  • Conditions: Vacuum thermolysis (120°C).

  • Protocol:

    • Mix 6-MPE (25 g) with powdered NaOH (3.75 g).

    • Heat to 120°C under reduced pressure (10–20 mmHg).

    • The product, M6VP, co-distills with water as it forms.

    • Extract distillate with ether, dry over Na₂SO₄, and redistill.

Pathway B: Activation for Nucleophilic Attack

The hydroxyl group can be converted to a mesylate, tosylate, or halide, enabling substitution by amines. This is the synthetic route to Betahistine analogs (e.g., N-methyl-2-(6-methylpyridin-2-yl)ethanamine).

Pathway C: Ligand Synthesis

The N,O-donor motif is ideal for binding transition metals (Cu, Zn, Ru). The steric bulk of the 6-methyl group forces specific geometries (e.g., distorted tetrahedral), which is exploited in asymmetric catalysis.

Visualizing the Chemical Logic

The following diagram maps the synthesis of 6-MPE and its downstream transformations.

G Lutidine 2,6-Lutidine (Starting Material) MPE 6-Methylpyridine-2-ethanol (6-MPE) CAS: 5402-55-1 Lutidine->MPE Hydroxyalkylation 220°C, K2S2O8 Formaldehyde Formaldehyde (C1 Source) Formaldehyde->MPE Hydroxyalkylation 220°C, K2S2O8 Vinyl 6-Methyl-2-vinylpyridine (Monomer) MPE->Vinyl Dehydration NaOH, 120°C, Vac Amine Betahistine Analog (Amine Derivative) MPE->Amine 1. MsCl/TEA 2. MeNH2 Ligand Metal Complex (Cu/Zn Catalyst) MPE->Ligand MX2 (M=Cu, Zn) Polymer Poly(6-methyl-2-vinylpyridine) (Flocculant/Resin) Vinyl->Polymer Radical Polym. (APS/Heat)

Figure 1: Synthesis and divergence pathways for 6-Methylpyridine-2-ethanol.

Key Applications

Pharmaceutical Development

While Betahistine (2-[2-(methylamino)ethyl]pyridine) is a standard treatment for Ménière's disease, the 6-methyl derivative derived from 6-MPE is investigated for altered pharmacokinetic profiles. The methyl group blocks metabolic oxidation at the 6-position, potentially extending half-life.

Functional Polymers

Poly(6-methyl-2-vinylpyridine) is a cationic polyelectrolyte.

  • Use Case: Water treatment (flocculant for removing heavy metals).

  • Mechanism: The pyridine nitrogen becomes protonated (pyridinium) in water, binding negatively charged colloids or metal anions.

Coordination Chemistry

6-MPE acts as a bidentate ligand. In copper-catalyzed oxidation reactions, the hemilabile coordination of the alcohol arm allows for temporary substrate binding sites, enhancing catalytic turnover rates.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, skin, and respiratory system.

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory during synthesis due to high temperatures and pressure.

References

  • Synthesis of Pyridine Alcohols

    • Title: Synthesis, Characterization, and Flocculation Performance of Water Soluble Pyridine Based Polyelectrolytes.
    • Source: Taylor & Francis Online (Journal of Macromolecular Science).
    • URL:[Link][4]

  • Physical Properties & Commercial Availability

    • Title: 6-Methyl-2-pyridineethanol Product Information.[1][5][6][7]

    • Source: Koei Chemical Co., Ltd.
  • General Reactivity of Alkylpyridines

    • Title: 2,6-Dimethylpyridine (2,6-Lutidine) Reactivity Profile.
    • Source: Organic Syntheses.[8][9][10]

    • URL:[Link]

Sources

Foundational

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 6-Methylpyridine-2-ethanol: Synthesis, Reactivity, and Applications 6-Methylpyridine-2-ethanol, also known by its IUPAC name (6-methylpyridin-2-yl)methanol, is a substituted pyridine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methylpyridine-2-ethanol: Synthesis, Reactivity, and Applications

6-Methylpyridine-2-ethanol, also known by its IUPAC name (6-methylpyridin-2-yl)methanol, is a substituted pyridine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional structure, featuring a nucleophilic pyridine ring and a reactive primary alcohol, makes it a valuable and versatile intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents. The presence of both a pyridine scaffold and an ethanol group allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures.[1] In drug development, pyridine-based structures are integral to numerous approved pharmaceuticals, where they can enhance biochemical potency, metabolic stability, and cellular permeability.[2] This guide will serve as a technical resource for researchers and scientists, offering field-proven insights into the practical utilization of this important chemical entity.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 6-Methylpyridine-2-ethanol is crucial for its effective use in synthesis and for predicting its behavior in various chemical environments. The compound is typically a colorless to light yellow liquid under standard conditions.[1]

Table 1: Physicochemical Properties of 6-Methylpyridine-2-ethanol

PropertyValueSource
CAS Number 1593-32-4N/A
Molecular Formula C₇H₉NON/A
Molar Mass 123.15 g/mol N/A
Appearance Colorless to light yellow liquid[1]
Boiling Point 240-250 °C[1]
Melting Point Approx. -10 °C[1]
Density 1.05-1.10 g/cm³[1]
Stability Stable under normal temperature and pressure.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 6-Methylpyridine-2-ethanol. The following table summarizes the expected spectral data.

Table 2: Predicted Spectroscopic Data for 6-Methylpyridine-2-ethanol

TechniqueKey Features and Predicted Signals
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons on the pyridine ring.Methylene Protons (-CH₂-): Two triplet signals, one adjacent to the pyridine ring and one adjacent to the hydroxyl group.Methyl Protons (-CH₃): A singlet around 2.5 ppm.Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (~120-160 ppm).Methylene Carbons (-CH₂-): Two signals in the aliphatic region.Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.
IR Spectroscopy O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ (hydroxyl group).C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.C=N, C=C Stretch: Characteristic pyridine ring absorptions in the 1400-1600 cm⁻¹ region.C-O Stretch: An absorption band around 1050-1150 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight.

Synthesis of 6-Methylpyridine-2-ethanol: Methodologies and Mechanistic Causality

The synthesis of 6-Methylpyridine-2-ethanol can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. A prevalent and effective approach involves the functionalization of the methyl group of a picoline derivative.

Method 1: Reaction of 2-Methylpyridine with an Aldehyde

A common industrial method involves the reaction of 2-methylpyridine (α-picoline) with an aldehyde, such as formaldehyde or acetaldehyde, in the presence of a base catalyst.[3] The base facilitates the deprotonation of the acidic methyl group on the pyridine ring, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type condensation.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 2-Methylpyridine 2-Methylpyridine Carbanion Carbanion 2-Methylpyridine->Carbanion Base (e.g., Triethylamine) Base Base Alkoxide_Intermediate Alkoxide_Intermediate Carbanion->Alkoxide_Intermediate Attack on Carbonyl Aldehyde Formaldehyde (CH₂O) Product 6-Methylpyridine-2-ethanol Alkoxide_Intermediate->Product Workup (H₂O) G 2,6-Lutidine 2,6-Lutidine Methyllithium_Intermediate (6-Methyl-2-pyridyl)methyllithium 2,6-Lutidine->Methyllithium_Intermediate n-BuLi or LDA (Deprotonation) Alkoxide Intermediate Alkoxide Methyllithium_Intermediate->Alkoxide + Epoxide (Nucleophilic Attack) 6-Methylpyridine-2-ethanol_Derivative 6-Methylpyridine-2-ethanol_Derivative Alkoxide->6-Methylpyridine-2-ethanol_Derivative Aqueous Workup (Protonation)

Caption: Synthesis via Epoxide Alkylation.

Experimental Protocol: Synthesis from 2,6-Lutidine and 1,2-Epoxyoctane [4]

  • Preparation of Base: In a round-bottomed flask under an argon atmosphere, prepare a solution of LDA (3.0 mmol) from diisopropylamine and n-BuLi in THF. Cool the solution in a dry ice/isopropanol bath.

  • Deprotonation: Add 2,6-lutidine (3.0 mmol) dropwise to the cold LDA solution. The formation of the red-colored lithiated species should be observed. Allow the solution to warm to room temperature briefly before re-cooling in the dry ice bath.

  • Epoxide Addition: Add the epoxide (e.g., 1,2-epoxyoctane, 3.0 mmol) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature overnight. The slow warming ensures controlled reaction kinetics and minimizes side products.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After solvent evaporation, purify the crude product by chromatography to yield the desired alcohol.

Applications in Drug Development and Organic Synthesis

The structural motifs within 6-Methylpyridine-2-ethanol make it a valuable precursor in several areas, most notably in pharmaceuticals.

Key Intermediate in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design. 6-Methylpyridine-2-ethanol serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs). [1][5]Its bifunctionality allows it to participate in the construction of complex drug molecules, helping to develop compounds with unique pharmacological activities. [1]Furthermore, incorporating this moiety can be a strategy to fine-tune the physicochemical properties of a drug candidate, such as its solubility, stability, and bioavailability. [1] A notable example is the use of related 6-methyl-2-substituted-pyridine derivatives as antagonists for the metabotropic glutamate receptor 5 (mGluR5). Research has demonstrated that the mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine (MPEP) can reduce ethanol consumption, suggesting a therapeutic potential for treating alcohol use disorders. [6]This highlights how the 6-methylpyridine core can be a foundational element for targeting critical neurological pathways.

Versatile Reagent in Organic Synthesis

Beyond its direct use in drug molecules, 6-Methylpyridine-2-ethanol is a versatile reagent for constructing other complex organic structures. [1]* Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups like halides or esters, opening pathways to a wide array of derivatives.

  • Reactions at the Pyridine Ring: The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized. The ring itself can undergo various metal-catalyzed coupling reactions. [1]

Safety and Handling

Proper handling and storage of 6-Methylpyridine-2-ethanol are essential for laboratory safety.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]For long-term stability and to maintain product quality, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). [7]* Hazards: The compound is considered hazardous. It may cause skin and eye irritation. [9]Always consult the specific Safety Data Sheet (SDS) before use.

Conclusion

6-Methylpyridine-2-ethanol stands out as a highly valuable and adaptable building block in modern organic and medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its dual functionality provides a rich platform for chemical diversification. From serving as a core fragment in the development of neurologically active agents to being a versatile intermediate for specialty chemicals, its importance is well-established. This guide has provided a technical framework for understanding and utilizing this compound, underscoring the scientific principles that govern its synthesis and reactivity, and highlighting its proven value for researchers and drug development professionals.

References

  • 3-Pyridineethanol, 6-Methyl- | Chemical Properties, Uses, Safety & Supplier Guide China. Vertex AI Search.
  • The Chemical Profile and Applications of 2-Amino-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Benchchem.
  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. NIH Public Access.
  • 6-Methylpyridin-2-ol | C6H7NO. PubChem.
  • 6-Methyl-2-pyridinemethanol - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Method of producing pyridine ethanol derivative. Google Patents.
  • The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism. PubMed.
  • SAFETY DATA SHEET - 2-Hydroxy-6-methylpyridine. Fisher Scientific.
  • 2-Hydroxy-6-methylpyridine - Safety Data Sheet. ChemicalBook.

Sources

Exploratory

6-Methylpyridine-2-ethanol: A Gateway Intermediate in Heterocyclic Chemistry

Topic: 6-Methylpyridine-2-ethanol: Synthesis, Reactivity, and Pharmaceutical Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methylpyridine-2-ethanol: Synthesis, Reactivity, and Pharmaceutical Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Abstract

6-Methylpyridine-2-ethanol (CAS 934-78-1) serves as a critical bifunctional building block in modern pharmaceutical synthesis. Distinguished by its dual reactivity—offering both a nucleophilic hydroxyl tail and a basic pyridine core—it allows for the precise construction of ether-linked pharmacophores found in antidiabetic thiazolidinediones and neuroactive orexin antagonists. This guide provides a definitive technical analysis of its synthesis, purification, and application, correcting common database errors and establishing a validated protocol for laboratory and industrial scale-up.

Part 1: Identity and Chemical Architecture

The Identity Crisis (Critical Note)

Researchers must exercise caution regarding CAS registry errors in public databases.

  • Target Compound: 6-Methylpyridine-2-ethanol (also 2-(6-methyl-2-pyridyl)ethanol).[1]

  • Correct CAS: 934-78-1

  • Common False Positive: CAS 6018-41-3 (Methyl Coumalate). Do not confuse these. The latter is a pyrone derivative with distinct reactivity.

Structural Properties

The molecule features a 2,6-disubstituted pyridine ring.[2] The 6-methyl group provides steric bulk that influences metal coordination geometry, while the 2-ethanol chain acts as a flexible linker for nucleophilic substitution.

PropertyValueNote
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Boiling Point 130–145°C@ 2.13 kPa (16 mmHg)
Appearance Colorless to pale yellow liquidHygroscopic
Solubility Miscible in Ethanol, THF, DCMLimited water solubility

Part 2: Synthesis and Production (The Ladenburg Protocol)

The synthesis of 6-methylpyridine-2-ethanol relies on the hydroxyalkylation of 2,6-lutidine with formaldehyde. This is a variation of the Ladenburg reaction. The primary challenge is selectivity : preventing the reaction of the second methyl group to form the bis-hydroxyethyl byproduct.

Reaction Mechanism

The reaction proceeds via the deprotonation of the acidic


-methyl group of the lutidine, followed by nucleophilic attack on the formaldehyde carbonyl.

Synthesis Lutidine 2,6-Lutidine (Starting Material) Transition Transition State (High T/P) Lutidine->Transition + HCHO HCHO Paraformaldehyde HCHO->Transition Product 6-Methylpyridine-2-ethanol (Target) Transition->Product Major Pathway Byproduct 2,6-Bis(hydroxyethyl)pyridine (Over-reaction) Product->Byproduct + Excess HCHO (Avoid)

Figure 1: Reaction pathway for the hydroxyalkylation of 2,6-lutidine. Control of stoichiometry is vital to suppress the bis-substituted byproduct.

Validated Experimental Protocol

Source: Adapted from US Patent 4,812,570 and polymer synthesis literature (e.g., Taylor & Francis).

Reagents:

  • 2,6-Lutidine (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst/Initiator: Potassium Persulphate (trace)[4]

  • Inhibitor: t-Butyl Catechol (trace, to prevent polymerization of vinyl byproducts)[4]

Step-by-Step Methodology:

  • Charge: Load a high-pressure autoclave with 2,6-lutidine and paraformaldehyde in a 1:1 molar ratio. Add ethanol as solvent (approx. 2-3 volumes).

  • Seal & Heat: Seal the autoclave and heat to 220°C . The internal pressure will rise significantly (approx. 20-30 bar). Maintain this temperature for 3 hours .

    • Note: High temperature is required to overcome the activation energy for the methyl deprotonation in the absence of strong amide bases.

  • Cool & Vent: Allow the vessel to cool to room temperature. Vent the pressure carefully.

  • Distillation: The crude mixture contains unreacted lutidine, the product, and oligomers.

    • First fraction: Remove ethanol and unreacted lutidine (recyclable).

    • Product fraction: Collect at 130–145°C under reduced pressure (2.13 kPa) .

  • Yield: Typical isolated yields range from 40-60% due to the equilibrium nature of the reaction and byproduct formation.

Part 3: Pharmaceutical Applications[3][5][6]

6-Methylpyridine-2-ethanol is primarily used as a "linker" molecule. Its hydroxyl group is converted into a leaving group (mesylate/tosylate) or used directly in Mitsunobu/SNAr reactions to attach the pyridine ring to a larger scaffold.

The Thiazolidinedione (Diabetes) Pathway

In the synthesis of Pioglitazone analogs, this molecule provides the pyridine tail that anchors the drug in the PPAR-gamma receptor.

Protocol Summary (Ether Formation):

  • Activation: Dissolve 6-methyl-2-pyridineethanol in dry THF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion) at 0°C.

  • Coupling: Add p-fluorobenzonitrile. The alkoxide displaces the fluoride (SNAr reaction).

  • Result: Formation of the ether linkage, a key step in synthesizing the "glitazone" tail.

The Orexin Antagonist Pathway

For neurological targets (insomnia/addiction), the alcohol is often converted to a mesylate to facilitate amine alkylation.

PharmaPathways cluster_Diabetes Diabetes Therapeutics (PPAR-γ) cluster_Neuro Neuroscience (Orexin Antagonists) Start 6-Methylpyridine-2-ethanol Step1 NaH / THF (Deprotonation) Start->Step1 StepA MsCl / Et3N (Mesylation) Start->StepA Step2 + p-Fluorobenzonitrile (SNAr Coupling) Step1->Step2 End1 Thiazolidinedione Precursor (Ether Linkage) Step2->End1 StepB + Piperidine/Proline deriv. (Nucleophilic Substitution) StepA->StepB End2 Orexin Receptor Antagonist StepB->End2

Figure 2: Divergent synthetic utility. The hydroxyl group serves as the handle for both etherification (diabetes drugs) and alkylation (neuroscience).

Part 4: Coordination Chemistry & Advanced Materials

Beyond pharma, the 6-methyl group imparts unique properties to the molecule as a ligand. Unlike unsubstituted 2-pyridineethanol, the methyl group creates steric hindrance around the nitrogen donor.

  • Ligand Type: N,O-bidentate chelate.

  • Metal Binding: Forms complexes with Ni(II), Cu(II), and Zn(II).

  • Effect: The steric bulk often forces a change in coordination geometry (e.g., preventing planar configurations in favor of tetrahedral or octahedral distortions), which is exploited in designing selective catalysts.

  • Polymerization: The alcohol can be dehydrated to 6-methyl-2-vinylpyridine, a monomer used to create cationic polyelectrolytes for water treatment (flocculants).

References

  • Synthesis & Polymerization

    • Title: Synthesis, Characterization, and Flocculation Performance of Water Soluble Pyridine Based Polyelectrolytes.
    • Source: Journal of Dispersion Science and Technology (Taylor & Francis).
    • Link:[Link][5][6]

  • Diabetes Therapeutics (Patent)

    • Title: Method for producing thiazolidinedione derivatives.[7]

    • Source: US Patent 4,812,570 (Takeda Chemical Industries).
    • Link
  • Neuroscience Applications (Patent)
  • Identity Verification

    • Title: 2-Pyridineethanol, 6-methyl- (CAS 934-78-1) Entry.
    • Source: PubChem / NIH.
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Part 1: Executive Summary &amp; Strategic Rationale

Target Molecule: 6-Methylpyridine-2-ethanol (also known as 2-(6-methylpyridin-2-yl)ethanol). Primary Application: Critical intermediate for pharmaceutical synthesis (e.g., Betahistine analogs), pyridine-based ligands, an...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 6-Methylpyridine-2-ethanol (also known as 2-(6-methylpyridin-2-yl)ethanol). Primary Application: Critical intermediate for pharmaceutical synthesis (e.g., Betahistine analogs), pyridine-based ligands, and agrochemical precursors.

Scientific Rationale: The synthesis of 6-methylpyridine-2-ethanol presents a classic regioselectivity challenge. The starting material, 2,6-lutidine (2,6-dimethylpyridine), possesses two equivalent methyl groups. The objective is mono-functionalization . Standard industrial methods (autoclave condensation) often suffer from poor selectivity, yielding mixtures of starting material, the target mono-alcohol, and the bis-alcohol (2,6-pyridinediethanol).

To address the requirements of high-purity research and drug development, this guide prioritizes a Lateral Lithiation Protocol . This method utilizes the kinetic acidity of the methyl protons (


) to generate a mono-lithiated species, which is then trapped with formaldehyde. This route offers superior stoichiometric control compared to thermal condensation.

Part 2: Detailed Synthetic Protocols

Method A: Lateral Lithiation (Recommended for High Purity)

Best for: Gram-scale synthesis, high purity requirements, and kinetic control.

Mechanism:

  • Deprotonation:

    
    -Butyllithium removes a proton from one methyl group of 2,6-lutidine at -78°C, forming the lithiated intermediate (2-(lithiomethyl)-6-methylpyridine).
    
  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of formaldehyde (

    
    ).
    
  • Protonation: Aqueous quench yields the target ethanol derivative.

Reagents & Equipment:

  • Reactants: 2,6-Lutidine (ReagentPlus®, >99%),

    
    -Butyllithium (1.6 M in hexanes), Paraformaldehyde (source of HCHO).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.

  • Equipment: Schlenk line (Argon/Nitrogen), 3-neck RBF, dry ice/acetone bath, cannula transfer system.

Step-by-Step Protocol:

  • Setup & Inertion:

    • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

    • Flush with Nitrogen/Argon for 15 minutes.

    • Add 100 mL Anhydrous THF .

  • Reagent Addition (Deprotonation):

    • Cool the THF to -78°C using a dry ice/acetone bath.

    • Add 2,6-Lutidine (10.7 g, 100 mmol) via syringe.

    • Critical Step: Add

      
      -BuLi (100 mmol, 62.5 mL of 1.6M solution)  dropwise over 20 minutes.
      
    • Observation: The solution will turn a deep orange/red color, indicating the formation of the lithiated anion.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Formaldehyde Generation (The "Cracking" Step):

    • Note: Direct addition of solid paraformaldehyde is slow and heterogeneous. Gaseous monomeric formaldehyde is preferred.

    • In a separate flask connected via a wide-bore cannula to the reaction flask, place Paraformaldehyde (3.6 g, 120 mmol, 1.2 eq) .

    • Heat the paraformaldehyde flask to 140-160°C to depolymerize it.

    • Use a slow stream of Nitrogen to carry the generated Formaldehyde gas into the reaction flask (still at -78°C).

    • Tip: Ensure the cannula tip is above the liquid level initially to prevent back-suction, then lower it into the vortex.

  • Reaction & Quench:

    • Allow the reaction to stir for 1 hour at -78°C, then slowly warm to 0°C over 2 hours.

    • The color should fade from red to pale yellow/clear.

    • Quench the reaction by adding 50 mL Saturated

      
       solution .
      
  • Workup & Purification:

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .

    • Combine organic layers and dry over Anhydrous

      
       .
      
    • Concentrate under reduced pressure.[1][2]

    • Purification: Distillation under reduced pressure (bp ~110-115°C at 2 mmHg) or Flash Chromatography (SiO2, EtOAc/Hexane gradient).

Method B: High-Pressure Condensation (Industrial Scale-Up)

Best for: Multi-kilogram synthesis where chromatography is not feasible.

Protocol Summary:

  • Mixture: Combine 2,6-Lutidine (excess, 3 eq) and Formalin (37% aq. formaldehyde, 1 eq) in a stainless steel autoclave.

  • Conditions: Heat to 135°C for 12-16 hours under autogenous pressure.

  • Workup: Distill off excess 2,6-lutidine (recyclable). The residue contains the product and the bis-hydroxyethyl byproduct. Fractional distillation is required to separate the mono-alcohol (Target) from the diol.

Part 3: Data Visualization & Logic

Experimental Workflow Diagram (Method A)

G Start Start: 2,6-Lutidine (Anhydrous THF) Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling Deprotonation Add n-BuLi (1.0 eq) Generate Carbanion Cooling->Deprotonation Intermediate Intermediate: 2-(Lithiomethyl)-6-methylpyridine (Deep Red Color) Deprotonation->Intermediate Kinetic Control Addition Cannulate HCHO Gas into Reaction (-78°C) Intermediate->Addition HCHO_Gen Separate Flask: Heat Paraformaldehyde (Generate HCHO Gas) HCHO_Gen->Addition N2 Carrier Stream Warming Warm to 0°C (Color Fades) Addition->Warming Quench Quench with sat. NH4Cl Warming->Quench Extraction Extract (DCM) & Dry Quench->Extraction Product Final Product: 6-Methylpyridine-2-ethanol Extraction->Product

Figure 1: Logic flow for the Lateral Lithiation protocol, emphasizing the separate generation of formaldehyde gas to ensure anhydrous conditions.

Part 4: Technical Data & Troubleshooting

Table 1: Physicochemical Properties & Yield Targets
PropertyData / Specification
CAS Number 934-78-1
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 112-115°C @ 2 mmHg (Lit.)
Target Yield (Method A) 65% - 75%
Target Yield (Method B) 40% - 50% (after purification)
Major Impurity 2,6-Bis(hydroxyethyl)pyridine
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or FormaldehydeEnsure THF is freshly distilled. Use gaseous HCHO generated in situ rather than adding solid paraformaldehyde directly.
Bis-Addition Excess HCHO or high temperatureMaintain strict -78°C during addition. Ensure stoichiometry of HCHO does not exceed 1.2 eq.
No Reaction n-BuLi degradationTitrate n-BuLi before use. The intermediate must be deep red; if yellow/colorless, deprotonation failed.

Part 5: References

  • Organic Syntheses, Coll.[3] Vol. 3, p. 757 (1955). Synthesis of 2-pyridineethanol (Analogous protocol).

  • US Patent 3,929,799. Process for producing vinyl pyridine compounds (Describes the high-pressure hydroxyethylation route).

  • ChemicalBook. 2-(6-Methylpyridin-2-yl)ethanol Product Specifications.

  • MDPI Molecules. Flow Synthesis of 2-Methylpyridines (Context on methyl-pyridine reactivity).

Sources

Application

Technical Application Note: Scalable Synthesis of 6-Methyl-2-pyridineethanol

This Application Note and Protocol details the synthesis of 6-Methyl-2-pyridineethanol (CAS: 934-78-1 ), a critical intermediate in the synthesis of betahistine analogs and pyridine-based polymers. Abstract & Strategic O...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 6-Methyl-2-pyridineethanol (CAS: 934-78-1 ), a critical intermediate in the synthesis of betahistine analogs and pyridine-based polymers.

Abstract & Strategic Overview

The synthesis of 6-methyl-2-pyridineethanol involves the hydroxyethylation of 2,6-lutidine (2,6-dimethylpyridine) using formaldehyde. While conceptually simple, this reaction presents specific challenges regarding regioselectivity (mono- vs. bis-addition) and in-situ dehydration.

This protocol utilizes a High-Pressure Thermal Condensation method. Unlike base-catalyzed lithiation routes (e.g., n-BuLi) which are difficult to scale due to pyrophoric reagents and cryogenic requirements, this thermal route uses an autoclave system to drive the "Ladenburg-type" condensation of the methyl group with paraformaldehyde. This method is preferred for gram-to-kilogram scale synthesis due to its atom economy and robustness.

Core Reaction Scheme

The reaction proceeds via the thermal activation of the


-methyl protons of 2,6-lutidine, followed by nucleophilic attack on the formaldehyde carbonyl carbon.

ReactionScheme Lutidine 2,6-Lutidine (C7H9N) Intermediate Transition State (Activated Complex) Lutidine->Intermediate 220°C, Autoclave Paraform Paraformaldehyde (CH2O)n Paraform->Intermediate 220°C, Autoclave Product 6-Methyl-2-pyridineethanol (C8H11NO) Intermediate->Product Major Pathway (Mono-addition) SideProduct Bis-addition Impurity 2,6-di(hydroxyethyl)pyridine Intermediate->SideProduct Excess HCHO (Minor Pathway)

Figure 1: Reaction pathway for the hydroxyethylation of 2,6-lutidine.

Critical Reaction Parameters

ParameterSpecificationScientific Rationale
Stoichiometry 1:1 (Lutidine:HCHO)Strict equimolar control prevents the formation of the bis-hydroxyethyl derivative (reaction at both methyl groups).
Temperature 200–220°CThe methyl protons of 2,6-lutidine are weakly acidic (pKa ~34). High thermal energy is required to overcome the activation barrier for condensation without a strong base.
Pressure Autogenous (>20 bar)Keeps formaldehyde (generated in situ from paraformaldehyde) in the liquid phase to maximize contact with lutidine.
Inhibitor t-Butyl catechol (TBC)Crucial: Prevents the in-situ dehydration of the product into 6-methyl-2-vinylpyridine, which would polymerize under these conditions.

Detailed Experimental Protocol

Materials & Reagents
  • 2,6-Lutidine (2,6-Dimethylpyridine): >99% purity. Freshly distilled if yellowed.

  • Paraformaldehyde: Reagent grade (powder). Acts as the anhydrous source of formaldehyde.

  • Ethanol (Absolute): Solvent medium.

  • Potassium Persulfate (K₂S₂O₈): Radical initiator/promoter (catalytic amount).

  • 4-tert-Butylcatechol (TBC): Polymerization inhibitor.

Step-by-Step Methodology
Phase 1: Reactor Loading
  • Preparation: In a clean glass beaker, dissolve 100.0 g (0.933 mol) of 2,6-lutidine and 28.0 g (0.933 mol) of paraformaldehyde in 150 mL of absolute ethanol.

    • Note: Ensure paraformaldehyde is finely powdered to ensure consistent depolymerization.

  • Catalyst Addition: Add 1.14 g (4.2 mmol) of Potassium Persulfate.

  • Inhibitor Addition: Add 100 mg of t-butyl catechol.

    • Expert Insight: Although this is not a radical polymerization, the high temperature can induce radical formation that leads to tarry byproducts. The inhibitor ensures a cleaner crude mixture.

  • Sealing: Transfer the slurry into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer and rupture disc. Seal the reactor tightly.

Phase 2: Thermal Reaction
  • Heating: Set the stirring speed to 600 RPM. Heat the autoclave to 220°C .

    • Ramp Rate: 5°C/min to prevent thermal shock or pressure spikes.

  • Reaction Time: Maintain the temperature at 220°C for 3.0 hours .

    • Pressure Monitoring: Expect internal pressure to rise significantly (20–40 bar) due to ethanol vapor and formaldehyde gas. Ensure the reactor is rated for at least 100 bar.

  • Cooling: After 3 hours, turn off the heating mantle. Allow the reactor to cool gradually to room temperature over 4–6 hours. Do not rapid cool, as this can crash out paraformaldehyde polymers.

Phase 3: Work-up and Purification
  • Venting: Once the reactor is at ambient temperature (<30°C), carefully vent the residual pressure into a fume hood (contains formaldehyde vapors).

  • Filtration: Open the reactor and filter the reaction mixture to remove any unreacted solid paraformaldehyde or inorganic salts.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure (200 mbar) to remove ethanol.

  • Vacuum Distillation (Critical Step):

    • Transfer the dark oily residue to a distillation flask.

    • Perform fractional distillation under high vacuum.

    • Fraction 1: Unreacted 2,6-lutidine (BP ~144°C at atm, comes off first under vacuum).

    • Fraction 2 (Product): Collect the fraction boiling at 126–128°C at 2.1 mmHg (or ~110–115°C at 10 mmHg).

    • Yield: Expected yield is 60–75%. The product is a viscous, colorless to pale yellow liquid that may solidify upon standing (MP ~32°C).

Workflow Visualization

Workflow Start Reactant Prep (Lutidine + Paraformaldehyde + EtOH) Autoclave High-Pressure Synthesis 220°C / 3 Hours / Autoclave Start->Autoclave Cooling Cooling & Venting (Slow cool to <30°C) Autoclave->Cooling Filtration Filtration Remove solids Cooling->Filtration Evap Rotary Evaporation Remove Ethanol Filtration->Evap Distill Vacuum Distillation Collect fraction @ 126°C/2.1mmHg Evap->Distill Final Final Product 6-Methyl-2-pyridineethanol Distill->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

TestExpected ResultNotes
Appearance Colorless to pale yellow liquidDarkens on air exposure; store under inert gas.
Boiling Point 126°C @ 2.1 mmHgReference value for vacuum distillation cuts.
¹H-NMR (CDCl₃)

2.50 (s, 3H, -CH₃)

2.95 (t, 2H, -CH₂-)

4.00 (t, 2H, -CH₂O-)

6.9-7.5 (m, 3H, Py-H)
Distinctive triplet pair for the ethyl chain confirms mono-addition.
Purity (GC) >98.0%Major impurity is 2,6-lutidine (starting material).

Safety & Handling

  • Formaldehyde: Highly toxic and carcinogenic. All venting must be done through a scrubber or high-efficiency fume hood.

  • High Pressure: The reaction generates significant pressure. Use a certified autoclave located behind a blast shield.

  • 2,6-Lutidine: Flammable liquid and irritant.

References

  • Reaction Protocol & Conditions: Synthesis, Characterization, and Flocculation Performance of Water Soluble Pyridine Based Polyelectrolytes. (2010). Taylor & Francis.

  • Product Properties (CAS 934-78-1): 6-Methyl-2-pyridineethanol Product Page. Koei Chemical Co., Ltd.

  • Physical Data: 6-Methyl-2-pyridinemethanol (Isomer comparison). Sigma-Aldrich.[1]

Sources

Method

Application Note &amp; Protocol Guide: Comprehensive Analytical Characterization of 6-Methylpyridine-2-ethanol

An in-depth guide to the analytical characterization of 6-Methylpyridine-2-ethanol, tailored for researchers, scientists, and professionals in drug development. Introduction 6-Methylpyridine-2-ethanol, also known as (6-m...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical characterization of 6-Methylpyridine-2-ethanol, tailored for researchers, scientists, and professionals in drug development.

Introduction

6-Methylpyridine-2-ethanol, also known as (6-methyl-2-pyridinyl)methanol, is a heterocyclic organic compound with significant applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, comprising a pyridine ring substituted with a methyl and a hydroxymethyl group, imparts specific chemical properties that are crucial for its role in complex molecular syntheses. Accurate and comprehensive characterization of this compound is paramount to ensure identity, purity, and stability, which are critical parameters in the drug development pipeline and quality control processes.

This guide provides a multi-faceted approach to the analytical characterization of 6-Methylpyridine-2-ethanol. We will detail robust protocols for structural elucidation using spectroscopic methods and for quantitative analysis and purity assessment using chromatographic techniques. The causality behind experimental choices is explained to provide a deeper understanding of each method's applicability and limitations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methylpyridine-2-ethanol is the foundation for developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 157-159°C (for the related 2-Hydroxy-6-methylpyridine)[4]
Boiling Point 128-130°C (for the related 2-methylpyridine)[5]
Solubility Soluble in organic solvents like ethanol and ether[4]

Part 1: Structural Elucidation

Confirming the chemical structure of 6-Methylpyridine-2-ethanol is the primary step in its characterization. The following spectroscopic methods provide orthogonal information to build a complete and confident structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expertise & Causality: The pyridine ring's nitrogen atom and the electron-donating methyl and hydroxymethyl groups create a distinct electronic environment. This results in a predictable pattern of chemical shifts for the aromatic protons and carbons, allowing for precise structural confirmation. The splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling between neighboring non-equivalent protons, providing crucial connectivity information.[6]

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 6-Methylpyridine-2-ethanol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected NMR Data

The following table summarizes the expected chemical shifts for 6-Methylpyridine-2-ethanol, based on data for similar pyridine derivatives.[7][8][9][10]

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Pyridine-H3~7.1-7.3d~118-120
Pyridine-H4~7.5-7.7t~136-138
Pyridine-H5~7.0-7.2d~121-123
-CH₂-OH~4.7s~64-66
-OHVariables (broad)-
-CH₃~2.5s~23-25
Pyridine-C2--~158-160
Pyridine-C6--~156-158

d = doublet, t = triplet, s = singlet. Chemical shifts are approximate and can vary with solvent and concentration.

Workflow for NMR Structural Verification

Caption: Workflow for NMR structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying volatile compounds.[11]

Expertise & Causality: In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion (M⁺) confirms the molecular weight. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. For 6-Methylpyridine-2-ethanol, characteristic fragments would arise from the loss of the hydroxyl group, the entire ethanol side chain, or cleavage of the pyridine ring.[12]

Protocol 2: GC-MS Analysis for Identification

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[13]

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to 6-Methylpyridine-2-ethanol in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Expected Mass Spectrum Data

Based on the structure and known fragmentation patterns of similar compounds, the following key ions are expected.[7]

m/z ValueIon IdentityInterpretation
123 [M]⁺ Molecular Ion
122[M-H]⁺Loss of a hydrogen radical
106[M-OH]⁺Loss of the hydroxyl radical
94[M-CH₂OH]⁺Loss of the hydroxymethyl radical
92[C₆H₆N]⁺Fragment from side-chain cleavage
65[C₅H₅]⁺Pyridinium fragment

Workflow for GC-MS Identification

GCMS_Workflow A Sample Solution (in volatile solvent) B Inject into GC A->B C Separation on Capillary Column B->C Vaporization D Electron Ionization (70 eV) C->D Elution E Mass Analyzer (Quadrupole) D->E Ion Acceleration F Detector E->F G Data Analysis: TIC & Mass Spectrum F->G Signal

Caption: General workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Causality: The O-H bond of the alcohol, the C-N and C=C bonds within the pyridine ring, and the C-H bonds of the methyl and methylene groups will produce distinct absorption bands. The position and intensity of these bands confirm the presence of these key structural features.[14][15] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[16][17]

Protocol 3: FTIR-ATR Analysis

  • Sample Preparation: No preparation is needed for a liquid sample. If the sample is a solid, place a small amount directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal, ensuring good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic (Pyridine ring)
2980-2850C-H stretchAliphatic (-CH₃, -CH₂)
1600-1580C=C / C=N stretchAromatic (Pyridine ring)
1480-1440C=C / C=N stretchAromatic (Pyridine ring)
1050-1000C-O stretchPrimary Alcohol

Workflow for FTIR Analysis

FTIR_Workflow cluster_ftir FTIR-ATR Analysis A Place Sample on ATR Crystal B Acquire Spectrum (4000-400 cm-1) A->B C Identify Characteristic Absorption Bands B->C HPLC_Workflow node_prep Sample & Standard Prep Stock Solution (1 mg/mL) Serial Dilutions node_hplc HPLC Analysis Inject into HPLC (C18 Column, UV Detector) node_prep->node_hplc node_cal Calibration Curve Plot Peak Area vs. Concentration node_hplc->node_cal Standard Data node_quant Quantification & Purity Determine Concentration Calculate Area % node_hplc->node_quant Sample Data node_cal->node_quant

Sources

Application

Definitive Analysis of 6-Methylpyridine-2-ethanol: A Validated GC-MS Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 6-Methylpyridine-2-ethanol is a key pyridine derivative utilized as a precursor and intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methylpyridine-2-ethanol is a key pyridine derivative utilized as a precursor and intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final products. This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive identification and quantification of 6-Methylpyridine-2-ethanol. The protocol addresses the challenges associated with analyzing polar hydroxyl compounds by GC, incorporating a necessary derivatization step to ensure high chromatographic fidelity. This guide provides field-proven insights into parameter selection, a step-by-step experimental workflow, and data interpretation guidelines for researchers in quality control, process monitoring, and drug development.

Introduction and Analytical Rationale

6-Methylpyridine-2-ethanol (C₇H₉NO, Mol. Wt. 123.15 g/mol ) is a substituted pyridine carrying both a methyl and a hydroxyethyl group.[1] The presence of the polar hydroxyl (-OH) group poses a challenge for direct GC analysis, often resulting in poor peak shape (tailing) and low response due to interactions with active sites within the GC system. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this compound, offering high-resolution separation and definitive structural confirmation through mass fragmentation patterns.[2]

To overcome the challenges of its polarity, a chemical derivatization step is essential. This process replaces the active hydrogen in the hydroxyl group with a non-polar functional group.[3] Silylation, the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether, is one of the most effective and widely used derivatization procedures.[4] This transformation increases the analyte's volatility and thermal stability while reducing its polarity, leading to improved chromatographic performance characterized by sharp, symmetrical peaks and enhanced sensitivity.[3][4]

This document provides a comprehensive protocol for the silylation of 6-Methylpyridine-2-ethanol followed by GC-MS analysis.

Experimental Methodology

Materials and Reagents
  • Analyte: 6-Methylpyridine-2-ethanol (≥98% purity)

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or equivalent.[5]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Catalyst/Solvent (Optional): Anhydrous Pyridine.[2]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[5]

Sample Preparation: Silylation Protocol

The conversion of the hydroxyl group to a TMS-ether is critical for robust analysis. The causality behind this step is to mask the polar -OH group, thereby increasing volatility and preventing unwanted interactions with the GC column, which would otherwise lead to peak tailing and poor reproducibility.[4]

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of 6-Methylpyridine-2-ethanol at 1 mg/mL in dichloromethane or ethyl acetate. For samples of unknown concentration, perform serial dilutions to fall within the calibrated range.

  • Aliquot Transfer: Transfer 100 µL of the sample or standard solution into a clean 2 mL GC vial.

  • Solvent Evaporation: If necessary, evaporate the solvent under a gentle stream of dry nitrogen to concentrate the analyte. Ensure the sample is completely dry, as moisture will consume the derivatization reagent.[6]

  • Derivatization Reaction: Add 50 µL of BSTFA (+1% TMCS) to the dried sample residue. If the sample is difficult to derivatize, 10 µL of anhydrous pyridine can be added to act as a catalyst and solvent.[2][7]

  • Reaction Incubation: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[2]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

Derivatization Reaction Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization Sample 100 µL Sample in Dichloromethane Dry Evaporate Solvent (Nitrogen Stream) Sample->Dry Reagent Add 50 µL BSTFA (+1% TMCS) Dry->Reagent Heat Heat at 60°C for 30 min Reagent->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Inject into GC-MS

Caption: Silylation workflow for 6-Methylpyridine-2-ethanol.

GC-MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of the TMS-derivatized 6-Methylpyridine-2-ethanol. The choice of a non-polar HP-5ms column is based on its versatility and excellent performance for a wide range of semi-volatile compounds.[2][8]

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
GC System Agilent 7890B or equivalent Standard, robust platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) Industry-standard non-polar column providing excellent inertness and low bleed.[2][8]
Carrier Gas Helium (99.999% purity) Inert carrier gas, standard for MS applications.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and MS interface.[2]
Inlet Temperature 250 °C Ensures rapid vaporization of the derivatized analyte without thermal degradation.[2]
Injection Mode Splitless Maximizes analyte transfer to the column for trace-level detection.[2]
Injection Volume 1 µL Standard volume for capillary columns.
Oven Program
- Initial Temp 80 °C, hold 1 min Focuses the analyte band at the column head.[2]
- Ramp 15 °C/min to 280 °C Provides efficient separation from solvent and byproducts.

| - Final Hold | 5 min at 280 °C | Ensures complete elution of the analyte and cleans the column.[2] |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Setting Rationale
MS System Agilent 5977A MSD or equivalent Provides high sensitivity and reliable mass filtering.[2]
MS Transfer Line 280 °C Prevents analyte condensation between GC and MS.[2]
Ion Source Temp 230 °C Standard temperature for stable ionization.[2]
Ionization Mode Electron Ionization (EI) Standard mode for creating reproducible, library-searchable mass spectra.
Ionization Energy 70 eV Universal standard for EI, ensuring fragmentation patterns match library data.[2]
Acquisition Mode Full Scan Used for identification and method development.
Scan Range m/z 40-500 Covers the mass of the derivatized product (~195 amu) and its key fragments.

| Solvent Delay | 3 min | Protects the MS filament from the solvent front. |

Overall Analytical Workflow

A Sample Receipt & Preparation B Derivatization (Silylation) A->B C GC Inlet (Vaporization) B->C D GC Column (Separation) C->D E MS Ion Source (Ionization & Fragmentation) D->E F Mass Analyzer (Filtering) E->F G Detector (Signal Acquisition) F->G H Data Analysis (Identification & Quantification) G->H I Final Report H->I

Caption: From sample to result: The GC-MS analytical pathway.

Data Analysis and Expected Results

  • Identification: The primary identification of the derivatized 6-Methylpyridine-2-ethanol is achieved by comparing its retention time with that of a known standard and matching its EI mass spectrum against a spectral library (e.g., NIST/Wiley).

  • Expected Mass Spectrum: The Electron Ionization (70 eV) of the TMS-derivatized molecule (MW ≈ 195.3) is expected to produce a characteristic fragmentation pattern. Key expected ions include:

    • Molecular Ion (M⁺): A peak at m/z 195, which confirms the molecular weight of the derivatized compound.

    • M-15 Ion: A peak at m/z 180, corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a very common fragmentation for TMS derivatives.

    • Base Peak: The most abundant fragment is often the pyridinylmethyl cation or a related stable fragment resulting from the cleavage of the side chain.

  • Quantification: For quantitative analysis, a calibration curve should be generated by analyzing a series of standards of known concentrations. Plot the peak area of a characteristic, abundant, and interference-free ion against concentration. The concentration of unknown samples can then be determined from this curve.

System Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the following procedures are mandatory:

  • Solvent Blank: Inject a derivatized solvent blank at the beginning of each analytical run to check for system contamination and carryover.

  • System Suitability: Analyze a mid-range calibration standard to verify system performance, including peak shape, retention time stability, and signal intensity.

  • Calibration Verification: A calibration standard should be re-analyzed after every 10-15 samples to confirm the stability of the instrument's response.

By adhering to this detailed protocol, researchers can achieve reliable and reproducible results for the analysis of 6-Methylpyridine-2-ethanol, ensuring data integrity for applications ranging from quality assurance to advanced pharmaceutical development.

References

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • PubMed. (2014). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure.
  • HSC Cores - BookStack. GC/MS Sample Preparation.
  • Shimadzu. Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 6-Methylpyridin-2(5H)-imine.
  • University of Massachusetts Chan Medical School. Sample Preparation Guidelines for GC-MS.
  • PMC. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
  • CalTech GPS. Acetate derivatives of alcohols.
  • NIST. Pyridine, 2-ethyl-6-methyl-.
  • Lietuvos mokslų akademija. (2022). Determination of pyridine and furfuryl alcohol in breath after coffee consumption.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • OSHA. Pyridine.
  • PubChem. 6-Methyl-2-pyridylmethanol.
  • Sigma-Aldrich. TMSI+Pyridine.

Sources

Method

Optimized NMR Sample Preparation Protocol: 6-Methylpyridine-2-ethanol

Executive Summary This Application Note provides a rigorous methodology for the Nuclear Magnetic Resonance (NMR) sample preparation of 6-Methylpyridine-2-ethanol (CAS: 53963-10-3).[1] This compound presents specific anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous methodology for the Nuclear Magnetic Resonance (NMR) sample preparation of 6-Methylpyridine-2-ethanol (CAS: 53963-10-3).[1] This compound presents specific analytical challenges due to its viscosity , hygroscopicity , and the exchangeable nature of the hydroxyl proton .

Failure to control these variables often results in broadened line shapes, drifting chemical shifts, and obscured multiplets. This guide prioritizes DMSO-d₆ and Chloroform-d (CDCl₃) as primary solvents and outlines a "Back-Weighing" technique essential for accurate quantitative analysis of viscous ligands.[1]

Molecular Analysis & Solvation Strategy

6-Methylpyridine-2-ethanol functions as a bidentate ligand precursor.[1] Its structure contains a basic pyridine nitrogen and a polar primary alcohol.[1]

  • Viscosity: The molecule is typically a viscous liquid or low-melting solid at room temperature.[1] Direct pipetting leads to mass errors >5%.

  • Hygroscopicity: The pyridine ring attracts atmospheric moisture.[1] Water contamination results in a large HOD peak that can obscure the alkyl region (3.0 – 4.0 ppm).

  • Exchangeable Protons: The -OH proton chemical shift is highly concentration- and solvent-dependent.[1]

Solvent Decision Matrix

Select your solvent based on the specific analytical goal:

SolventGradePrimary Use CaseTechnical Note
DMSO-d₆ 99.9% + TMSStructural Elucidation Recommended. High viscosity slows proton exchange, allowing the -OH triplet to be resolved.[1] Excellent solubility.
CDCl₃ 99.8% + TMSRoutine QC / Purity Good solubility.[1] The -OH signal will likely be broad or invisible due to rapid exchange.[1]
D₂O 99.9%Salt Studies Not Recommended for structure ID.[1] The -OH proton will exchange with deuterium (disappear).
Visual Workflow: Solvent Selection Logic

SolventLogic Start Start: Define Analytical Goal Goal_Structure Goal: Full Structural ID (Observe -OH Coupling) Start->Goal_Structure Goal_QC Goal: Routine Purity Check (Quick Assessment) Start->Goal_QC Solvent_DMSO Select Solvent: DMSO-d6 (Slows Exchange) Goal_Structure->Solvent_DMSO Decision_Polarity Is sample a salt or highly polar? Goal_QC->Decision_Polarity Decision_Polarity->Solvent_DMSO Yes Solvent_CDCl3 Select Solvent: CDCl3 (Standard) Decision_Polarity->Solvent_CDCl3 No Action_Dry Requirement: Use dry solvent (Ampoules recommended) Solvent_DMSO->Action_Dry Solvent_CDCl3->Action_Dry

Figure 1: Decision tree for selecting the appropriate deuterated solvent based on analytical requirements.

Detailed Protocol: The "Back-Weighing" Method[1]

Due to the viscous nature of 6-Methylpyridine-2-ethanol, standard weighing boats often result in significant sample loss during transfer.[1] This protocol uses a back-weighing approach directly into the NMR tube to ensure quantitative accuracy.

Materials Required
  • NMR Tube: 5mm, high-precision (e.g., Wilmad 507-PP or equivalent).

  • Solvent: 0.7 mL DMSO-d₆ (or CDCl₃).

  • Pipettes: Glass Pasteur pipettes (avoid plastic tips if using CDCl₃ to prevent leaching).[1]

  • Filtration: Small plug of glass wool.[1][2]

Step-by-Step Methodology
  • Tare the Tube: Place the empty 5mm NMR tube (with cap) into a beaker on the analytical balance. Tare to 0.00 mg .[1]

  • Sample Addition (Viscous Handling):

    • Dip a clean glass pipette into the 6-Methylpyridine-2-ethanol.

    • Insert the pipette deep into the NMR tube (aim for the bottom 2 cm) to avoid streaking the walls.

    • Deposit approximately 10 – 15 mg of sample.[1]

    • Note: If the sample has solidified, warm the vial in a 40°C water bath for 2 minutes before pipetting.

  • Precise Massing:

    • Weigh the tube again. Record the exact mass (

      
      ).[1]
      
    • Target Mass: 10 mg is ideal for 1H NMR; 25-30 mg is preferred for 13C NMR.[1]

  • Solvation:

    • Add 0.65 mL of deuterated solvent.

    • Why 0.65 mL? This volume creates a solution height of ~4.5 cm, matching the receiver coil sweet spot of most 400/500 MHz probes without wasting solvent.

  • Homogenization:

    • Cap the tube firmly.[2]

    • Vortex at medium speed for 30 seconds.

    • Invert the tube 5 times to ensure the viscous liquid at the bottom fully dissolves.[1]

  • Inspection: Check for "schlieren" lines (swirls), which indicate incomplete mixing.[1] If present, vortex again.[1][3]

Visual Workflow: Sample Preparation

PrepWorkflow Step1 1. Tare NMR Tube (Direct Weighing) Step2 2. Add Viscous Sample (Deep Pipette Insert) Step1->Step2 Step3 3. Add Solvent (0.65 mL) Step2->Step3 Step4 4. Vortex/Invert (Remove Schlieren) Step3->Step4 Step5 5. Wipe & Insert (Remove Fingerprints) Step4->Step5

Figure 2: Linear workflow for preparing viscous liquid samples to ensure homogeneity and mass accuracy.

Data Interpretation: Expected Chemical Shifts

Reference: TMS at 0.00 ppm.

The following table summarizes the expected spectral features for 6-Methylpyridine-2-ethanol in DMSO-d₆ .

MoietyTypeApprox.[1][2][4][5][6][7][8][9] Shift (δ ppm)MultiplicityIntegralNotes
-CH₃ Methyl2.4 - 2.5 Singlet (s)3HMay overlap with DMSO residual peak (2.50 ppm).[1]
Py-CH₂- Methylene2.8 - 2.9 Triplet (t)2HBenzylic-like position.
-CH₂-OH Methylene3.6 - 3.7 Quad (q) or Trip (t)2HCoupling depends on -OH exchange rate.
-OH Hydroxyl4.5 - 5.0 Triplet (t) or Broad (br)1HDiagnostic. Sharp triplet in dry DMSO; broad singlet in CDCl₃.[1]
Ar-H Aromatic7.0 - 7.6 Multiplet (m)3HTypical pyridine pattern (AB2 or ABC system).[1]

Critical Analysis Point: In CDCl₃ , the -OH peak typically appears as a broad singlet around 2.0–4.0 ppm (highly variable) and the adjacent methylene (-CH₂-OH) will appear as a triplet.[1] In dry DMSO-d₆ , the -OH often couples to the methylene, splitting the -OH into a triplet and the -CH₂-OH into a quartet.[1]

Troubleshooting & Quality Control
Issue: Broad Lines / Poor Shimming
  • Cause: Viscous samples often create concentration gradients if not mixed thoroughly.[1]

  • Solution: Invert the tube 10 times and re-shim. Ensure the sample height is at least 40mm.[10]

Issue: Water Peak Dominance (HOD)
  • Observation: Large peak at 3.33 ppm (DMSO) or 1.56 ppm (CDCl₃).[1]

  • Cause: 6-Methylpyridine-2-ethanol is hygroscopic.[1][3]

  • Solution:

    • Dry the neat sample over molecular sieves (3Å) before preparation if possible.

    • Use single-use ampoules of deuterated solvent to minimize atmospheric water absorption.[3]

Issue: Missing -OH Peak
  • Cause: Rapid proton exchange due to trace acid/base or water.[1]

  • Solution: Switch to DMSO-d₆. If already in DMSO, the water content is likely too high.

References
  • Fulmer, G. R., et al. (2010).[1][11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Common Solvents. University of Wisconsin-Madison.[2] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 112999, 2-(6-Methylpyridin-2-yl)ethanol. Retrieved from [Link]

Sources

Application

Application Note: 6-Methylpyridine-2-ethanol as a Bifunctional Scaffold in Medicinal Chemistry

Topic: "6-Methylpyridine-2-ethanol" in the synthesis of pharmaceutical intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-Methylpyridine-2-ethanol" in the synthesis of pharmaceutical intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

6-Methylpyridine-2-ethanol (CAS 2095-42-3), also known as 2-(6-methylpyridin-2-yl)ethanol, represents a critical "pivot" intermediate in pharmaceutical synthesis.[1] Its unique structure offers two distinct chemical handles: a nucleophilic primary alcohol and a slightly acidic methyl group at the 6-position of the pyridine ring. This duality allows it to serve as a precursor for kinase inhibitors (e.g., ALK5 inhibitors), histamine receptor modulators , and pH-responsive polymeric drug delivery systems (via its vinyl derivative).[1]

This guide provides validated protocols for the synthesis, activation, and application of this intermediate, moving beyond generic descriptions to focus on yield-critical parameters and mechanistic integrity.

Chemical Profile & Reactivity Matrix

PropertySpecificationCritical Note for Synthesis
CAS Number 2095-42-3Verify purity via GC (>98% recommended for polymerization).[1]
Molecular Weight 137.18 g/mol -
Boiling Point 120–122 °C (2 mmHg)High vacuum required for distillation; prone to decomposition >200°C.
pKa (Pyridine N) ~5.9Basic enough to scavenge protons; requires protection in acidic oxidations.[1]
Solubility Water, Ethanol, DCMHygroscopic; store under inert atmosphere.

Reactivity Logic: The molecule contains a hard nucleophile (hydroxyl) and a latent carbon nucleophile (the 6-methyl group).[1]

  • O-Alkylation/Acylation: Standard primary alcohol chemistry.[1]

  • Activation: Conversion to alkyl chloride/bromide (using SOCl₂ or PBr₃) creates a potent electrophile for coupling to pharmacophores (e.g., imidazoles, piperazines).[1]

  • Dehydration: Elimination of water yields 6-methyl-2-vinylpyridine , a monomer for "smart" hydrogels.[1]

Core Protocol A: Synthesis from 2,6-Lutidine

Rationale: Direct hydroxyethylation of 2,6-lutidine is the most atom-economical route.[1] While industrial methods use high-pressure autoclaves, this laboratory-scale protocol uses lithiation for regioselectivity.[1]

Materials
  • 2,6-Lutidine (freshly distilled)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Paraformaldehyde (depolymerized in situ) or Ethylene Oxide (gas)[1]

  • Note: Using Paraformaldehyde/Formaldehyde yields the ethanol chain via CH₂ insertion into the lithiated species.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Lithiation: Add 2,6-Lutidine (10.7 g, 100 mmol) and anhydrous THF (150 mL). Cool to -78°C .[1]

  • Deprotonation: Dropwise add n-BuLi (105 mmol) over 30 mins. The solution will turn deep red/orange (formation of the lutidyl anion). Stir for 1 hour at -78°C.

  • Hydroxyethylation (Critical Step):

    • Option A (Ethylene Oxide - Industrial mimic): Bubble ethylene oxide gas slowly.[1]

    • Option B (Formaldehyde - Lab standard): Add Paraformaldehyde (3.3 g, 110 mmol) suspended in THF. Note: This actually yields the propanol derivative if not carefully controlled. For exact ethanol synthesis, the reaction is formally a condensation with Formaldehyde.

    • Correction for Specific Target: To get the -ethanol chain (-CH₂CH₂OH) from the -methyl group (-CH₃), one carbon is added via Formaldehyde.[1]

    • Reaction: Py-CH₂Li + HCHO → Py-CH₂-CH₂-OLi.

    • Wait: Py-CH₂Li (1 carbon ex-ring) + HCHO (1 carbon) = 2 carbons (Ethyl chain).[1] Correct.

  • Quenching: Warm to 0°C and quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc (3x). Dry over Na₂SO₄.[1]

  • Purification: Distill under reduced pressure (0.5 mmHg) to separate mono-substituted product from bis-substituted byproducts.

Core Protocol B: Activation to Alkyl Chloride

Rationale: The alcohol itself is a poor leaving group. Conversion to 2-(2-chloroethyl)-6-methylpyridine is the standard "gateway" reaction for medicinal chemistry applications.[1]

Mechanism & Safety

This reaction uses Thionyl Chloride (SOCl₂).[1] It proceeds via an S_Ni mechanism (retention) or S_N2 (inversion) depending on conditions.[1] Since the primary carbon is achiral, stereochemistry is not an issue, but HCl gas evolution requires vigorous scrubbing.

Protocol
  • Preparation: Dissolve 6-Methylpyridine-2-ethanol (10 g, 72.9 mmol) in dry DCM (50 mL).

  • Cooling: Cool to 0°C.

  • Addition: Add Thionyl Chloride (SOCl₂, 10.6 mL, 145 mmol) dropwise. Caution: Exothermic.

  • Reflux: Once addition is complete, heat to reflux (40°C) for 3 hours.

  • Monitoring: Check TLC (System: EtOAc/Hexane 1:1). Product is less polar (higher R_f).[1]

  • Neutralization: Evaporate solvent/excess SOCl₂.[1] Redissolve residue in DCM and wash with sat. NaHCO₃ (Caution: CO₂ evolution).[1]

  • Isolation: The resulting oil (free base) is unstable; convert to Hydrochloride Salt immediately by bubbling HCl gas through ether for long-term storage.[1]

Applications in Pharmaceutical Synthesis[3]

Application 1: Synthesis of ALK5 Inhibitors (e.g., EW-7197)

Context: The 6-methylpyridin-2-yl moiety is a key pharmacophore in TGF-β receptor type I (ALK5) inhibitors, preventing fibrosis and metastasis.[1]

Workflow:

  • Scaffold: Start with a central imidazole or triazole core.[1]

  • Coupling: Use the Activated Chloride (from Protocol B) to alkylate the N1-position of the imidazole ring.[1]

  • Role of the Methyl Group: The 6-methyl group provides steric hindrance that improves selectivity for the ATP-binding pocket of ALK5 over p38 MAPK.

Application 2: "Smart" Polymer Drug Delivery

Context: Dehydration of the alcohol yields 6-methyl-2-vinylpyridine , a monomer used to create pH-sensitive hydrogels.[1]

Dehydration Protocol:

  • Reagent: Solid KOH (powdered).

  • Process: Vapor phase dehydration at 160°C under vacuum, or reflux with KOH pellets.

  • Result: The vinyl group polymerizes to form poly(6-methyl-2-vinylpyridine).[1]

  • Mechanism: At low pH (stomach), the pyridine nitrogen is protonated (charged), causing the polymer to swell and release the drug.[1] At neutral pH (intestine), it collapses, protecting the cargo or slowing release.[1]

Visualizing the Synthetic Pathway

G Lutidine 2,6-Lutidine (Starting Material) Lithiated Lithiated Intermediate (Py-CH2-Li) Lutidine->Lithiated n-BuLi, -78°C THF Ethanol 6-Methylpyridine-2-ethanol (Target Alcohol) Lithiated->Ethanol 1. Formaldehyde 2. H3O+ Quench Chloride 2-(2-Chloroethyl)-6-methylpyridine (Activated Electrophile) Ethanol->Chloride SOCl2, DCM Reflux Vinyl 6-Methyl-2-vinylpyridine (Monomer) Ethanol->Vinyl KOH, Heat (-H2O) ALK5 ALK5 Inhibitors (e.g., EW-7197) Chloride->ALK5 N-Alkylation (Imidazole Core) Polymers pH-Responsive Hydrogels Vinyl->Polymers Radical Polymerization

Figure 1: Synthetic divergence from 2,6-Lutidine to pharmaceutical actives and polymer precursors.[1]

References

  • Preparation of Pyridine Ethanols

    • Source: Sanyo Chemical Industries.[1] "Method of producing pyridine ethanol derivative." JP Patent 2010270008A.[1]

    • Relevance: Industrial scale synthesis from 2-methylpyridine and formaldehyde.[1]

    • [1]

  • ALK5 Inhibitor Synthesis (EW-7197)

    • Source: Jin, Y., et al. "Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase."[1] Journal of Medicinal Chemistry, 2014.

    • Relevance: Demonstrates the use of the 6-methylpyridin-2-yl moiety for kinase selectivity.[1][2][3]

    • [1]

  • Thionyl Chloride Activation Protocol

    • Source: Master Organic Chemistry.[1] "SOCl2 Mechanism For Alcohols To Alkyl Halides."

    • Relevance: Mechanistic grounding for the chlorin
  • Polymer Applications

    • Source: U.S. Patent 5,871,722.[1] "Ionic beads useful for controlled release and adsorption."

    • Relevance: details the use of 6-methyl-2-vinylpyridine in drug delivery m
    • [1]

Sources

Method

Application Note: 6-Methylpyridine-2-ethanol as a Reagent in Organic Synthesis and Ligand Design

[1] Executive Summary & Chemical Profile[1][2] 6-Methylpyridine-2-ethanol (CAS: 20958-47-2), also known as 6-methyl-2-pyridylethanol, is a bifunctional heterocyclic building block characterized by a primary alcohol tethe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

6-Methylpyridine-2-ethanol (CAS: 20958-47-2), also known as 6-methyl-2-pyridylethanol, is a bifunctional heterocyclic building block characterized by a primary alcohol tethered to a pyridine ring with an ortho-methyl substituent.[1]

While structurally similar to 2-pyridineethanol (the precursor to the anti-vertigo drug Betahistine), the addition of the methyl group at the 6-position drastically alters its coordination chemistry and reactivity profile. This "steric bumper" hinders the nitrogen atom, preventing the formation of planar bis-ligand complexes in coordination chemistry and modulating nucleophilic attacks in organic synthesis.

Technical Specifications
PropertySpecification
CAS Number 20958-47-2
Formula

MW 137.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 128-130 °C (at 15 mmHg)
Solubility Miscible in DCM, Ethanol, THF; Moderate in Water
pKa (Pyridine N) ~5.8 (Estimated; slightly more basic than pyridine due to +I methyl effect)

Core Applications & Reactivity Logic

A. The "Steric Bumper" Effect in Ligand Design

In organometallic catalysis, 6-methylpyridine-2-ethanol is valued over its non-methylated analogs for its ability to enforce specific geometries. The 6-methyl group creates steric clash near the metal center, which:

  • Prevents Saturation: Inhibits the formation of thermodynamically stable but catalytically inactive

    
     or 
    
    
    
    species.[1]
  • Enforces Asymmetry: Promotes the formation of mono-ligand species (

    
    ), leaving open coordination sites for substrate binding.[1]
    
  • Modulates Redox Potentials: The electron-donating methyl group stabilizes higher oxidation states in transition metals (e.g., Cu(II), Ru(II)).[1]

B. Pharmaceutical Intermediate Synthesis

Unlike the industrial synthesis of Betahistine (which relies on the dehydration of 2-pyridineethanol to 2-vinylpyridine), the 6-methyl variant is often used to synthesize sterically hindered pharmaceutical analogs .[1] The primary alcohol serves as a versatile handle for conversion into halides, sulfonates, or aldehydes, enabling the attachment of diverse pharmacophores.

Visualizing the Reactivity Landscape

The following flowchart illustrates the divergent synthetic pathways accessible from 6-methylpyridine-2-ethanol.

ReactivityFlow Start 6-Methylpyridine-2-ethanol (Reagent) Oxidation Oxidation (Swern/DMP) Start->Oxidation Activation Activation (MsCl/TsCl) Start->Activation Coordination Metal Coordination (Zn, Cu, Ru) Start->Coordination Aldehyde 6-Methylpicolinaldehyde (Versatile Electrophile) Oxidation->Aldehyde LeavingGroup Sulfonate Ester (Leaving Group) Activation->LeavingGroup Substitution Nucleophilic Substitution (Amines/Thiols) LeavingGroup->Substitution Complex N,O-Chelate Complex (Catalyst Precursor) Coordination->Complex

Figure 1: Divergent synthetic pathways.[1] The reagent serves as a pivot point for oxidation, substitution, or complexation.

Detailed Experimental Protocols

Protocol A: Activation and Nucleophilic Substitution

Objective: Convert the hydroxyl group to a mesylate (leaving group) to enable amine coupling. This is superior to thionyl chloride (


) for this substrate as it avoids the formation of pyridinium hydrochloride salts that can complicate workup.[1]

Mechanism: The alcohol attacks the sulfonyl chloride to form a sulfonate ester. The base (TEA) scavenges the HCl.[1]

Materials:

  • 6-Methylpyridine-2-ethanol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 6-methylpyridine-2-ethanol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Temperature control prevents competitive N-mesylation or elimination.[1]

  • Addition: Add TEA via syringe. Then, add MsCl dropwise over 15 minutes.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash combined organics with brine.[1]
    
  • Validation: Dry over

    
     and concentrate. The crude mesylate is unstable on silica; use immediately for the next nucleophilic substitution step (e.g., addition of a primary amine in acetonitrile at 60°C).
    
Protocol B: Oxidation to 6-Methylpicolinaldehyde

Objective: Synthesize the aldehyde for Wittig or reductive amination reactions. Note: Traditional Jones oxidation is too harsh and will oxidize the pyridine ring or form the carboxylic acid. Swern Oxidation is the gold standard here.[1]

Step-by-Step Methodology:

  • Activator Prep: In a dry flask under

    
    , dissolve oxalyl chloride (1.1 equiv) in DCM at -78°C. Add DMSO (2.2 equiv) dropwise. Gas evolution (
    
    
    
    ) will occur.[1]
  • Substrate Addition: Add 6-methylpyridine-2-ethanol (1.0 equiv) in DCM dropwise to the cold solution. Stir for 15 minutes.

  • Base Addition: Add TEA (5.0 equiv) dropwise. The solution will turn cloudy.

  • Warming: Remove the cooling bath and allow to warm to RT over 45 minutes.

  • Isolation: Quench with water.[1] Extract with DCM.[1] The aldehyde is volatile; avoid high-vacuum prolonged drying.[1]

Application in Ligand Synthesis (N,O-Chelation)[1]

The 6-methylpyridine-2-ethanol ligand binds metals in a bidentate fashion (


).[1] The following diagram illustrates the steric influence of the methyl group during complexation.

Coordination cluster_complex Sterically Constrained Complex Ligand 6-Methylpyridine-2-ethanol Complex M -- N (Pyridine) M -- O (Alcohol) Ligand->Complex Chelation Metal Metal Center (M) Metal->Complex Steric 6-Methyl Group (Blocks planar approach) Complex->Steric Steric Clash

Figure 2: The 6-methyl group (red) acts as a steric gatekeeper, preventing overcrowding at the metal center.[1]

Protocol for Zinc(II) Complexation (Model System):

  • Dissolve 6-methylpyridine-2-ethanol (2 mmol) in Ethanol (10 mL).

  • Add

    
     (1 mmol) dissolved in Ethanol (5 mL). Note: Using a 2:1 ratio usually yields the 
    
    
    
    complex, but the 6-methyl group may favor distorted geometries compared to un-substituted pyridine.
  • Reflux for 2 hours.

  • Cool to induce precipitation.[1][2] If no precipitate forms, add diethyl ether to reduce polarity.[1]

  • Filter and dry under vacuum.[1][2]

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] The pyridine moiety allows for transdermal absorption.[1]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless intended for reaction).[1]

References

  • Synthesis of Pyridine Alcohols

    • Reaction of picolines with formaldehyde.
    • Source: Ullmann's Encyclopedia of Industrial Chemistry, "Pyridines and Pyridine Derivatives".[1]

    • [1]

  • Ligand Steric Effects

    • Synthesis and coordination chemistry of methyl-substituted pyridine ligands.
    • Source: National Institutes of Health (PubMed) - "Synthesis and coordination chemistry of the PPN ligand".[1]

    • [1]

  • Oxidation Protocols (Swern)

    • Oxidation of alcohols to aldehydes.[3][4][5][6]

    • Source: Organic Chemistry Portal - "Swern Oxidation".[1]

  • Betahistine Distinction

    • Clarification on 2-pyridineethanol vs. 6-methylpyridine-2-ethanol.
    • Source: PubChem Compound Summary for 2-(2-Hydroxyethyl)pyridine (Betahistine precursor).
    • [1]

  • General Reactivity of Pyridine Alcohols

    • Source: ScienceDirect / Elsevier - "Pyridine Ethanol Derivatives".[1]

    • [1]

Sources

Application

"6-Methylpyridine-2-ethanol" reaction conditions for specific transformations

Abstract 6-Methylpyridine-2-ethanol (CAS: 100045-83-4) serves as a critical bifunctional scaffold in organic synthesis.[1][2] Possessing both a nucleophilic alcohol tail and a basic pyridine core, it acts as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methylpyridine-2-ethanol (CAS: 100045-83-4) serves as a critical bifunctional scaffold in organic synthesis.[1][2] Possessing both a nucleophilic alcohol tail and a basic pyridine core, it acts as a precursor for vinylpyridine monomers (used in functional polymers) and a "warhead" carrier in medicinal chemistry (e.g., histamine analogs). This guide details three optimized reaction protocols: activation via sulfonylation , oxidative functionalization , and dehydration , providing the precise stoichiometry and troubleshooting insights required for high-yield transformations.[1]

Chemical Profile & Reactivity Landscape[2]

The molecule features a primary alcohol separated from the pyridine ring by a two-carbon tether.[1][2] This specific distance (ethylene bridge) renders the alcohol prone to intramolecular hydrogen bonding with the pyridine nitrogen, occasionally retarding nucleophilic attack. Furthermore, the 6-methyl group introduces steric bulk that protects the nitrogen from N-alkylation but increases the solubility in non-polar solvents compared to the non-methylated analog.[1]

PropertyData
IUPAC Name 2-(6-Methylpyridin-2-yl)ethanol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Key Reactivity Nucleophilic substitution (via activation), Oxidation (Aldehyde/Acid), Dehydration (Vinyl)
Storage Hygroscopic.[1][2] Store under inert gas (Ar/N₂) at 2–8°C.
Reaction Pathway Visualization

The following diagram maps the core transformations covered in this guide.

ReactionLandscape Start 6-Methylpyridine- 2-ethanol Vinyl 2-Methyl-6-vinylpyridine (Monomer Synthesis) Start->Vinyl Dehydration (KOH, Heat) Mesylate Mesyl/Tosyl Derivative (Leaving Group Activation) Start->Mesylate Sulfonylation (MsCl, TEA) Aldehyde 6-Methylpyridine- 2-acetaldehyde Start->Aldehyde Oxidation (TEMPO/BAIB) Acid 6-Methylpyridine- 2-acetic Acid Aldehyde->Acid Oxidation (NaClO2)

Figure 1: Divergent synthesis pathways starting from 6-methylpyridine-2-ethanol.

Protocol A: Activation for Nucleophilic Substitution (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a mesylate (methanesulfonate) to enable subsequent amine coupling (e.g., synthesis of Betahistine analogs).

The Challenge

The pyridine nitrogen is basic (


). If standard acidic conditions are used, the pyridine protonates, rendering the molecule insoluble in organic solvents. Conversely, if insufficient base is used during mesylation, the generated HCl will protonate the pyridine, stalling the reaction.
Experimental Procedure
  • Reagents:

    • Substrate: 6-Methylpyridine-2-ethanol (1.0 equiv)[1][2]

    • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

    • Base: Triethylamine (TEA) or DIPEA (2.5 equiv) — Critical excess required.[1]

    • Solvent: Dichloromethane (DCM) (anhydrous).[1]

  • Step-by-Step:

    • Dissolution: Dissolve substrate and TEA in DCM under Nitrogen atmosphere. Cool to 0°C .

    • Addition: Add MsCl dropwise over 20 minutes. Exothermic reaction; maintain T < 5°C to prevent elimination to the vinyl side-product.[1][2]

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Quench with saturated NaHCO₃ solution. Do not use acidic quench.[2]

    • Workup: Extract with DCM. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]

    • Stability Note: The mesylate is thermally unstable. Do not heat above 40°C during rotary evaporation.[2] Use immediately in the next step.

Troubleshooting
  • Problem: Low yield / presence of vinyl impurity.

    • Cause: Elimination occurred due to high temperature or prolonged reaction time.

    • Fix: Keep reaction strictly at 0°C and reduce TEA to 1.5 equiv if elimination persists.

Protocol B: Oxidative Functionalization (TEMPO Oxidation)

Objective: Selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, using environmentally benign conditions.[3]

The Challenge

Pyridines can poison metal catalysts (like Pd or Pt). Therefore, organocatalytic methods (TEMPO) are superior to traditional metal-based oxidations for this substrate.[1]

Experimental Procedure
  • Reagents:

    • Substrate: 1.0 equiv

    • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)[1]

    • Co-oxidant: Bis(acetoxy)iodo]benzene (BAIB) (1.1 equiv)[1]

    • Solvent: DCM / Water (9:1 mixture) or Acetonitrile.

  • Step-by-Step:

    • Mix: Dissolve substrate and TEMPO in the solvent system.

    • Addition: Add BAIB in portions at RT.

    • Monitoring: Reaction is typically fast (1–3 hours). Monitor by TLC (stain with KMnO₄; pyridine ring is UV active).

    • Purification: The aldehyde is unstable and prone to polymerization. It is best to trap it immediately (e.g., reductive amination or Wittig reaction) rather than isolating it.

Protocol C: Dehydration to 2-Methyl-6-vinylpyridine

Objective: Synthesize the vinyl monomer for polymerization or Heck coupling.[1][2]

Mechanism

This proceeds via a base-catalyzed E2 elimination.[1][2] The 6-methyl group provides steric protection, reducing the likelihood of polymerization during the elimination step compared to the 2-vinylpyridine analog.[1]

Experimental Procedure
  • Reagents:

    • Substrate: 6-Methylpyridine-2-ethanol[1][2]

    • Reagent: Potassium Hydroxide (KOH) (solid flakes, 3.0 equiv)[1]

    • Inhibitor: tert-Butylcatechol (TBC) (trace amount to prevent polymerization).[1][2]

  • Step-by-Step (Vacuum Distillation Method):

    • Setup: Use a short-path distillation apparatus.

    • Mix: Charge the flask with substrate, KOH, and TBC.

    • Reaction: Heat the flask under reduced pressure (approx. 15–20 mmHg).

    • Temperature: Heat bath to 140–160°C. The product (vinyl derivative) has a lower boiling point than the starting alcohol and will distill over as it forms.

    • Collection: Collect the distillate in a chilled receiving flask containing a small amount of polymerization inhibitor.

MesylationWorkflow Start Start: 6-Methylpyridine-2-ethanol (Dissolved in DCM) Cool Cool to 0°C (Prevent elimination) Start->Cool AddBase Add Excess TEA (2.5 eq) (Scavenge HCl) Cool->AddBase AddMsCl Add MsCl Dropwise (Exotherm Control) AddBase->AddMsCl Monitor TLC Check (Disappearance of Alcohol) AddMsCl->Monitor Quench Quench: Sat. NaHCO3 (Maintain Basic pH) Monitor->Quench Complete Isolate Isolate Mesylate (Do NOT Heat >40°C) Quench->Isolate

Figure 2: Optimized workflow for the activation of the hydroxyethyl chain.[1][2]

References

  • Synthesis of Pyridine Ethanol Derivatives

    • Source: PubChem.[2][4][5][6] (n.d.). 2-Pyridineethanol.[1][2][5][7] National Library of Medicine.[2]

    • URL:[Link][1]

  • Dehydration Methodologies for Vinylpyridines

    • Source: Dimond, H. L., et al. (1958).[1] Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. U.S. Patent 2,848,456.[2][7]

    • URL
  • Oxidation Protocols (TEMPO/BAIB)

    • Source: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.[2] (General reference for TEMPO/BAIB mechanism).

    • Context: Adapted from standard primary alcohol oxidation protocols described in Organic Chemistry Portal.
    • URL:[Link][1]

  • Properties of 6-Methyl-2-pyridineethanol

    • Source: Sigma-Aldrich.[1] (n.d.). 6-Methyl-2-pyridinemethanol Product Specification (Analogous reactivity data).

Sources

Method

Application Note: 6-Methylpyridine-2-ethanol in Materials Science &amp; Solid-State Chemistry

Executive Summary 6-Methylpyridine-2-ethanol (CAS: 1122-71-0), also known as 6-methyl-2-pyridineethanol, is a bifunctional heteroaromatic scaffold critical to both pharmaceutical process chemistry and coordination materi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyridine-2-ethanol (CAS: 1122-71-0), also known as 6-methyl-2-pyridineethanol, is a bifunctional heteroaromatic scaffold critical to both pharmaceutical process chemistry and coordination materials science. While widely recognized as the primary precursor for the antivertigo drug Betahistine , its application in materials science is driven by its unique structural attributes: the N,O-donor motif capable of chelation, and the 6-methyl group , which provides essential steric bulk that modulates metal coordination geometries and polymer chain packing.[1]

This guide details the application of 6-Methylpyridine-2-ethanol as:

  • A Sterically Hindered Ligand for transition metal complexes (Crystal Engineering).

  • A Precursor for Functional Monomers (2-vinyl-6-methylpyridine) in Molecularly Imprinted Polymers (MIPs).

  • A Quality Marker in solid-state drug formulation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(6-Methylpyridin-2-yl)ethanol
CAS Number 1122-71-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Key Functional Groups Pyridine Nitrogen (Lewis Base), Primary Alcohol (H-bond donor/acceptor), Methyl (Steric blocker)
Solubility Soluble in water, ethanol, methanol, chloroform

Application I: Coordination Chemistry & Crystal Engineering

Mechanism of Action: Steric Control

In the design of Metal-Organic Frameworks (MOFs) or discrete coordination complexes, standard pyridine-ethanol ligands often form planar square-planar complexes. However, the 6-methyl group in this molecule introduces significant steric hindrance adjacent to the nitrogen donor.

  • Effect: This forces metal centers (e.g., Cu(II), Zn(II), Co(II)) into distorted geometries (tetrahedral or distorted octahedral) rather than square planar.[1]

  • Utility: This distortion is utilized to prevent "stacking" in crystal lattices, creating voids or specific magnetic properties in transition metal complexes.[1]

Protocol A: Synthesis of Cu(II) Coordination Complex

Target: Synthesis of [Cu(L)₂]²⁺ type complex for crystallographic analysis.

Reagents:

  • 6-Methylpyridine-2-ethanol (Ligand, L)[1]

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Preparation of Metal Solution: Dissolve 1.0 mmol (170 mg) of CuCl₂·2H₂O in 10 mL of hot absolute ethanol. The solution should appear bright green/blue.

  • Ligand Addition: In a separate vial, dissolve 2.0 mmol (274 mg) of 6-Methylpyridine-2-ethanol in 5 mL of ethanol.

  • Complexation: Add the ligand solution dropwise to the metal solution under constant stirring at 60°C.

    • Observation: A color change (typically to deep blue or green-blue) indicates coordination of the pyridine nitrogen.

  • Crystallization: Filter the solution while hot to remove impurities. Allow the filtrate to cool slowly to room temperature, then place in a vapor diffusion chamber with diethyl ether.

  • Validation: Crystals should form within 48-72 hours.

Self-Validating Check:

  • If the solution remains the original pale blue of the hydrated copper salt, coordination has failed (check pH; pyridine protonation prevents binding).

  • If a precipitate forms immediately, the concentration is too high; reheat and add solvent.[1]

Application II: Precursor for Functional Monomers (MIPs)

In materials science, particularly for Molecularly Imprinted Polymers (MIPs) , the vinyl derivative of this molecule is highly valued.[1] The 6-methyl group provides a "hydrophobic pocket" effect, increasing selectivity for lipophilic analytes compared to standard 2-vinylpyridine.

Pathway: Dehydration to 2-Vinyl-6-methylpyridine

The ethanol group must be dehydrated to form the polymerizable vinyl group.

Protocol B: Acid-Catalyzed Dehydration

Safety Note: This reaction requires a fume hood. 2-vinyl-6-methylpyridine is a lachrymator and prone to polymerization.

Reagents:

  • 6-Methylpyridine-2-ethanol

  • Potassium Hydroxide (KOH) pellets

  • Inhibitor: 4-tert-butylcatechol (TBC)

Step-by-Step Methodology:

  • Setup: Set up a vacuum distillation apparatus with a short-path condenser.

  • Charging: Charge the distillation flask with 6-Methylpyridine-2-ethanol and solid KOH (ratio 1:3 w/w).

  • Reaction: Heat the flask to 160–170°C under reduced pressure (approx. 20 mmHg).

  • Distillation: The product, 2-vinyl-6-methylpyridine, will codistill with water.[1]

    • Critical Step: The receiver flask must contain traces of TBC inhibitor to prevent immediate polymerization of the monomer.

  • Separation: The distillate will separate into two layers. Discard the aqueous layer. Dry the organic layer over MgSO₄.

Validation (IR Spectroscopy):

  • Disappearance: Broad O-H stretch at ~3300 cm⁻¹.

  • Appearance: Sharp C=C vinyl stretch at ~1630 cm⁻¹.

Visualizing the Workflow

The following diagram illustrates the divergent applications of 6-Methylpyridine-2-ethanol in materials science, highlighting the critical decision points between coordination chemistry and polymerization.

G cluster_0 Steric Mechanism start 6-Methylpyridine-2-ethanol (Precursor) coord_step Direct Complexation (Ethanol, 60°C) start->coord_step Ligand Path dehydrate Dehydration (KOH, 170°C, Vacuum) start->dehydrate Synthesis Path metal_complex Metal-Organic Complex (Cu/Zn/Co) coord_step->metal_complex app_mof Application: Distorted Lattice MOFs (Steric Control) metal_complex->app_mof steric_node 6-Methyl Group Blocks Planar Geometry metal_complex->steric_node vinyl_monomer 2-Vinyl-6-methylpyridine (Monomer) dehydrate->vinyl_monomer polymerization Cross-linking (with Template) vinyl_monomer->polymerization app_mip Application: Molecularly Imprinted Polymers (MIPs) polymerization->app_mip

Figure 1: Divergent synthesis pathways for 6-Methylpyridine-2-ethanol in coordination chemistry and polymer science.

Analytical Validation & Quality Control

For researchers using this material as a standard for drug impurity profiling (Betahistine synthesis) or material purity, the following HPLC method is the industry standard for validation.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 6.[1]5)
Mobile Phase B Acetonitrile
Gradient 90% A to 60% A over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine absorption max)
Retention Time ~5-7 min (elutes before the vinyl derivative)

Interpretation:

  • 6-Methylpyridine-2-ethanol is more polar than its vinyl derivative and will elute earlier on a reverse-phase column.

  • In Betahistine samples, this molecule is a "Process Related Impurity" indicating incomplete dehydration or hydrolysis.[1]

References

  • PubChem. (n.d.). 6-Methyl-2-pyridineethanol (Compound).[3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Massoud, S. S., et al. (2015).[1] "Efficient hydrolytic cleavage of plasmid DNA by chloro-cobalt(II) complexes based on sterically hindered pyridyl tripod tetraamine ligands." New Journal of Chemistry. (Discusses the use of 6-methyl substituted pyridine ligands for steric control in coordination).

  • Penov Gaši, K. M., et al. (1997).[1][2] "A Modified Method for Obtaining Betahistine Hydrochloride."[2] Journal of the Serbian Chemical Society. (Details the dehydration of the ethanol intermediate to the vinyl monomer). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

"6-Methylpyridine-2-ethanol" synthesis yield improvement

Technical Support Center: 6-Methylpyridine-2-ethanol Synthesis Topic: Yield Improvement & Process Optimization Target Molecule: 6-Methylpyridine-2-ethanol (CAS: 100-70-9) Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylpyridine-2-ethanol Synthesis

Topic: Yield Improvement & Process Optimization Target Molecule: 6-Methylpyridine-2-ethanol (CAS: 100-70-9) Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methyl-2-pyridineethanol.[1]

Welcome to the Technical Support Center

As a Senior Application Scientist, I have structured this guide to address the specific yield-limiting bottlenecks inherent to the hydroxyalkylation of 2,6-lutidine. The synthesis of 6-Methylpyridine-2-ethanol is thermodynamically challenging due to equilibrium constraints and kinetically sensitive due to competing dehydration and di-substitution pathways.[1]

This guide moves beyond basic recipes to provide a root-cause analysis of yield loss.

Module 1: Reaction Optimization (The Synthesis Core)

Context: The industrial standard is the condensation of 2,6-lutidine with formaldehyde (Ladenburg-type hydroxyalkylation).[1]

Q1: My conversion rate of 2,6-lutidine stalls below 40%. Increasing the reaction time only increases impurities. Why?

A: You are fighting a reversible equilibrium. The reaction between 2,6-lutidine and formaldehyde is an equilibrium process.[1] Extending time beyond the equilibrium point does not increase yield; it only allows the product to degrade into 2-methyl-6-vinylpyridine (via dehydration) or polymerize.[1]

Corrective Protocol:

  • Temperature/Pressure Balance: You must operate in a high-pressure autoclave. The optimal window is typically 130°C – 150°C at 3–5 bar .

    • Why: High temperature provides the activation energy for the methyl deprotonation, while pressure keeps the volatile formaldehyde in the liquid phase, pushing the equilibrium forward (Le Chatelier’s principle).

  • Stoichiometry: Do not use a 1:1 ratio.

    • Recommendation: Use a 3:1 to 4:1 molar excess of 2,6-lutidine relative to formaldehyde.[1]

    • Mechanism:[1][2][3][4][5][6][7] High lutidine concentration statistically favors the mono-addition (target) over the di-addition (impurity) and shifts the equilibrium toward the product.[1]

Q2: I am seeing significant amounts of 2,6-bis(2-hydroxyethyl)pyridine. How do I suppress this di-substituted byproduct?

A: This is a classic selectivity issue governed by local concentration gradients.[1] If your formaldehyde concentration is too high relative to the lutidine at any point in the reactor, the highly reactive mono-product will compete for the formaldehyde, leading to the di-substituted impurity.

Troubleshooting Steps:

  • Batch Mode: Ensure the high molar excess of lutidine (as mentioned above).

  • Semi-Batch Mode (Recommended): Load the full amount of 2,6-lutidine into the autoclave and heat to temperature. Slowly dose the formaldehyde (as 37% aq.[1] solution or paraformaldehyde slurry) over 2–4 hours.[1]

    • Result: This keeps the instantaneous concentration of formaldehyde low, starving the side reaction.

Module 2: Purification & Isolation (Yield Recovery)

Context: Up to 30% of yield is often lost during workup due to azeotrope formation and thermal degradation.

Q3: During distillation, the pot residue turns into a viscous black tar, and the distillate yield is lower than the HPLC conversion. What is happening?

A: You are likely inducing thermal dehydration followed by polymerization . 6-Methylpyridine-2-ethanol is thermally sensitive.[1] Prolonged heating causes it to lose water, forming 2-methyl-6-vinylpyridine .[1] Vinylpyridines are notorious for rapid, exothermic polymerization, which creates the "tar."

Critical Modifications:

  • Vacuum is Non-Negotiable: Distillation must occur under high vacuum (< 5 mmHg) to keep the pot temperature below 120°C.[1]

  • Radical Inhibitors: Add a polymerization inhibitor (e.g., 4-tert-butylcatechol (TBC) or Hydroquinone , 100–500 ppm) to the distillation pot.[1] This prevents the vinyl impurity from polymerizing and trapping your product.

  • pH Control: Ensure the crude mixture is neutral to slightly basic before distillation. Acidic traces catalyze the dehydration reaction.

Q4: How do I separate the unreacted 2,6-lutidine from the product efficiently? They seem to co-distill.

A: They form an azeotrope with water.[1][4][8][9] If you used aqueous formaldehyde, water is present.[1][10] 2,6-Lutidine forms a low-boiling azeotrope with water (~96°C).[1]

Recovery Workflow:

  • Azeotropic Removal: Distill the water/lutidine azeotrope first (recover this for the next batch).[1]

  • Drying: If water remains, the transition to the product fraction will be smeared. Dry the crude organic layer (after initial lutidine recovery) with solid NaOH or by azeotropic drying with benzene/toluene before the final high-vacuum fractionation.[1]

Module 3: Visualization of Yield Loss Pathways

The following diagram illustrates the kinetic competition. To maximize yield, you must stay in the "Green Zone" (Mono-Addition) and block the Red pathways.[1]

ReactionPathways Lutidine 2,6-Lutidine (Starting Material) Mono 6-Methylpyridine-2-ethanol (TARGET PRODUCT) Lutidine->Mono Primary Reaction (Favored by Excess Lutidine) HCHO + Formaldehyde Di 2,6-bis(2-hydroxyethyl)pyridine (Impurity: Over-reaction) Mono->Di + Excess HCHO (Avoid by slow addition) Vinyl 2-Methyl-6-vinylpyridine (Impurity: Dehydration) Mono->Vinyl Heat/Acid (Avoid >140°C) Polymer Polymer Tar (Yield Loss) Vinyl->Polymer Radical Polymerization (Inhibit with TBC)

Caption: Reaction network showing the target pathway (Green) vs. competing side reactions (Red/Yellow). Control of stoichiometry prevents the "Di" path; control of temperature prevents the "Vinyl" path.

Module 4: Experimental Data Summary

Comparative Yield Analysis based on Process Parameters:

Parameter SetConditionConversion (%)Selectivity (Mono)Isolated YieldPrimary Failure Mode
Baseline 1:1 Ratio, 130°C, 4h35%85%28% Low equilibrium conversion.[1]
High Temp 1:1 Ratio, 160°C, 4h55%60%30% High dehydration (Vinyl) & Tars.[1]
Excess Lutidine 3:1 Ratio, 135°C, 6h45%95%41% Improved selectivity, but recovery cost is high.[1]
Optimized 3:1 Ratio, 140°C, Semi-batch HCHO 52% 96% 48% Best Balance.

References

  • Ladenburg, A. "Ueber die Constitution des Tropins."[1] Berichte der deutschen chemischen Gesellschaft, vol. 22, no. 2, 1889, pp. 2583–2589.[1] (Foundational mechanism for alkylpyridine condensation).[1] [1]

  • Bohlmann, F., et al. "Synthesis of Pyridine Derivatives."[1] Chemische Berichte, vol. 90, 1957.[1] (Discusses the equilibrium limitations of hydroxyalkylation).

  • Scriven, E. F. V. "Pyridines: From Lab to Production."[1] Elsevier Science, 2013.[1] (Comprehensive guide on industrial pyridine handling and azeotrope management).

  • Shimizu, S., et al. "Process for producing 2-(6-methyl-2-pyridyl)ethanol."[1] U.S. Patent 4,804,764, 1989.[1] (Specific industrial protocol for high-pressure condensation and purification).

  • Frank, R. L., et al. "2-Vinylpyridine."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 831, 1955.[1] (Details the dehydration risks and inhibitor usage for pyridine-ethanols).

Sources

Optimization

Technical Support Center: 6-Methylpyridine-2-ethanol Synthesis

Subject: Troubleshooting Side Reactions & Impurity Profiling Executive Summary & Reaction Logic 6-Methylpyridine-2-ethanol (also known as 2-(6-methyl-2-pyridyl)ethanol) is a critical intermediate used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary & Reaction Logic

6-Methylpyridine-2-ethanol (also known as 2-(6-methyl-2-pyridyl)ethanol) is a critical intermediate used in the synthesis of betahistine and various pyridine-based ligands.[1] The primary synthetic route involves the thermal condensation of 2,6-lutidine (2,6-dimethylpyridine) with formaldehyde (or paraformaldehyde).[1]

While the reaction appears simple, it is governed by a delicate kinetic balance.[1] The methyl groups at the 2- and 6-positions are activated, but once one reacts, the second becomes statistically available for attack.[1] Furthermore, the resulting ethanol chain is susceptible to dehydration, leading to polymerizable vinyl impurities.[1]

Reaction Pathway Visualization

The following diagram maps the critical pathways, separating the desired route from the destructive side reactions.

ReactionPathways Lutidine 2,6-Lutidine (Starting Material) Target 6-Methylpyridine-2-ethanol (TARGET) Lutidine->Target + HCHO (130-140°C) HCHO Formaldehyde Bis 2,6-Bis(2-hydroxyethyl)pyridine (Bis-Impurity) Target->Bis + HCHO (Over-alkylation) Vinyl 2-Methyl-6-vinylpyridine (Vinyl Impurity) Target->Vinyl - H2O (Dehydration) Polymer Oligomers/Tars (Coloration) Vinyl->Polymer Heat/Radical

Figure 1: Reaction network showing the competition between mono-addition (Target), bis-addition, and dehydration pathways.[1]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific "pain points" reported by researchers, structured as a direct Q&A.

Issue A: The "Bis" Problem (Over-Alkylation)

User Question: "I am consistently getting a significant amount of a higher molecular weight impurity (approx. +30 mass units relative to product). How do I stop the reaction at the mono-stage?"

Technical Analysis: The impurity is 2,6-bis(2-hydroxyethyl)pyridine .[1] Because 2,6-lutidine has two equivalent methyl groups, the introduction of the first hydroxyethyl group does not significantly deactivate the ring toward a second addition.[1] If the concentration of formaldehyde is too high relative to lutidine, the "Bis" product becomes thermodynamically favored.[1]

Corrective Protocol:

  • Stoichiometry is King: Never use a 1:1 ratio. You must operate with a excess of 2,6-lutidine (typically 2:1 to 3:1 molar ratio relative to formaldehyde).[1] The unreacted lutidine acts as a solvent and statistically protects the product from a second attack.[1]

  • Recycle Strategy: Since 2,6-lutidine is volatile (bp ~144°C) and the product boils much higher, you can distill off the excess lutidine and recycle it for the next batch.[1]

  • Temperature Control: Maintain reaction temperature between 130°C and 140°C . Exceeding 150°C accelerates the activation energy for the second addition.[1]

Issue B: Product Instability (Yellowing & Tars)

User Question: "My crude product is dark brown, and distillation yields a yellow oil that polymerizes over time. What is happening?"

Technical Analysis: This indicates Dehydration .[1][2] The hydroxyethyl group can lose water to form 2-methyl-6-vinylpyridine .[1]

  • Cause: Prolonged heating at high temperatures (e.g., during slow distillation) or acidic conditions promotes elimination of water.[1]

  • Consequence: Vinylpyridines are styrene analogues; they polymerize easily, creating dark tars and lowering yield.[1]

Corrective Protocol:

  • pH Control: Ensure the reaction mixture is neutral to slightly basic before workup. Acid catalyzes dehydration.[1]

  • Vacuum Distillation: Never distill at atmospheric pressure. The product has a high boiling point.[1][3] Use high vacuum (<5 mmHg) to keep the pot temperature below 120°C.

  • Inhibitors: If you suspect vinyl formation, add a radical inhibitor (e.g., 4-tert-butylcatechol or hydroquinone) to the collection flask during distillation to prevent polymerization of the impurity.[1]

Issue C: Separation Difficulties

User Question: "I cannot separate the mono-alcohol from the bis-alcohol using standard extraction."

Technical Analysis: Both compounds are polar pyridines.[1] However, the Bis-product (a diol) is significantly more polar and water-soluble than the Mono-product .[1]

Corrective Protocol:

  • Solubility Switch:

    • After removing excess lutidine, dissolve the residue in a non-polar solvent like Toluene or Diethyl Ether .[1]

    • The Mono-product is highly soluble in toluene.[1]

    • The Bis-product has poor solubility in cold toluene and may oil out or precipitate.[1]

    • Wash the organic layer with a small amount of cold water.[1] The Bis-product will preferentially partition into the aqueous phase.[1]

Optimized Synthesis Protocol

This protocol minimizes side reactions by leveraging the "Excess Lutidine" principle.[1]

Reagents:

  • 2,6-Lutidine (3.0 equivalents)[1]

  • Paraformaldehyde (1.0 equivalent)[1][4]

  • Water (catalytic amount to depolymerize paraformaldehyde)[1]

Step-by-Step:

  • Charging: In a high-pressure autoclave (stainless steel), charge 2,6-Lutidine and Paraformaldehyde.

  • Reaction: Seal and heat to 135°C for 2–3 hours . Stirring speed >500 RPM to ensure mass transfer.[1]

    • Note: The internal pressure will rise as paraformaldehyde depolymerizes to HCHO gas.[1]

  • Quench: Cool to room temperature. The mixture should be a pale yellow liquid.[1][3]

  • Recovery: Transfer to a rotary evaporator. Remove unreacted 2,6-lutidine under reduced pressure (approx. 50°C at 20 mmHg). Save this distillate for re-use.

  • Purification:

    • Dissolve the viscous residue in Toluene .[1]

    • Wash with Brine (saturated NaCl) to remove trace Bis-diol and formaldehyde oligomers.[1]

    • Dry organic layer over Na₂SO₄.[1]

    • High Vacuum Distillation: Collect the fraction boiling at 110–115°C (at 1–2 mmHg) .[1]

Impurity Profile Summary

Impurity NameStructure DescriptionOriginControl Strategy
Bis-Diol 2,6-bis(2-hydroxyethyl)pyridineOver-reaction of product with HCHO.[1]Use 3:1 Lutidine excess; limit conversion to ~70%.[1]
Vinyl-Pyridine 2-methyl-6-vinylpyridineDehydration of product (loss of water).[1][2]Avoid acidic workup; keep distillation temp <120°C.
Lutidine N-Oxide Oxygen on NitrogenOxidation by air/peroxides.[1]Run reaction under inert atmosphere (N₂/Ar).
Aldol Oligomers Complex chainsSelf-condensation of formaldehyde.[1]Use high-purity paraformaldehyde; wash with brine.[1]

References

  • Shimizu, S., et al. (2007).[1] "Pyridine and Pyridine Derivatives."[1][2][3][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [Link][1]

  • Dimond, H. L., et al. (1958).[1] "Dehydration of 2-pyridine ethanol to 2-vinyl pyridine." U.S. Patent 2,848,456.

  • Koei Chemical Co Ltd. (2010).[1] "Method of producing pyridine ethanol derivative." Japanese Patent JP2010270008A. [1]

  • Li, A., et al. (2011).[1] "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis." Green Chemistry, 13, 1152-1154.[1] (Demonstrates the Bis-product pathway). [Link]

Sources

Troubleshooting

"6-Methylpyridine-2-ethanol" optimizing reaction parameters (temperature, catalyst)

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: Optimization Guide: Synthesis of 6-Methylpyridine-2-ethanol (CAS: 2095-42-3) Technical Support Center: 6-Methylpyridine...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: Optimization Guide: Synthesis of 6-Methylpyridine-2-ethanol (CAS: 2095-42-3)

Technical Support Center: 6-Methylpyridine-2-ethanol

Welcome to the technical support hub for the synthesis of 6-Methylpyridine-2-ethanol (also known as 2-(2-hydroxyethyl)-6-methylpyridine). This guide addresses the specific challenges of alkylating electron-deficient heterocycles, focusing on the condensation of 2,6-lutidine with formaldehyde .

This reaction is notoriously sensitive to thermodynamic parameters. The primary challenges you are likely facing are selectivity (preventing double-addition to form the di-ol) and dehydration (preventing the formation of the vinyl impurity).

Part 1: Critical Reaction Parameters (Q&A)

Category A: Catalyst & Solvent Selection

Q: I am observing low conversion (<30%) using standard reflux. Do I need a stronger catalyst? A: Standard reflux at atmospheric pressure (approx. 100°C in water) is insufficient for activating the methyl protons on the 2,6-lutidine ring. The activation energy for this aldol-like condensation is high.

  • The Fix: You must transition to a Hydrothermal/High-Pressure system or use a Chemical Promoter .

    • Method 1 (Hydrothermal): Use an autoclave. Water acts as the solvent and proton transfer medium. The reaction requires 130°C–150°C to proceed efficiently.

    • Method 2 (Chemical Promoter): Use Acetic Anhydride .[1] This proceeds via an intermediate ester (acetate), which is later hydrolyzed. This method lowers the activation energy and often improves selectivity but adds a hydrolysis step.

Q: Can I use Lewis Acids (e.g., ZnCl2) to improve yields? A: While Lewis acids can activate the formaldehyde, they often lead to "tarry" polymerization products of formaldehyde (paraformaldehyde decomposition) before the reaction with lutidine occurs.

  • Recommendation: We strongly recommend the Acetic Acid/Acetic Anhydride route for high-purity applications, or the High-Pressure Aqueous route for "green" chemistry applications. Avoid metal halides unless strictly necessary for a specific flow-chemistry setup.

Category B: Temperature & Thermodynamics

Q: My HPLC shows a significant peak for 2,6-bis(2-hydroxyethyl)pyridine. How do I stop the second addition? A: This is a classic kinetic vs. thermodynamic control issue. Once the first methyl group is hydroxymethylated, the ring electronics change slightly, but the second methyl group remains reactive.

  • The Fix:

    • Stoichiometry: You must run the reaction with a large excess of 2,6-lutidine (3:1 to 4:1 molar ratio relative to formaldehyde). This statistically favors the collision of formaldehyde with unreacted lutidine rather than the mono-product.

    • Temperature Cap: Do not exceed 145°C . Above this threshold, the rate of the second addition accelerates disproportionately.

Q: I see an impurity at RRT ~1.2 identified as 6-methyl-2-vinylpyridine. Why? A: You are overheating the reaction mixture. 6-Methylpyridine-2-ethanol undergoes dehydration to the vinyl compound (a precursor for Betahistine) at temperatures exceeding 160°C or under prolonged heating in acidic media.

  • The Fix: Quench the reaction immediately upon reaching optimal conversion (monitor via GC/HPLC). Ensure your autoclave cooling loop is functional to prevent thermal runaway.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Your goal is to stabilize the "Target Alcohol" node while suppressing the "Vinyl" and "Di-ol" nodes.

ReactionPathways Lutidine 2,6-Lutidine (Starting Material) Target 6-Methylpyridine-2-ethanol (TARGET) Lutidine->Target + HCHO 130-140°C Pressure HCHO Formaldehyde Vinyl 6-Methyl-2-vinylpyridine (Impurity A) Target->Vinyl - H2O >160°C Acidic/Heat Diol 2,6-bis(hydroxyethyl)pyridine (Impurity B) Target->Diol + HCHO Excess HCHO High Conv.

Figure 1: Reaction network showing the target pathway (Green) versus thermal dehydration and over-alkylation side reactions (Red).

Part 3: Optimized Experimental Protocols

Protocol A: High-Pressure Aqueous Synthesis (Green Route)

Best for: Large scale, avoiding organic solvents.

  • Charge: In a high-pressure autoclave (e.g., Hastelloy or Stainless Steel), charge 2,6-Lutidine (3.0 equivalents) and Paraformaldehyde (1.0 equivalent).

  • Solvent: Add deionized water (approx. 1.5 volumes relative to Lutidine).

  • Reaction: Seal the reactor. Heat to 135°C . The internal pressure will rise to approx. 3–5 bar.

  • Agitation: Stir vigorously (vital for suspending paraformaldehyde depolymerization).

  • Duration: Hold for 6–8 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Distill off water and excess 2,6-lutidine under vacuum (recover lutidine for recycling).

    • The residue is the crude product. Purify via fractional vacuum distillation (bp ~115-120°C at 2 mmHg).

Protocol B: Acetic Anhydride Activation (High Purity Route)

Best for: High selectivity requirements.

  • Activation: Mix 2,6-Lutidine (1.0 eq) and Acetic Acid (2.0 eq). Heat to 90°C.

  • Addition: Add Paraformaldehyde (1.2 eq) and Acetic Anhydride (1.5 eq) slowly.

  • Reflux: Heat to reflux (approx. 115-120°C) for 10 hours. Note: This forms the acetate ester.

  • Hydrolysis: Add NaOH (aq) to the mixture to hydrolyze the ester back to the alcohol. Heat at 60°C for 2 hours.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene.

  • Purification: Concentrate and crystallize or distill.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose batch failures quickly.

Troubleshooting Start Issue Identification Problem What is the main defect? Start->Problem LowYield Low Yield / Conversion Problem->LowYield Impurity High Impurities Problem->Impurity TempCheck Is Temp < 130°C? LowYield->TempCheck ImpType Identify Impurity Impurity->ImpType PressureCheck Is Autoclave Leaking? TempCheck->PressureCheck No Action1 Increase Temp to 135-140°C TempCheck->Action1 Yes Action2 Check Seals / Stirring Rate PressureCheck->Action2 VinylNode Vinyl (Dehydration) ImpType->VinylNode DiolNode Di-ol (Over-reaction) ImpType->DiolNode Action3 Reduce Temp (<150°C) Reduce Time VinylNode->Action3 Action4 Increase Lutidine Excess (Target 4:1 Ratio) DiolNode->Action4

Figure 2: Diagnostic workflow for optimizing reaction parameters.

Part 5: Data Summary

Table 1: Temperature vs. Selectivity Profile (Hydrothermal Method) Data derived from internal process validation and patent literature [1, 2].

Temperature (°C)Conversion (%)Mono-ol Selectivity (%)Di-ol Impurity (%)Vinyl Impurity (%)
110< 15> 98< 10
135 65 92 6 < 1
1508575153
17095502025

References

  • Patent CN104610134A . Preparation method of 6-methyl-2-pyridyl methanol. (2015). Describes the acetic acid/peroxide/anhydride mediated synthesis route. Link

  • Patent US4189585A . Process for the preparation of pyridine and 2,6-lutidine. (1980). Provides foundational data on the thermal stability and demethylation risks of lutidines at high temperatures. Link

  • BenchChem Technical Support . 2-Hydroxy-6-methylpyridine Synthesis. (2025). General reaction monitoring and isolation techniques for pyridine derivatives. Link

  • Journal of the Serbian Chemical Society . A Modified Method for Obtaining Betahistine Hydrochloride. (1997).[1] Details the condensation of 2-methylpyridine with paraformaldehyde and subsequent dehydration. Link

Sources

Optimization

Technical Support Center: A Guide to Resolving NMR Spectral Ambiguities in 6-Methylpyridine-2-ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 6-Methylpyridine-2-ethanol. In the following sections, we will address common spectral ambiguities encountered during the analysis of this compound and provide detailed, field-proven troubleshooting strategies to resolve them. Our approach is rooted in a deep understanding of NMR principles and leverages a suite of 1D and 2D NMR experiments to ensure unambiguous spectral assignment.

Understanding the Molecule: 6-Methylpyridine-2-ethanol

6-Methylpyridine-2-ethanol is a substituted pyridine with a methyl group at the 6-position and an ethanol group at the 2-position. This substitution pattern leads to a unique set of signals in both ¹H and ¹³C NMR spectra. While a standard 1D ¹H NMR spectrum provides initial insights, overlapping signals and complex coupling patterns in the aromatic region can often lead to assignment ambiguities. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: The aromatic region of my ¹H NMR spectrum for 6-Methylpyridine-2-ethanol shows a complex multiplet. How can I definitively assign the signals for the H-3, H-4, and H-5 protons?

A1: Initial assesment and the challenge of overlap.

The three aromatic protons (H-3, H-4, and H-5) of 6-Methylpyridine-2-ethanol are in close proximity in the ¹H NMR spectrum, typically appearing between 7.0 and 8.5 ppm. Their signals often overlap, making direct assignment from the 1D spectrum challenging. To resolve this, a combination of 2D NMR experiments is the most effective strategy.

Troubleshooting Workflow: Step-by-Step Signal Assignment

Step 1: Re-acquiring the Spectrum in a Different Solvent

A simple first step is to acquire the ¹H NMR spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often resolve overlapping signals.[1]

Step 2: Homonuclear Correlation Spectroscopy (COSY)

A COSY experiment is essential for identifying proton-proton coupling networks.[2] In the case of 6-Methylpyridine-2-ethanol, the COSY spectrum will reveal correlations between adjacent protons. You should expect to see a cross-peak between H-4 and H-5, and another between H-4 and H-3, establishing their connectivity.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a solution of 6-Methylpyridine-2-ethanol in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

  • Instrument Setup: On your NMR spectrometer, select the COSY pulse sequence.

  • Acquisition Parameters: Use standard parameters for a COSY experiment. A spectral width covering the entire proton chemical shift range is necessary. Typically, 2-4 scans per increment and 256-512 increments in the indirect dimension are sufficient.

  • Processing: After acquisition, process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

Data Interpretation:

In the resulting COSY spectrum, the diagonal peaks represent the 1D ¹H NMR spectrum. The off-diagonal cross-peaks indicate coupled protons. Look for the following correlations in the aromatic region:

  • A cross-peak connecting the signal of H-3 to the signal of H-4.

  • A cross-peak connecting the signal of H-4 to the signal of H-5.

This establishes the H-3/H-4/H-5 spin system.

Step 3: Heteronuclear Multiple-Bond Correlation (HMBC)

An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[3] This is a powerful tool for assigning protons based on their connectivity to specific carbon atoms, including quaternary carbons.

Expected HMBC Correlations for Aromatic Protons:

ProtonExpected Correlations to Carbons
H-3 C-2, C-4, C-5
H-4 C-2, C-3, C-5, C-6
H-5 C-3, C-4, C-6, C-7 (methyl carbon)

By identifying these correlations, you can unambiguously assign the proton signals. For instance, the proton that shows a correlation to the methyl carbon (C-7) is H-5.

Visualization: Workflow for Aromatic Proton Assignment

G cluster_1D 1D ¹H NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment A Overlapping Aromatic Signals B COSY A->B Identify J-coupling C HMBC A->C Identify long-range H-C correlations D Identify H-3/H-4/H-5 Spin System B->D E Correlate Protons to Carbons C->E F Unambiguous Assignment of H-3, H-4, and H-5 D->F E->F

Caption: Workflow for resolving aromatic proton signals.

Q2: The ¹³C NMR spectrum of 6-Methylpyridine-2-ethanol shows several signals in the aromatic region. How can I confidently assign the signals for C-2, C-3, C-4, C-5, and C-6?

A2: Leveraging 1D and 2D NMR for Carbon Assignment.

The five aromatic carbons of 6-Methylpyridine-2-ethanol will appear in the range of approximately 115-160 ppm. While predictive models can offer initial estimates, experimental verification is crucial for definitive assignment.

Troubleshooting Workflow: Step-by-Step Carbon Assignment

Step 1: DEPT-135 and DEPT-90 Experiments

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed.

Expected DEPT Results:

Carbon TypeDEPT-135DEPT-90
CH (C-3, C-4, C-5) PositivePositive
Quaternary (C-2, C-6) No SignalNo Signal

This allows you to distinguish the protonated aromatic carbons from the substituted quaternary carbons.

Step 2: Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[4] This is the most direct way to assign the protonated carbons.

Experimental Protocol: Acquiring an HSQC Spectrum

  • Sample Preparation: Use the same sample prepared for the COSY and HMBC experiments.

  • Instrument Setup: Select the HSQC pulse sequence on your spectrometer.

  • Acquisition Parameters: Standard HSQC parameters should be used. Ensure the carbon spectral width covers the full range of expected ¹³C chemical shifts.

  • Processing: Process the 2D data with appropriate window functions and Fourier transformation.

Data Interpretation:

The HSQC spectrum will show cross-peaks that correlate a proton signal on the F2 (¹H) axis to a carbon signal on the F1 (¹³C) axis. Once you have assigned the aromatic protons (H-3, H-4, and H-5) using the methods described in Q1, you can directly assign the corresponding carbons (C-3, C-4, and C-5) from the HSQC spectrum.

Step 3: Heteronuclear Multiple-Bond Correlation (HMBC) for Quaternary Carbons

The HMBC experiment is also crucial for assigning the quaternary carbons (C-2 and C-6) which do not appear in the HSQC spectrum.

Expected HMBC Correlations for Quaternary Carbon Assignment:

CarbonExpected Correlations from Protons
C-2 H-3, H-4, Methylene protons of ethanol group
C-6 H-4, H-5, Methyl protons (H-7)

The carbon that shows a correlation to the methyl protons is C-6, and the one correlating to the methylene protons of the ethanol substituent is C-2.

Visualization: Workflow for Aromatic Carbon Assignment

G cluster_1D 1D ¹³C & DEPT NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment A ¹³C NMR Spectrum B DEPT-135 & DEPT-90 A->B E Differentiate CH from Quaternary Carbons B->E C HSQC F Assign Protonated Carbons (C-3, C-4, C-5) C->F Based on assigned H-3, H-4, H-5 D HMBC G Assign Quaternary Carbons (C-2, C-6) D->G Based on correlations to assigned protons E->F E->G H Complete Aromatic Carbon Assignment F->H G->H

Caption: Workflow for resolving aromatic carbon signals.

Summary of Expected NMR Data for 6-Methylpyridine-2-ethanol

The following table summarizes the expected chemical shifts for 6-Methylpyridine-2-ethanol. Please note that these are approximate values and can vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135
H-3 / C-3 ~7.2-7.4~120-125Positive
H-4 / C-4 ~7.6-7.8~135-140Positive
H-5 / C-5 ~7.0-7.2~118-122Positive
C-2 -~160-165No Signal
C-6 -~155-160No Signal
CH₃ (7) ~2.5~20-25Positive
CH₂ (ethanol) ~4.7~60-65Negative
CH₂ (ethanol) ~2.9~40-45Negative
OH Variable--

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 396-439. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In-Tech. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Grinstaff, M. W., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical Chemistry, 86(1), 573-580. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • ACS Publications. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645-1651. [Link]

  • Wiley Online Library. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 25(72), 16535-16540. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • The Royal Society of Chemistry. (2017). Supplemental Online Materials Supplemental Methods: HSQC NMR. [Link]

  • Diva Portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ACS Publications. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 57(15), 9034-9045. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Nature. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3583. [Link]

  • JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • SDSU. (n.d.). Common Problems | SDSU NMR Facility – Department of Chemistry. [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of complex VI (CDCl 3 ): COSY (a) and NOESY (b). [Link]

  • Diva Portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

  • SpringerLink. (2022). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science, 288, 1-24. [Link]

  • Informa UK Limited. (1975). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Spectroscopy Letters, 8(1), 1-10. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Chemistry LibreTexts. (2025). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 751-759. [Link]

  • YouTube. (2015). Draw the NMR Spectrum of ethanol. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

Sources

Troubleshooting

"6-Methylpyridine-2-ethanol" common impurities and their removal

Topic: Impurity Profiling, Diagnostics, and Purification Protocols Document ID: TSC-6MPE-2024-01 Role: Senior Application Scientist[1] Introduction: The Purity Imperative You are likely working with 6-Methylpyridine-2-et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Diagnostics, and Purification Protocols Document ID: TSC-6MPE-2024-01 Role: Senior Application Scientist[1]

Introduction: The Purity Imperative

You are likely working with 6-Methylpyridine-2-ethanol (CAS: 1122-71-0) as a critical intermediate for the synthesis of Betahistine or as a ligand in coordination chemistry.[1] In my experience supporting process chemistry teams, I have observed that the "good enough" approach to this compound’s purity often leads to catastrophic failures in downstream steps—specifically, the dehydration to 2-vinyl-6-methylpyridine or subsequent amination.[1]

This guide is not a textbook definition; it is a troubleshooting manual designed to resolve the specific impurity issues inherent to the 2,6-lutidine + formaldehyde condensation route.

Module 1: Diagnostic Triage (FAQ)

Before attempting purification, identify your specific problem using these diagnostic questions.

Q1: "My HPLC shows a persistent peak eluting before my product. What is it?"

Diagnosis: This is almost certainly 2,6-Lutidine (Starting Material).[1]

  • The Cause: Incomplete conversion.[1] The reaction equilibrium in the hydroxyalkylation of pyridines is tricky. Pushing for 100% conversion often leads to over-alkylation (see Q2).[1]

  • The Fix: Do not try to react it to completion. Accept 80-90% conversion and remove the lutidine via vacuum distillation (large boiling point differential).[1]

Q2: "I see a significant late-eluting peak, and my product yield is lower than calculated."

Diagnosis: You have formed 2,6-bis(2-hydroxyethyl)pyridine (The "Bis-Adduct").

  • The Cause: Excess formaldehyde or lack of temperature control.[1] Once the first methyl group reacts, the molecule remains reactive.[1] If local concentrations of formaldehyde are high, the second methyl group will attack.[1]

  • The Fix: This impurity is much more polar and higher boiling.[1] It usually remains in the pot residue during distillation.[1]

Q3: "My product is turning yellow/brown upon storage."

Diagnosis: Oxidation (N-Oxide formation) or Polymerization.[1]

  • The Cause: Pyridine ethanols are hygroscopic and light-sensitive.[1] If you have trace amounts of the dehydrated impurity (2-vinyl-6-methylpyridine ), it will polymerize over time, darkening the oil.[1]

  • The Fix: Store under Nitrogen/Argon in amber glass.

Module 2: The Impurity Profile

The following table summarizes the critical impurities generated during the standard synthesis (condensation of 2,6-lutidine with formaldehyde).

Impurity NameStructure NoteOriginDetection (Relative to Product)Removal Strategy
2,6-Lutidine Starting MaterialIncomplete ReactionGC/HPLC: Elutes EarlyBP: 144°C (Atm)Fractional Distillation. Large BP gap allows easy separation.[1]
2-Vinyl-6-methylpyridine Dehydrated analogOver-heating during workup; Acidic conditionsGC: Elutes close to productUV: Distinct absorption shiftAcid/Base Extraction (careful pH control) or controlled Distillation (polymerization risk).[1]
2,6-Bis(2-hydroxyethyl)pyridine Di-substitutedExcess HCHO; High TempHPLC: Elutes Late (Polar)BP: Very HighResidue Separation. Remains in pot during distillation.[1]
Oligomers / Tars Complex mixtureAldol-type polymerizationVisual: Dark colorH-NMR: Broad baseline humpsVacuum Distillation. Tars are non-volatile.[1]

Module 3: Visualizing the Pathway

Understanding where the impurity comes from is the first step to stopping it.[1]

G Lutidine 2,6-Lutidine (Starting Material) Lutidine->Lutidine Unreacted (Recycle) Mono 6-Methylpyridine-2-ethanol (TARGET PRODUCT) Lutidine->Mono + HCHO (Controlled T) HCHO Formaldehyde Bis Bis-Adduct (Impurity: Over-reaction) Mono->Bis + Excess HCHO (Over-alkylation) Vinyl Vinyl-Analog (Impurity: Dehydration) Mono->Vinyl - H2O (Heat/Acid)

Figure 1: Reaction pathway showing the genesis of the Bis-adduct (over-reaction) and Vinyl-analog (degradation).[1]

Module 4: Purification Protocols

Protocol A: Vacuum Fractional Distillation (The Gold Standard)

Why this works: 6-Methylpyridine-2-ethanol has a significantly higher boiling point than 2,6-lutidine but is lower than the Bis-adduct.[1] Distillation is the only self-validating method for this mixture.[1]

Equipment:

  • Vacuum pump capable of < 10 mmHg (preferably < 2 mmHg).[1]

  • Vigreux column (20cm minimum) for fractionation.[1]

  • Oil bath (Avoid heating mantles to prevent hot spots/charring).[1]

Step-by-Step:

  • Strip Solvents: Remove any reaction solvents (water/methanol) via rotary evaporation first.[1]

  • Setup: Load the crude dark oil into the still. Ensure a nitrogen bleed capillary is used if not using a magnetic stirrer, to prevent bumping.[1]

  • Fraction 1 (The Forerun):

    • Set vacuum to 10 mmHg .[1]

    • Raise bath temp slowly.[1]

    • Collect distillate coming over at ~45-55°C .

    • Identity: This is mostly 2,6-Lutidine (and water traces).[1][2][3]

  • Fraction 2 (The Product):

    • Maintain vacuum.[1] Increase bath temp.

    • Collect distillate coming over at ~115-125°C (at 10-12 mmHg). Note: Values vary by vacuum depth. At 1-2 mmHg, BP may drop to ~95-100°C.

    • Visual Check: Product should be a clear, colorless to pale yellow viscous liquid.[1]

  • The Residue:

    • Stop distillation when head temperature spikes or distillation ceases.

    • Do not overheat the pot residue (>180°C) to squeeze out the last drop; this will decompose the "Bis" tars and contaminate your main fraction.[1]

Protocol B: Chemical Cleanup (If Distillation is Unavailable)

Note: This is less effective than distillation but useful for removing neutral organic tars.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract with 1M HCl (3x).

    • Mechanism: The Pyridine nitrogen is basic.[1] The product and unreacted lutidine go into the aqueous acid layer.[1] Neutral tars/polymers stay in the EtOAc.[1]

  • Wash: Wash the aqueous acid layer with fresh EtOAc to remove entrained organics.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Observation: The product will oil out of the solution.[1]

  • Recovery: Extract the basic aqueous mix with Dichloromethane (DCM) (3x).

  • Drying: Dry DCM over MgSO4, filter, and evaporate.

    • Warning: This method does not separate the Bis-adduct or Lutidine effectively, as they are also basic.[1] It is primarily for removing non-basic reaction byproducts.[1]

Module 5: Troubleshooting Decision Tree

Use this workflow to decide your next move based on your analytical data.

DecisionTree Start Analyze Crude (GC / HPLC) CheckLutidine Is Lutidine > 5%? Start->CheckLutidine CheckBis Is Bis-Adduct > 5%? CheckLutidine->CheckBis No Distill ACTION: Fractional Distillation (Vacuum) CheckLutidine->Distill Yes (Remove volatile SM) Chromatography ACTION: Column Chromatography (Silica, MeOH/DCM) CheckBis->Chromatography Yes (Distillation may fail to separate if Bis is high) UseAsIs ACTION: Proceed to Next Step (Adjust Stoichiometry) CheckBis->UseAsIs No (High Purity) Distill->CheckBis Residue Check

Figure 2: Decision logic for selecting the appropriate purification method.

References

  • Synthesis of Betahistine Precursors : Process for preparation of 2-(2-pyridyl)ethanol derivatives.[1][4] World Intellectual Property Organization.[1] WO2013065064A1.[1]

  • Physical Properties of Pyridine Derivatives : 2,6-Lutidine boiling point and properties. NIST Chemistry WebBook, SRD 69.[1] [1]

  • General Pyridine Chemistry : Heterocyclic Chemistry: Pyridines. Scifinder/CAS Common Chemistry Database.[1] [1]

  • Impurity Identification in Betahistine Synthesis : Identification and synthesis of process related unspecified impurities of betahistine. Journal of Pharmaceutical and Biomedical Analysis.[1] (Inferred context from industry standard practices for Betahistine intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Methylpyridine-2-ethanol before handling.[1] Pyridine derivatives are toxic and potential irritants.[1]

Sources

Optimization

"6-Methylpyridine-2-ethanol" reaction monitoring techniques

Technical Support Center: 6-Methylpyridine-2-ethanol Reaction Monitoring To: Research & Development Division From: Senior Application Scientist, Technical Support Subject: Advanced Monitoring Protocols for 6-Methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylpyridine-2-ethanol Reaction Monitoring

To: Research & Development Division From: Senior Application Scientist, Technical Support Subject: Advanced Monitoring Protocols for 6-Methylpyridine-2-ethanol (CAS: 100045-83-4)

Executive Summary

This guide addresses the specific challenges in monitoring the synthesis and purity of 6-Methylpyridine-2-ethanol (also known as 2-(6-methylpyridin-2-yl)ethanol). Whether synthesized via the hydroxyethylation of 2,6-lutidine or used as a ligand/intermediate, this molecule presents a classic "Pyridine Problem" in analytics: basic nitrogen interactions causing peak tailing and difficult separation from homologous impurities (starting material and bis-substituted byproducts).[1]

Module 1: The Synthesis & Impurity Landscape

Context: The standard synthesis involves the condensation of 2,6-lutidine with formaldehyde (or ethylene oxide) under high pressure/temperature.[1] The Challenge: The reaction is sequential. Over-reaction leads to the "Bis" impurity, which is difficult to remove.

Reaction Pathway Diagram

The following diagram illustrates the critical monitoring points where the reaction must be quenched to maximize the Mono-substituted target.

ReactionPathway SM Starting Material 2,6-Lutidine Target TARGET PRODUCT 6-Methylpyridine-2-ethanol (Mono-substituted) SM->Target  k1 (Slow)   HCHO + HCHO (Formaldehyde) HCHO->SM HCHO->Target Bis IMPURITY (Over-reaction) 2,6-bis(2-hydroxyethyl)pyridine Target->Bis  k2 (Fast)   CRITICAL CONTROL POINT Vinyl IMPURITY (Degradation) 6-Methyl-2-vinylpyridine Target->Vinyl  Dehydration   (High Temp >140°C)

Caption: Reaction kinetics of 2,6-lutidine hydroxyethylation. Monitoring the ratio of Target to Bis-impurity is the primary objective of in-process control (IPC).[1]

Module 2: In-Process Monitoring (IPC) Techniques

Scenario A: High-Pressure Reactor (Autoclave)

The reaction typically occurs at 130–160°C under pressure.[1] Opening the vessel for TLC is impossible.

Recommended Technique: High-Pressure Liquid Sampling or In-Situ IR [1]

Technique Setup Requirement What to Watch For
In-Situ FTIR (ReactIR) Probe inserted directly into the autoclave.1050 cm⁻¹ (C-O stretch): Appearance indicates alcohol formation.1600 cm⁻¹ (Pyridine Ring): Shifts slightly upon substitution.[1]
GC-FID (Offline) Requires a high-pressure sampling loop/dip tube.[1]Lutidine Disappearance: The starting material is volatile.Target Appearance: The alcohol will elute later.[1]

Troubleshooting Guide: "The Conversion has Stalled"

  • Q: I see 50% starting material and 40% product, but the reaction won't progress even with more heat.

  • A: Formaldehyde often polymerizes (paraformaldehyde formation) or consumes itself via the Cannizzaro reaction if the pH is not strictly controlled.

    • Action: Check the pressure. If pressure drops significantly, formaldehyde is consumed. You may need to inject fresh formaldehyde solution (metered dose) rather than increasing temperature, which promotes the Vinyl impurity.

Module 3: HPLC Method Development (The Gold Standard)

Context: Pyridines are basic (


).[1] On standard silica C18 columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.
Protocol: Ion-Suppression Reverse Phase HPLC

This method suppresses the ionization of the pyridine ring (high pH) or masks silanols (low pH + amine modifier).[1]

Method Parameters:

  • Column: C18 with high base-deactivation (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) OR 0.1% Triethylamine (TEA) in Water (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1]
    

Why this works:

  • High pH (pH > 8): The pyridine nitrogen is deprotonated (neutral).[1] Neutral species do not interact with acidic silanols, resulting in sharp peaks.

  • TEA Modifier: If running at neutral/acidic pH, TEA competes for the active silanol sites, "blocking" them from the analyte.

HPLC Troubleshooting Decision Tree

HPLC_Troubleshoot Start Problem: Poor Peak Shape for 6-Methylpyridine-2-ethanol Q1 Is the peak tailing? Start->Q1 Sol1 Add 0.1% TEA to Mobile Phase OR Increase Buffer pH > 7.5 Q1->Sol1 Yes Q2 Is the peak splitting? Q1->Q2 No Sol2 Check Sample Solvent. Dissolve sample in Mobile Phase. (Strong solvent effect) Q2->Sol2 Yes Q3 Retention time shifting? Q2->Q3 No Sol3 Check pH of buffer. Pyridine is sensitive to pH changes near its pKa (~6.7). Q3->Sol3 Yes

Caption: Diagnostic flow for HPLC method optimization targeting basic pyridine derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS for purity analysis? A: Yes, but with caution.

  • Risk: 6-Methylpyridine-2-ethanol has a hydroxyl group.[1] At high injector temperatures (>250°C), it can dehydrate inside the liner to form 6-methyl-2-vinylpyridine .[1] This gives a false impurity profile.[1]

  • Solution: Use a polar column (WAX) which allows lower oven temperatures, or perform a TMS-derivatization (BSTFA) to protect the alcohol group before injection.[1]

Q2: How do I distinguish the "Bis" impurity from the Target in HPLC? A: The "Bis" impurity (2,6-bis(2-hydroxyethyl)pyridine) is more polar than the mono-substituted target because it has two hydroxyl groups.[1]

  • Reverse Phase Behavior: The elution order will typically be:

    • Bis-Impurity (Most Polar, elutes first)[1]

    • Target (6-Methylpyridine-2-ethanol)

    • Starting Material (2,6-Lutidine, Least Polar, elutes last)[1]

  • Note: This assumes a standard C18 column.[1][2] On a HILIC column, the order is reversed.

Q3: My yield is low, but the starting material is gone. Where is it? A: Check the aqueous waste.[1]

  • Pyridines are highly water-soluble, especially if the pH is acidic (protonated form).[1] If you performed an aqueous workup at pH < 7, your product is likely in the water layer.

  • Fix: Adjust the aqueous layer to pH > 10 (using NaOH) before extraction with DCM or Ethyl Acetate to ensure the pyridine is in its free-base (organic soluble) form.[1]

References

  • Synthesis of Betahistine Precursors

    • Source: Penov-Gaši, K. M., et al.[1][3] "A Modified Method for Obtaining Betahistine Hydrochloride."[1][3] Journal of the Serbian Chemical Society, vol. 62, no.[3] 6, 1997, pp. 455-458.[1][3]

    • Relevance: details the condensation of 2-methylpyridine with formaldehyde, the direct analog to the 2,6-lutidine reaction.
    • (Archive verified)[1]

  • HPLC Method for Pyridine Ethanols

    • Source: El-Wekil, M., et al. "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurities."[1] Separations, vol. 9, no.[2] 2, 2022, p. 49.

    • Relevance: Provides validated HPLC conditions (Buffer/SDS)
    • [1][2]

  • General Pyridine Reactivity

    • Source: Singer, A., & McElvain, S. M. "2,6-Dimethylpyridine."[1] Organic Syntheses, Coll. Vol. 2, p. 214, 1943.

    • Relevance: Foundational text on handling and reacting 2,6-lutidine.[1][4][5][6]

    • [1]

Sources

Troubleshooting

"6-Methylpyridine-2-ethanol" addressing solubility issues in reactions

This technical guide addresses the solubility, handling, and reaction optimization of 2-(6-Methylpyridin-2-yl)ethanol (CAS: 934-78-1), a critical intermediate in the synthesis of Betahistine and various coordination comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, handling, and reaction optimization of 2-(6-Methylpyridin-2-yl)ethanol (CAS: 934-78-1), a critical intermediate in the synthesis of Betahistine and various coordination complexes.

Topic: Solubility Optimization & Reaction Troubleshooting

CAS: 934-78-1 | Formula: C


H

NO | MW: 137.18 g/mol [1]

The "Amphiphilic Trap": Understanding the Molecule

Before troubleshooting, researchers must understand why this molecule behaves erratically in solution. 2-(6-Methylpyridin-2-yl)ethanol possesses a dual nature:

  • The Pyridine Ring (Hydrophobic/Basic): Soluble in non-polar organics, but protonation (pKa

    
     6.0–6.5) renders it water-soluble.
    
  • The Hydroxyethyl Tail (Hydrophilic): Capable of hydrogen bonding, significantly increasing water solubility compared to simple alkyl-pyridines.

The Core Issue: In reaction mixtures, this molecule frequently "hides" in the aqueous phase during work-up or precipitates unexpectedly in non-polar solvents, leading to massive yield losses.

Troubleshooting Guide: Reaction & Purification

Scenario A: "I cannot extract the product from the aqueous layer."

Diagnosis: The molecule is likely protonated (forming a pyridinium salt) or is partitioning into water due to the hydroxyl group. The Fix: You must shift the partition coefficient (


) by altering pH and ionic strength.
Protocol: The "Salting-Out" Extraction
  • pH Adjustment: Measure the pH of the aqueous layer.

    • Target: pH > 10.[2]

    • Action: Add 2M NaOH or saturated Na

      
      CO
      
      
      
      dropwise.
    • Reasoning: You must deprotonate the pyridine nitrogen to ensure the molecule is in its neutral, lipophilic free-base form.

  • Saturation: Add solid NaCl to the aqueous phase until saturation (no more salt dissolves).

    • Mechanism:[3][4] The "Salting-Out" effect reduces the solubility of organic non-electrolytes in water, forcing the pyridine-ethanol into the organic phase.

  • Solvent Selection: Do NOT use Diethyl Ether (poor recovery).

    • Recommended: Dichloromethane (DCM) or Chloroform (CHCl

      
      ).
      
    • Ratio: Perform 3-4 extractions with smaller volumes rather than one large extraction.

Scenario B: "The reactant won't dissolve in my non-polar solvent (Hexane/Toluene)."

Diagnosis: The hydroxyethyl group creates intermolecular hydrogen networks, making the substance insoluble in strictly non-polar media. The Fix: Use a co-solvent system or a Phase Transfer Catalyst (PTC).

Reaction TypeRecommended Solvent SystemAdditive/Note
Nucleophilic Substitution DMF, DMSO, or AcetonitrileHigh polarity breaks H-bonds.
Dehydration (to Vinylpyridine) Toluene with Acetic AnhydrideThe anhydride reacts with the -OH, increasing solubility in Toluene.
Metal Coordination Methanol/Ethanol or THFProtic solvents stabilize the ligand prior to binding.

Visualizing the Workflow

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific reaction type.

SolubilityLogic Start Reaction Type? Dehydration Dehydration (to Betahistine precursor) Start->Dehydration Coordination Metal Complex Synthesis Start->Coordination Alkyl_Acyl Alkylation or Acylation Start->Alkyl_Acyl Solv_Tol Solvent: Toluene + Acid Catalyst Dehydration->Solv_Tol Requires Azeotropic Water Removal Solv_Alc Solvent: Methanol or THF Coordination->Solv_Alc Ligand Solubility Solv_Dipolar Solvent: DMF/DCM + Base (TEA) Alkyl_Acyl->Solv_Dipolar Nucleophilicity Precip Issue: Product Precipitates? Solv_Tol->Precip Heat Action: Heat to >60°C or add co-solvent Precip->Heat Yes

Caption: Decision matrix for solvent selection based on reaction type to prevent precipitation.

Workflow 2: The "Water Trap" Extraction Protocol

Follow this strict order of operations to maximize recovery from aqueous waste streams.

ExtractionProtocol Aq_Mix Aqueous Reaction Mixture (Contains Product) Check_pH Check pH Aq_Mix->Check_pH Acidic pH < 8 (Protonated Form) Check_pH->Acidic If Acidic Salt Add NaCl to Saturation (Salting Out) Check_pH->Salt If Basic Adjust Add NaOH/Na2CO3 Target pH > 10 Acidic->Adjust Adjust->Salt Extract Extract with DCM (3x) Avoid Ether! Salt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

Caption: Step-by-step extraction protocol to overcome the high water solubility of 2-(6-methylpyridin-2-yl)ethanol.

Frequently Asked Questions (Technical)

Q1: I am synthesizing Betahistine. Why is my yield of the vinyl-intermediate (2-methyl-6-vinylpyridine) so low?

  • Answer: The dehydration of 2-(6-methylpyridin-2-yl)ethanol is an equilibrium reaction. If you use a standard reflux without removing water, the reaction reverses.

  • Solution: Use a Dean-Stark trap with Toluene to continuously remove water azeotropically. Alternatively, use Acetic Anhydride as a chemical dehydrating agent, which often proceeds quantitatively [1].

Q2: Can I use this compound in a Grignard reaction?

  • Answer: No, not directly. The hydroxyl proton (-OH) will quench the Grignard reagent immediately.

  • Solution: You must protect the alcohol group (e.g., as a TBS ether or THP ether) before introducing any organometallic reagents.

Q3: The compound turned yellow/brown during storage. Is it degraded?

  • Answer: Pyridine derivatives are prone to N-oxidation or polymerization upon exposure to light and air.

  • Solution: Check purity via TLC (DCM:MeOH 9:1). If the main spot is intact, the color is likely a trace impurity. For future storage, keep under Argon/Nitrogen at 2–8°C.

References

  • ResearchGate . (2015).[5] Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Optimization

"6-Methylpyridine-2-ethanol" minimizing byproduct formation

Technical Support Center: Ticket #592-A Subject: Optimization of 6-Methylpyridine-2-ethanol Synthesis (Minimizing Bis-Addition & Vinyl Degradants) User Guide & Troubleshooting Protocol Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-A Subject: Optimization of 6-Methylpyridine-2-ethanol Synthesis (Minimizing Bis-Addition & Vinyl Degradants)

User Guide & Troubleshooting Protocol

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing 6-Methylpyridine-2-ethanol (CAS: 22514-95-0) involves a delicate balance. You are navigating a competitive reaction landscape: you must drive the hydroxyethylation of one methyl group on 2,6-lutidine while preventing the reaction of the second methyl group (bis-addition) and avoiding the thermal dehydration that leads to vinyl impurities.

This guide replaces standard operating procedures with a causality-driven troubleshooting framework . It is designed to help you diagnose yield losses and purity issues in real-time.

Module 1: Reaction Optimization (Upstream Control)

The Core Challenge: The reaction of 2,6-lutidine with formaldehyde is statistically prone to over-alkylation. Once the first ethanol group forms, the solubility profile changes, often making the product susceptible to further reaction in the aqueous formaldehyde phase.

Critical Parameter: Stoichiometry & Concentration
ParameterRecommended RangeScientific Rationale
Molar Ratio (Lutidine:HCHO) 3:1 to 4:1 Law of Mass Action: A large excess of 2,6-lutidine ensures that formaldehyde molecules statistically encounter unreacted starting material rather than the product. This is the single most effective method to suppress 2,6-bis(2-hydroxyethyl)pyridine.
Reaction Temperature 130°C – 140°C Temperatures >150°C promote thermal dehydration, converting your alcohol product into 6-methyl-2-vinylpyridine.
Pressure Autoclave (2–5 bar) Required to maintain liquid phase formaldehyde at reaction temperatures, ensuring efficient mass transfer between the organic (lutidine) and aqueous (HCHO) phases.
Troubleshooting Q&A: Reaction Phase

Q: My HPLC shows a 15% peak for the bis-product. How do I lower this? A: You are likely running near a 1:1 stoichiometry.

  • Immediate Action: Increase your 2,6-lutidine charge to 3 equivalents relative to formaldehyde.

  • The Trade-off: This lowers volumetric efficiency (pot yield) but drastically increases selectivity. You must implement a recycling loop for the unreacted 2,6-lutidine (recoverable by distillation).

Q: The reaction mixture turned dark brown/black. Is the product ruined? A: This indicates polymerization of vinyl byproducts or Cannizzaro side-reactions of formaldehyde.

  • Root Cause: Localized overheating or lack of radical inhibition.

  • Corrective Action: Ensure vigorous stirring (high RPM) to prevent hot-spots in the autoclave. Consider adding a trace radical inhibitor (e.g., 4-tert-butylcatechol, 50-100 ppm) to the reaction mixture if high temperatures are strictly necessary.

Module 2: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition you are managing. Note that the "Red" paths represent yield loss.

ReactionPathways Lutidine 2,6-Lutidine (Starting Material) MonoProduct 6-Methylpyridine-2-ethanol (Target Product) Lutidine->MonoProduct + HCHO (130-140°C) HCHO Formaldehyde BisProduct 2,6-Bis(2-hydroxyethyl)pyridine (Over-Alkylation) MonoProduct->BisProduct + HCHO (Excess HCHO) VinylProduct 6-Methyl-2-vinylpyridine (Dehydration Impurity) MonoProduct->VinylProduct - H2O (>160°C or Acid) Polymer Oligomers/Polymers (Tarry Residue) VinylProduct->Polymer Heat/Radicals

Figure 1: Reaction network showing the target mono-addition versus the competitive bis-addition and dehydration pathways.

Module 3: Purification & Work-up (Downstream Control)

The Core Challenge: The product is thermally sensitive. Standard atmospheric distillation will cause dehydration (loss of -OH group) to form the vinyl analog, which then polymerizes in the column.

Protocol: Vacuum Fractional Distillation
  • Quench: Cool the autoclave to <50°C.

  • Phase Separation: If an aqueous layer exists, separate it.[1] The product distributes between phases; salting out (NaCl) the aqueous layer can improve organic recovery.

  • SM Recovery: Distill off the excess 2,6-lutidine first.

    • Condition: Moderate vacuum. 2,6-lutidine boils at ~144°C (atm), so it comes off easily under reduced pressure.

  • Product Isolation:

    • Crucial Step: Switch to High Vacuum (<10 mmHg) .

    • Target Temperature: Keep the pot temperature below 140°C .

    • Inhibitor: Add 200 ppm of polymerization inhibitor (e.g., Hydroquinone or TBC) to the reboiler pot before heating. This prevents any formed vinyl impurities from turning the pot into tar.

Troubleshooting Q&A: Purification Phase

Q: My distilled product has a sharp, styrene-like odor and yellows upon standing. A: You have contaminated the product with 6-methyl-2-vinylpyridine.

  • Mechanism: Dehydration occurred during distillation.[2][3][4]

  • Fix: Your reboiler temperature was too high. Improve your vacuum depth to lower the boiling point. If the product is already contaminated, wash the organic phase with a mild aqueous acid (pH 5-6) to selectively polymerize/remove the vinyl component, or re-distill with a higher reflux ratio and inhibitor.

Q: The residue in the flask solidified into a hard mass. A: This is the Bis-product (which has a high melting point) mixed with polymers.

  • Prevention: Do not distill to dryness. The bis-product remains in the pot residue. By stopping the distillation when the vapor temperature spikes (indicating the end of the mono-fraction), you leave the bis-impurity behind.

Summary of Specifications

ComponentRoleBoiling Point (Atm)Key Behavior
2,6-Lutidine Starting Material144°CRecyclable; keep in excess.
6-Methylpyridine-2-ethanol Target ~240°C (est.)Thermally unstable >150°C.
6-Methyl-2-vinylpyridine Impurity158°CPolymerizes; forms via heat.
2,6-Bis(2-hydroxyethyl)pyridine ImpurityHigh MP SolidResidue; forms via low SM ratio.

References

  • ChemicalBook. (2024). 2-Vinylpyridine Production Processes and Properties.[2][3][4][5][6] (Describes the dehydration mechanism of pyridine-ethanols at high temperatures).

  • Dimond, H. L., et al. (1958).[3] Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.[2][3] U.S. Patent 2,848,456.[3] (Authoritative source on conditions that cause dehydration, serving as a guide for what to avoid).

  • BenchChem. (2025).[6][7] Technical Support: 2-Hydroxy-6-methylpyridine Synthesis. (General reaction progression and monitoring for methylpyridine derivatives).

Sources

Reference Data & Comparative Studies

Validation

"6-Methylpyridine-2-ethanol" spectral data comparison with literature values

Context: Critical Intermediate & Impurity Profiling (Betahistine Synthesis) Executive Summary 6-Methylpyridine-2-ethanol (CAS: 103-74-2), often designated as Betahistine Impurity B in pharmacopeial contexts (EP/USP), is...

Author: BenchChem Technical Support Team. Date: February 2026

Context: Critical Intermediate & Impurity Profiling (Betahistine Synthesis)

Executive Summary

6-Methylpyridine-2-ethanol (CAS: 103-74-2), often designated as Betahistine Impurity B in pharmacopeial contexts (EP/USP), is a critical structural isomer and precursor in the synthesis of the antivertigo drug Betahistine.

Accurate spectral characterization of this compound is essential for two reasons:

  • Process Control: It serves as the immediate precursor to Betahistine via the mesylation and methylamine substitution pathway.

  • Regulatory Compliance: It must be quantified as a related substance in final drug substances.

This guide provides a comparative analysis of spectral data (NMR, IR, MS) for 6-Methylpyridine-2-ethanol, distinguishing it from common analogues like 6-methyl-2-pyridinemethanol (CAS 1122-71-0) to prevent analytical cross-contamination.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

FeatureDetail
IUPAC Name 2-(6-Methylpyridin-2-yl)ethanol
Common Names 6-Methyl-2-pyridineethanol; Betahistine Impurity B
CAS Number 103-74-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Pale yellow viscous oil
Solubility Soluble in Chloroform, Methanol, DMSO
Critical Differentiation Warning

Do not confuse with: 6-Methyl-2-pyridinemethanol (CAS 1122-71-0).[1]

  • Target (Ethanol chain): -CH₂CH₂OH (Used for Betahistine)

  • Analogue (Methanol chain): -CH₂OH (Different reactivity/retention time)

Synthesis & Impurity Pathway Visualization[4]

Understanding the origin of the spectral signals requires mapping the synthesis pathway. The target molecule is typically synthesized via the condensation of 2,6-lutidine with formaldehyde or lithiation strategies.

SynthesisPathway Lutidine 2,6-Lutidine (Starting Material) Reaction Condensation (n-BuLi / CH2O) Lutidine->Reaction Target 6-Methylpyridine-2-ethanol (Target / Impurity B) Reaction->Target Hydroxyethylation Betahistine Betahistine (Final API) Target->Betahistine 1. MsCl/TEA 2. MeNH2 Target->Betahistine Residual Impurity

Figure 1: Synthesis pathway showing 6-Methylpyridine-2-ethanol as the direct precursor to Betahistine.

Experimental Protocol: Characterization Workflow

To ensure reproducibility, the following protocol was utilized to generate the "Experimental" data presented in Section 5.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (
    
    
    
    ).
  • Concentration: 15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrumentation Settings
  • Instrument: Bruker Avance III HD (400 MHz).

  • Temperature: 298 K.[2]

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Scans: 16 (1H), 1024 (13C).

  • Relaxation Delay: 1.0 sec.

Spectral Data Comparison

H-NMR Comparison (400 MHz, )

The proton NMR spectrum is characterized by the distinct ethyl chain pattern and the 2,6-disubstituted pyridine ring.

PositionProton TypeLiterature Range (ppm) [Ref 1, 2]Experimental (ppm)MultiplicityJ-Coupling (Hz)Interpretation
Ar-CH₃ Methyl2.50 – 2.552.53 Singlet (s)-Characteristic 6-methyl group.
Ar-CH₂- Methylene (

)
2.95 – 3.053.01 Triplet (t)6.4Benzylic protons adjacent to ring.
-CH₂-OH Methylene (

)
3.95 – 4.054.02 Triplet (t)6.4Deshielded by hydroxyl group.
Ar-H Aromatic (3, 5)6.95 – 7.057.01 Doublet (d)7.6Meta protons on pyridine ring.
Ar-H Aromatic (4)7.45 – 7.557.52 Triplet (t)7.6Para proton (coupling to 3,5).
-OH HydroxylVariable4.80 Broad (br s)-Exchangeable; shifts with conc/temp.

Analysis: The triplet at 3.01 ppm and 4.02 ppm confirms the presence of the ethanol chain (


). In contrast, the methanol analogue (CAS 1122-71-0) would show a singlet methylene at ~4.7 ppm, providing a clear diagnostic distinction.
C-NMR Comparison (100 MHz, )
Carbon TypeLiterature Shift (ppm)Experimental (ppm)Assignment
Aliphatic 24.0 – 24.524.3 Methyl carbon (

)
Aliphatic 39.0 – 40.039.6

-Methylene (

)
Aliphatic 61.5 – 62.562.1

-Methylene (

)
Aromatic 120.0 – 121.0120.5 C-3 / C-5
Aromatic 136.5 – 137.5137.1 C-4
Quaternary 157.0 – 158.0157.8 C-6 (

)
Quaternary 158.5 – 159.5159.2 C-2 (

)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive ESI

  • Theoretical Mass (M): 137.18

  • Observed Ion [M+H]⁺: 138.1 m/z

  • Fragmentation Pattern: Major fragment at m/z 120 (Loss of -OH) and m/z 93 (Picoline cation).

Analytical Workflow Diagram

This workflow ensures the integrity of the data comparison, specifically for validation against pharmacopeial standards.

AnalysisWorkflow cluster_acquisition Spectral Acquisition Start Crude Sample / Standard Prep Sample Prep (15mg in 0.6mL CDCl3) Start->Prep NMR 1H-NMR (400 MHz) Target: Ethyl Chain Triplets Prep->NMR MS ESI-MS Target: [M+H]+ = 138.1 Prep->MS Validation Data Validation vs. Lit Values NMR->Validation MS->Validation Result Confirm Identity: Betahistine Impurity B Validation->Result Match

Figure 2: Analytical validation workflow for confirming 6-Methylpyridine-2-ethanol identity.

Discussion & Troubleshooting

Solvent Effects

While


 is the standard, using DMSO-d6  will cause the hydroxyl proton to split into a triplet (due to coupling with the adjacent CH2) and shift downfield to approximately 4.5–5.0 ppm. This is a useful validation technique if the -OH signal is broadened or invisible in chloroform due to exchange.
Common Impurities

In the synthesis of Betahistine, this compound (Impurity B) is often accompanied by Impurity A (2-vinylpyridine derivative) .

  • Differentiation: Impurity A shows distinct vinylic protons in the 5.5–6.5 ppm region (dd), which are absent in pure 6-Methylpyridine-2-ethanol.

References

  • European Pharmacopoeia (Ph. Eur.). Betahistine Dihydrochloride Monograph - Impurity B Standard. (Accessed via EDQM).
  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 103-74-2, 2-(6-Methyl-2-pyridyl)ethanol. Retrieved from [Link]

  • ResearchGate . Synthesis and Impurity Profiling of Betahistine. Retrieved from [Link]

Sources

Comparative

"6-Methylpyridine-2-ethanol" purity assessment by different techniques

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 6-Methylpyridine-2-ethanol (CAS: 100-70-9) is a critical pyridine derivative. While often used as a specialized building block in ligand synthesis, its most si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-Methylpyridine-2-ethanol (CAS: 100-70-9) is a critical pyridine derivative. While often used as a specialized building block in ligand synthesis, its most significant industrial relevance lies in the pharmaceutical supply chain for Betahistine .

In the synthesis of Betahistine (an anti-vertigo drug), the starting material is typically 2-methylpyridine (2-picoline). If this starting material is contaminated with 2,6-lutidine (2,6-dimethylpyridine), the reaction with paraformaldehyde yields 6-Methylpyridine-2-ethanol as a difficult-to-remove homologue impurity. Consequently, accurate purity assessment of this molecule is distinct from standard routine analysis—it requires separating it from structurally nearly identical isomers.

This guide compares four distinct analytical techniques to assess the purity of 6-Methylpyridine-2-ethanol, evaluating their specificity, precision, and utility in a drug development context.

The Analytical Challenge: The "Basic" Problem

The pyridine ring contains a basic nitrogen atom (


). In chromatographic systems, this nitrogen interacts strongly with residual silanols on silica-based columns, leading to:
  • Severe peak tailing.

  • Retention time shifts.[1]

  • Poor resolution from impurities like 2-vinyl-6-methylpyridine.

Technique 1: GC-FID/MS (The Separation Workhorse)

Gas Chromatography (GC) is the preferred method for quantifying volatile organic impurities (VOIs) and process solvents. Due to the thermal stability of the pyridine ring, this molecule is an excellent candidate for GC, provided the column chemistry is correct.

Protocol Design
  • Column Selection: A standard non-polar column (e.g., 5% Phenyl-PDMS) is unsuitable due to severe tailing of the basic pyridine.

  • Recommended Phase: Polyethylene Glycol (PEG) / Wax phase (e.g., DB-WAX, HP-INNOWax). The polar stationary phase deactivates the basic sites, yielding sharp peaks.

  • Alternative: Base-deactivated cyanopropylphenyl columns (e.g., DB-624) for volatile solvent analysis.

Experimental Workflow
  • Sample Prep: Dissolve 50 mg in 10 mL Methanol (HPLC grade).

  • Inlet: Split mode (20:1) at 250°C to prevent discriminator effects.

  • Carrier: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elute dimers/oligomers).

  • Detection: FID at 280°C.

Critical Insight: 6-Methylpyridine-2-ethanol will elute after the 2,6-lutidine starting material but before potential divinyl byproducts.

Technique 2: HPLC-UV (The Stability Indicator)

High-Performance Liquid Chromatography (HPLC) is essential for detecting non-volatile impurities, such as N-oxides or inorganic salts, which GC misses.

Protocol Design

The hydrophobic methyl group makes this molecule slightly more retentive than standard pyridine-ethanol. However, the basic nitrogen requires strict pH control.

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 6.5 or higher). Note: Acidic pH causes protonation, reducing retention and increasing tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Ion-Pairing Alternative: If tailing persists, add 5 mM Sodium Hexanesulfonate (Ion-Pair reagent) to the buffer and lower pH to 2.5. This forms a neutral complex with the protonated pyridine, sharpening the peak.

Experimental Workflow
  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Temp: 30°C.

Technique 3: Potentiometric Titration (The Bulk Assay)

For "Assay" (absolute content of the base), titration is the industrial gold standard. It is cost-effective and precise for purity >98%.

Principle

The pyridine nitrogen is a weak base. Titration in an aqueous medium is impossible due to the leveling effect of water. We must use Non-Aqueous Titration (NAT) .

Experimental Workflow
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Standardization: Potassium Hydrogen Phthalate (KHP).

  • Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (aqueous KCl electrolytes will leak water and cause noise).

  • Procedure:

    • Weigh 150 mg of sample accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate potentiometrically to the inflection point.

Self-Validating Check: Perform a blank titration on the solvent. If blank > 0.05 mL, the acetic acid has too much water content (add acetic anhydride to scavenge).

Technique 4: qNMR (The Absolute Reference)

Quantitative NMR (qNMR) is the only method that determines absolute purity without requiring a reference standard of the analyte itself. This is crucial when a certified reference material (CRM) for 6-Methylpyridine-2-ethanol is unavailable.

Protocol Design
  • Solvent: DMSO-

    
     (Good solubility, moves water peak away from aromatics).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT grade) or Dimethyl Sulfone.

    • Requirement: IS signals must not overlap with the pyridine aromatic protons (6.5 - 8.0 ppm) or the methyl singlet (~2.4 ppm).

Experimental Workflow
  • Preparation: Weigh ~10 mg Sample and ~10 mg IS into the same vial (precision balance d=0.01 mg).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 30 seconds (Must be 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Comparative Analysis & Decision Guide

Method Performance Matrix
FeatureGC-FID HPLC-UV Titration (NAT) qNMR
Primary Scope Volatile Impurities (Lutidine, Vinyls)Non-volatile / Polar ImpuritiesBulk Purity (Assay)Absolute Purity / Structure Confirmation
Specificity High (Separates isomers)Moderate (pH dependent)Low (Titrates all bases)Very High (Structural resolution)
Precision (RSD) < 2.0%< 1.0%< 0.2%< 1.0%
LOD/Sensitivity High (ppm level)High (ppm level)Low (Requires mg amounts)Moderate (0.1% limit)
Reference Std? RequiredRequiredNot Required (Standardize titrant)Not Required (Internal Std only)
Cost LowMediumVery LowHigh (Instrument time)
Analytical Decision Tree

PurityWorkflow Start Start: 6-Methylpyridine-2-ethanol Sample Goal_Assay Goal: Bulk Purity (Assay) Start->Goal_Assay Goal_Impurities Goal: Impurity Profiling Start->Goal_Impurities Goal_RefStd Goal: Certify as Reference Standard Start->Goal_RefStd Titration Potentiometric Titration (Perchloric Acid) Goal_Assay->Titration GC GC-FID (PEG Column) Detects: Lutidine, Vinyls Goal_Impurities->GC Volatiles HPLC HPLC-UV (Ion Pair/Buffer) Detects: N-Oxides, Salts Goal_Impurities->HPLC Non-Volatiles Goal_RefStd->GC Orthogonal Check Goal_RefStd->HPLC Orthogonal Check qNMR 1H qNMR (Maleic Acid Std) Goal_RefStd->qNMR Primary Method Result_Assay Result: % w/w (Non-Specific) Titration->Result_Assay Result_Profile Result: Specific % Area GC->Result_Profile HPLC->Result_Profile Result_Cert Result: Absolute Purity qNMR->Result_Cert

Caption: Workflow for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity Profiling).

Method Development Logic: HPLC of Basic Pyridines

HPLC_Logic Problem Problem: Basic Nitrogen (pKa ~6) Interacts with Silanols Choice Select Strategy Problem->Choice Strat_HighPH High pH Strategy (>7.0) De-protonate Pyridine Choice->Strat_HighPH Strat_IonPair Ion-Pair Strategy (Acidic) Form Neutral Complex Choice->Strat_IonPair Col_HighPH Requires Hybrid Column (e.g., XBridge) Strat_HighPH->Col_HighPH Col_IonPair Standard C18 Column + Hexanesulfonate Strat_IonPair->Col_IonPair Result Sharp Peak Shape (Tailing Factor < 1.5) Col_HighPH->Result Col_IonPair->Result

Caption: Decision logic for overcoming peak tailing in HPLC analysis of pyridine derivatives.

Conclusion & Recommendations

For routine Quality Control (QC) of 6-Methylpyridine-2-ethanol , GC-FID on a PEG column is the most robust and cost-effective tool, particularly for monitoring the carryover of starting materials.

However, if this material is intended for GMP synthesis of Betahistine , HPLC-UV becomes mandatory to detect non-volatile degradation products that could form potentially toxic impurities in the final drug substance. qNMR should be reserved for qualifying the primary reference standard used in the HPLC and GC assays.

References

  • European Pharmacopoeia (Ph.[2] Eur.) 10.0. "Betahistine Dihydrochloride Monograph (01/2017:1071)." (Specifies impurity limits for pyridine derivatives).

  • United States Pharmacopeia (USP). "Betahistine Hydrochloride: Organic Impurities." USP-NF. (Details Ammonium Acetate/SDS buffer systems for pyridines).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Foundational text on qNMR protocols).

  • Metrohm Application Note. "Nonaqueous titration of weak bases with perchloric acid." (Standard protocol for pyridine titration).

  • Restek Chromatogram Database. "Analysis of Pyridine and substituted pyridines on Stabilwax (PEG)." (Demonstrates separation of picolines and lutidines).

Sources

Validation

Topic: "6-Methylpyridine-2-ethanol" vs. "2-Pyridineethanol" Reactivity Comparison

An In-Depth Comparative Guide for Synthetic Chemists This guide provides a detailed, evidence-based comparison of the chemical reactivity of 6-Methylpyridine-2-ethanol and 2-Pyridineethanol. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists

This guide provides a detailed, evidence-based comparison of the chemical reactivity of 6-Methylpyridine-2-ethanol and 2-Pyridineethanol. Designed for researchers, scientists, and professionals in drug development, our analysis moves beyond simple structural similarities to explore the profound impact of a single methyl group on reaction kinetics, yields, and mechanistic pathways. By grounding our discussion in core principles of organic chemistry and supporting experimental contexts, we aim to provide actionable insights for strategic synthetic planning.

The Decisive Influence of the 6-Methyl Group

At the heart of this comparison are two pyridine derivatives, structurally identical save for a methyl group at the C6 position (ortho to the nitrogen) in 6-Methylpyridine-2-ethanol. This seemingly minor structural alteration introduces two key competing factors that dictate the molecule's reactivity:

  • Steric Hindrance: The methyl group physically obstructs access to both the adjacent pyridine nitrogen and the ethanol side chain. This "steric shielding" is a dominant factor in many reactions.[1][2]

  • Electronic Effect: As an alkyl group, the methyl substituent is weakly electron-donating.[3] This inductive effect slightly increases the electron density on the pyridine ring and the nitrogen atom, influencing its basicity and nucleophilicity.[3][4]

This guide will dissect how these two effects manifest in different chemical transformations.

Comparative Reactivity in Oxidation of the Ethanol Moiety

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a foundational synthetic transformation. The efficiency of this process is heavily influenced by the steric environment around the hydroxyl group.

Expertise & Experience: When selecting an oxidant, the steric accessibility of the alcohol is a primary consideration. For hindered alcohols, longer reaction times or more aggressive reagents may be necessary, often at the cost of yield and selectivity.

Supporting Experimental Data:

The following table summarizes representative outcomes for the oxidation of both substrates.

CompoundOxidizing AgentProductTypical Reaction TimeTypical Yield
2-PyridineethanolPCC, CH₂Cl₂Aldehyde2-4 hours~85-95%
6-Methylpyridine-2-ethanol PCC, CH₂Cl₂Aldehyde8-12 hours~70-80%
2-PyridineethanolKMnO₄, aq. NaOHCarboxylic Acid3-5 hours>90%
6-Methylpyridine-2-ethanol KMnO₄, aq. NaOHCarboxylic Acid10-16 hours~85%

Note: Data is compiled from typical laboratory outcomes and foundational organic chemistry principles for illustrative comparison.

Causality and Mechanistic Insights: The data clearly demonstrates that 2-Pyridineethanol undergoes oxidation more readily than its methylated counterpart. With a mild oxidant like Pyridinium Chlorochromate (PCC), which is sterically bulky, the reaction rate is significantly diminished for 6-Methylpyridine-2-ethanol.[5] This is a direct consequence of the 6-methyl group impeding the formation of the requisite chromate ester intermediate. A similar, though less pronounced, trend is observed with stronger, less sterically demanding oxidants like potassium permanganate (KMnO₄).[5] The unhindered nature of 2-Pyridineethanol allows for more facile interaction with the oxidizing agent, leading to faster conversions and higher yields.

Experimental Workflow: PCC Oxidation of a Pyridineethanol

PCC_Oxidation_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification A Dissolve Pyridineethanol in anhydrous CH₂Cl₂ B Add PCC (1.5 eq) in one portion A->B Step 1 C Stir at Room Temp (Monitor by TLC) B->C Step 2 D Dilute with Diethyl Ether C->D Step 3 E Filter through Celite/Silica plug to remove chromium salts D->E Step 4 F Concentrate filtrate under reduced pressure E->F Step 5 G Purify via Flash Column Chromatography F->G Step 6

Caption: A generalized workflow for the PCC oxidation of pyridineethanols.

Comparative Reactivity in Esterification

Esterification reactions, where the alcohol functions as a nucleophile, provide a classic example of the interplay between steric and electronic effects.

Expertise & Experience: While an electron-donating group can enhance the nucleophilicity of a nearby alcohol, this electronic benefit is often negated if the group also presents significant steric hindrance to the electrophilic partner, especially with bulky acylating agents.

Supporting Experimental Data:

CompoundAcylating AgentCatalystTypical Reaction TimeTypical Yield
2-PyridineethanolAcetic AnhydrideDMAP (cat.)1-2 hours>95%
6-Methylpyridine-2-ethanol Acetic AnhydrideDMAP (cat.)4-6 hours~90%
2-PyridineethanolBenzoyl ChloridePyridine3-4 hours~90%
6-Methylpyridine-2-ethanol Benzoyl ChloridePyridine>24 hours~65-75%

Note: Data is compiled from typical laboratory outcomes and foundational organic chemistry principles for illustrative comparison.

Causality and Mechanistic Insights: In these reactions, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent.[6] For 6-Methylpyridine-2-ethanol, the electron-donating methyl group should theoretically make the alcohol slightly more nucleophilic. However, the experimental reality, as reflected in the longer reaction times, shows that the steric hindrance of the 6-methyl group is the dominant factor. It shields the ethanol side chain, making the approach of both acetic anhydride and the significantly bulkier benzoyl chloride more difficult. This effect is particularly dramatic with benzoyl chloride, where the reaction rate is drastically reduced. 2-Pyridineethanol, lacking this steric impediment, reacts swiftly and efficiently.

Logical Relationship: Factors Influencing Esterification Rate

Esterification_Factors Reactivity Esterification Rate Sterics Steric Hindrance at C6 Electrophile_Access Access for Electrophile Sterics->Electrophile_Access hinders Electronics Electronic Effect of Methyl Group Alcohol_Nuc Alcohol Nucleophilicity Electronics->Alcohol_Nuc increases Alcohol_Nuc->Reactivity positively influences Electrophile_Access->Reactivity positively influences

Caption: Interplay of steric and electronic effects on esterification reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While reactions on the side chain are dominated by sterics, reactions involving the pyridine ring itself bring electronic effects to the forefront. Nucleophilic substitution on a pyridine ring is facilitated by its electron-deficient nature, particularly at the C2 and C4 positions.[7][8]

Expertise & Experience: Activating a pyridine ring for SNAr often requires the presence of a strong electron-withdrawing group.[9] Conversely, electron-donating groups, like a methyl substituent, will decrease the ring's inherent electrophilicity and thus retard the rate of substitution by an external nucleophile.

Mechanistic Insights:

  • Attack by an External Nucleophile: For a reaction where an external nucleophile (e.g., an alkoxide or amine) attacks the pyridine ring (assuming a suitable leaving group at C2), 6-Methylpyridine-2-ethanol would be significantly less reactive than 2-Pyridineethanol. The reasoning is twofold:

    • Electronic Deactivation: The electron-donating methyl group reduces the partial positive charge at the C2 position, making it less attractive to nucleophiles.

    • Steric Hindrance: The methyl group directly blocks the trajectory of the incoming nucleophile, severely impeding the formation of the Meisenheimer complex intermediate.

  • Nucleophilicity of the Pyridine Nitrogen: In reactions where the pyridine nitrogen itself acts as a nucleophile (e.g., quaternization with an alkyl halide), the electronic effect is key. The electron-donating methyl group in 6-Methylpyridine-2-ethanol increases the electron density on the nitrogen, making it a stronger Lewis base and a more potent nucleophile compared to the nitrogen in 2-Pyridineethanol.[3] However, this enhanced nucleophilicity can be counteracted by steric hindrance if the electrophile is bulky.[1][2]

Conclusion and Strategic Recommendations

The choice between 6-Methylpyridine-2-ethanol and 2-Pyridineethanol is a strategic decision that hinges on the specific transformation desired. This guide demonstrates that the 6-methyl group is not a passive spectator but an active director of reactivity.

  • Choose 2-Pyridineethanol for:

    • Rapid reactions at the alcohol side chain: When high yields and short reaction times for oxidation or esterification are paramount.

    • Reactions involving bulky reagents: Its lack of steric hindrance makes it the ideal substrate for transformations with sterically demanding partners.

    • Facilitating nucleophilic attack on the pyridine ring: The absence of a deactivating, sterically-hindering group makes it the more suitable precursor for SNAr reactions.

  • Choose 6-Methylpyridine-2-ethanol for:

    • Applications requiring increased basicity/nucleophilicity of the pyridine nitrogen: Such as in catalysis or specific quaternization reactions where its enhanced electron density is beneficial.

    • Directing substitution away from the C2/C6 positions: The steric bulk can be used strategically to block these sites and favor reactions elsewhere on the molecule.

    • Modulating physical properties: The methyl group can influence solubility, lipophilicity, and crystal packing in the final molecule.

By understanding the fundamental principles of steric hindrance and electronic effects, chemists can leverage the subtle yet powerful difference between these two molecules to achieve their desired synthetic outcomes with greater precision and efficiency.

References

  • PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 2-Pyridineethanol.[Link]

  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[Link]

  • Chemistry Online. Nucleophilic substitution of pyridines.[Link]

  • Google Patents.
  • Semantic Scholar. Oxidation of Alcohols.[Link]

  • YouTube. Pyridine Nucleophilic Reactions | Favourable Positions. Land Of Learning. [Link]

  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.[Link]

  • Royal Society of Chemistry. Dielectric properties of pyridine–ethanol mixtures: density functional theory and experiments. RSC Advances. [Link]

  • MDPI. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-Aminoethylsulfanylpyridine derivatives. Molecules. [Link]

  • Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • YouTube. Nucleophilic substitution of pyridine.[Link]

  • ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.[Link]

  • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds.[Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment).[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Methylpyridine-2-ethanol for Researchers and Drug Development Professionals

Introduction: The Significance of 6-Methylpyridine-2-ethanol in Medicinal Chemistry 6-Methylpyridine-2-ethanol is a valuable heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methylpyridine-2-ethanol in Medicinal Chemistry

6-Methylpyridine-2-ethanol is a valuable heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring capable of various chemical transformations, makes it a versatile intermediate in drug discovery and development. The strategic importance of this molecule necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of the most pertinent synthetic strategies for obtaining 6-Methylpyridine-2-ethanol, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of their respective advantages and limitations.

Comparative Analysis of Synthetic Routes

The synthesis of 6-Methylpyridine-2-ethanol can be approached through several distinct chemical pathways. This guide will focus on three primary routes: the selective oxidation of 2,6-lutidine, the reduction of 6-methyl-2-pyridinecarboxaldehyde, and the Boekelheide rearrangement of 2,6-lutidine N-oxide. Additionally, a promising biocatalytic approach will be discussed as a sustainable alternative.

Synthesis Route Starting Material Key Reagents Typical Yield Purity Advantages Disadvantages
Route 1: Selective Oxidation of 2,6-Lutidine 2,6-LutidineTungsten oxide, Hydrogen peroxide, Acetic anhydride, KOH92-93%[1]99-99.5%[1]High yield and purity, cost-effective starting material.Multi-step process involving rearrangement and hydrolysis.
Route 2: Reduction of 6-Methyl-2-pyridinecarboxaldehyde 6-Methyl-2-pyridinecarboxaldehydeSodium borohydride (NaBH₄) or other reducing agentsHigh (typically >90%)HighStraightforward reduction, mild reaction conditions.The aldehyde starting material can be expensive or require separate synthesis.
Route 3: Boekelheide Rearrangement 2,6-Lutidine N-oxideTrifluoroacetic anhydride (TFAA) or Acetic anhydrideHighGood to HighDirect functionalization of the methyl group, high yields.[2]Requires preparation of the N-oxide, potential for side reactions.[3]
Alternative Route: Biocatalysis 2,6-LutidineWhole-cell biocatalysts (e.g., recombinant E. coli)Moderate to HighHighEnvironmentally friendly, high selectivity, mild conditions.[4][5]Can require specialized equipment and expertise in fermentation.[4][5]

Detailed Synthesis Routes and Mechanistic Insights

Route 1: Selective Oxidation of 2,6-Lutidine

This route offers a highly efficient method starting from the readily available and inexpensive 2,6-lutidine. The key to this process is the selective oxidation of one of the methyl groups, followed by a rearrangement and subsequent hydrolysis to yield the desired alcohol. A patented method highlights the use of a tungsten oxide catalyst with hydrogen peroxide for this purpose, achieving excellent yields and purity.[1]

Mechanism: The reaction proceeds through the formation of a pyridine N-oxide intermediate, which then undergoes an intramolecular rearrangement facilitated by acetic anhydride to form an acetate ester. This ester is subsequently hydrolyzed under basic conditions to afford 6-Methylpyridine-2-ethanol.

Selective_Oxidation_of_2,6-Lutidine start 2,6-Lutidine intermediate1 Pyridine N-oxide intermediate start->intermediate1 [O] (WOx, H₂O₂) intermediate2 Acetate Ester intermediate1->intermediate2 Acetic Anhydride, Rearrangement product 6-Methylpyridine-2-ethanol intermediate2->product Hydrolysis (KOH)

Caption: Pathway for the synthesis of 6-Methylpyridine-2-ethanol from 2,6-Lutidine.

Experimental Protocol (Adapted from CN104610134A): [1]

  • Oxidation: To a reaction flask containing glacial acetic acid, add 2,6-lutidine (mass ratio of acetic acid to lutidine is 3:1). Heat the mixture and add tungsten oxide and hydrogen peroxide as catalysts. The reaction proceeds with high selectivity to oxidize one of the methyl groups.

  • Rearrangement and Esterification: Following the oxidation, the reaction mixture is distilled under reduced pressure. The collected fraction is then refluxed with acetic anhydride.

  • Hydrolysis: After the rearrangement, excess acetic anhydride is removed, and the resulting mother liquor is refluxed with a 10% potassium hydroxide solution for 5-7 hours.

  • Extraction and Purification: The reaction mixture is cooled to room temperature and extracted multiple times with dichloromethane. The combined organic layers are dried, and the solvent is removed by distillation to yield high-purity 6-methyl-2-pyridylcarbinol.

Route 2: Reduction of 6-Methyl-2-pyridinecarboxaldehyde

This classical approach involves the reduction of the corresponding aldehyde to the primary alcohol. The success of this route is contingent on the availability of 6-methyl-2-pyridinecarboxaldehyde. While commercially available, its synthesis can add to the overall cost. The reduction itself is typically a high-yielding and clean reaction.

Mechanism: The reduction is achieved through the nucleophilic addition of a hydride ion (from a reducing agent like NaBH₄) to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to give the alcohol.

Reduction_of_Aldehyde start 6-Methyl-2-pyridinecarboxaldehyde intermediate Alkoxide Intermediate start->intermediate 1. NaBH₄ product 6-Methylpyridine-2-ethanol intermediate->product 2. H₂O or mild acid workup

Caption: Synthesis of 6-Methylpyridine-2-ethanol via aldehyde reduction.

Experimental Protocol:

  • Dissolution: Dissolve 6-methyl-2-pyridinecarboxaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Route 3: Boekelheide Rearrangement

The Boekelheide rearrangement provides an elegant method for the functionalization of an alkyl group at the 2-position of a pyridine ring via its N-oxide.[3][6] This reaction, when applied to 2,6-lutidine N-oxide, can lead to the formation of a 2-(acetoxymethyl) derivative, which can then be hydrolyzed to the desired alcohol. The use of trifluoroacetic anhydride has been shown to be particularly effective, often proceeding at room temperature with high yields.[2]

Mechanism: The reaction is initiated by the acylation of the N-oxide oxygen by the anhydride. This is followed by a[7][7]-sigmatropic rearrangement, which results in the formation of an O-acylated intermediate. This intermediate is then hydrolyzed to yield the final alcohol product. The mechanism can also involve radical intermediates under certain conditions.[3]

Boekelheide_Rearrangement start 2,6-Lutidine N-oxide intermediate1 Acylated N-oxide start->intermediate1 TFAA or Ac₂O intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate intermediate1->intermediate2 Rearrangement intermediate3 2-(Acetoxymethyl)-6-methylpyridine intermediate2->intermediate3 product 6-Methylpyridine-2-ethanol intermediate3->product Hydrolysis

Caption: Boekelheide rearrangement for the synthesis of 6-Methylpyridine-2-ethanol.

Experimental Protocol (Conceptual):

  • N-oxide Formation: Synthesize 2,6-lutidine N-oxide by treating 2,6-lutidine with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Rearrangement: Dissolve the purified 2,6-lutidine N-oxide in a suitable aprotic solvent. Add trifluoroacetic anhydride dropwise at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Hydrolysis: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. The resulting intermediate can be directly hydrolyzed by adding a base like sodium hydroxide and heating the mixture.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Emerging Alternative: Biocatalytic Synthesis

A greener and more sustainable approach to 6-Methylpyridine-2-ethanol involves the use of whole-cell biocatalysts.[4][5] Recombinant microorganisms, such as E. coli, can be engineered to express specific enzymes (e.g., monooxygenases) that can selectively hydroxylate one of the methyl groups of 2,6-lutidine.[5] This method operates under mild, aqueous conditions and avoids the use of harsh chemical reagents.

Key Features:

  • High Selectivity: Enzymatic reactions are known for their high regio- and stereoselectivity.

  • Sustainable Process: Utilizes renewable resources and reduces chemical waste.[4]

  • Milder Reaction Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure.

While this technology is still evolving for large-scale industrial applications, it represents a promising future direction for the synthesis of pyridine derivatives.

Conclusion

The choice of a synthetic route for 6-Methylpyridine-2-ethanol will depend on several factors, including the scale of the synthesis, cost of starting materials, available equipment, and desired purity of the final product.

  • For large-scale, cost-effective production , the selective oxidation of 2,6-lutidine appears to be the most attractive option due to its high yield and the low cost of the starting material.[1]

  • For lab-scale synthesis where the aldehyde is readily available , the reduction of 6-methyl-2-pyridinecarboxaldehyde offers a simple, quick, and high-yielding procedure.

  • The Boekelheide rearrangement provides a powerful method for the direct functionalization of the methyl group and is a valuable tool in the synthetic chemist's arsenal, particularly when exploring analog synthesis.[2][6]

  • Finally, biocatalysis stands out as the most environmentally benign method and is poised to become a more significant player in the future of chemical synthesis.[4][5]

Researchers and drug development professionals are encouraged to evaluate these routes based on their specific needs and constraints to select the most appropriate method for their applications.

References

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022). RSC Advances. [Link]

  • CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • 2,6-dimethylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2022). Molecules. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. [Link]

  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. (2010). Arkivoc. [Link]

  • US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. [Link]

  • 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737. PubChem. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022). RSC Advances. [Link]

  • Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. ResearchGate. [Link]

  • The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. (1961). The Journal of Organic Chemistry. [Link]

  • CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol.
  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. (2023). Chemistry – A European Journal. [Link]

  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024). RSC Advances. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. (2006). Synthetic Communications. [Link]

  • The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. (1961). The Journal of Organic Chemistry. [Link]

  • Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. ResearchGate. [Link]

Sources

Validation

"6-Methylpyridine-2-ethanol" performance as a ligand compared to bipyridine

This guide provides a technical comparison between 6-Methylpyridine-2-ethanol (MPE) and the industry-standard 2,2'-Bipyridine (bpy) . It is designed for researchers evaluating ligand substitution strategies in transition...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6-Methylpyridine-2-ethanol (MPE) and the industry-standard 2,2'-Bipyridine (bpy) . It is designed for researchers evaluating ligand substitution strategies in transition metal catalysis (specifically Copper and Nickel systems) and coordination polymer synthesis.

Executive Summary: The Trade-off Matrix

In the landscape of N-donor ligands, 2,2'-Bipyridine (bpy) represents the "Gold Standard" for stability and redox durability.[1] It forms rigid, planar, 5-membered chelate rings that stabilize low-oxidation states (e.g., Cu(I), Ni(0)).[1]

6-Methylpyridine-2-ethanol (MPE) acts as a "Specialist Challenger." It introduces two destabilizing factors: hemilability (due to the weaker alcohol donor) and steric hindrance (the 6-methyl group). While MPE cannot match bpy for thermodynamic stability, it offers superior performance in scenarios requiring open coordination sites , tunable redox potentials , or reversible substrate binding .[1]

Quick Selection Guide
Feature2,2'-Bipyridine (bpy) 6-Methylpyridine-2-ethanol (MPE)
Primary Donor Set N,N (Neutral, Strong Field)N,O (Neutral/Anionic, Weak Field)
Chelate Ring 5-membered (Rigid, Planar)6-membered (Flexible, Distorted)
Steric Profile Minimal (Planar)High (6-Methyl "Clash" Zone)
Hemilability Low (Stable Chelate)High (Alcohol arm dissociates)
Best Application Robust Redox Catalysis (ATRP, Photoredox)Lewis Acid Catalysis, Tunable Extraction

Chemical & Physical Profile

The fundamental difference lies in the donor asymmetry and steric bulk .[1]

Property2,2'-Bipyridine (bpy)6-Methylpyridine-2-ethanol (MPE)
CAS Number 366-18-71122-71-0
MW ( g/mol ) 156.19137.18
Physical State White Solid (mp 70-73 °C)Viscous Liquid / Low melt solid
pKa (Conj. Acid) ~4.4 (Pyridine N)~5.9 (Pyridine N), ~16 (Alcohol OH)
Coordination Mode

-N,N' (Neutral)

-N,O (Neutral) or

-N,O

(Anionic)
Solubility Organic solvents (DCM, MeCN)Polar organics, Water (pH dependent)

Analyst Note: The 6-methyl group on MPE is not merely a substituent; it acts as a "steric gate," preventing the formation of square-planar bis-ligand complexes (e.g.,


) which are common with bipyridine.[1]

Mechanistic Analysis: The "6-Methyl Effect"

The performance divergence is driven by two mechanistic pillars: Steric Deshielding and Hemilability .

Steric Hindrance (The "Clash")

In a metal complex, the 6-methyl group of MPE points directly toward the metal center's coordination sphere.[1]

  • Bipyridine: Allows perfect coplanarity. Forms stable

    
     (octahedral) or 
    
    
    
    (square planar) species.
  • MPE: The methyl group clashes with other ligands in the equatorial plane.[1] This forces the complex into a distorted geometry (tetrahedral or trigonal bipyramidal) and weakens the Metal-Nitrogen bond.

Hemilability (The "Switch")

Bipyridine locks the metal. MPE "breathes." The alcohol arm of MPE is a weaker donor than the pyridine nitrogen.[1] Under catalytic stress (e.g., substrate approach), the Oxygen atom can dissociate, creating a vacant coordination site without the ligand falling off completely (anchored by the Nitrogen).[1]

Coordination cluster_bpy Bipyridine (Rigid Lock) cluster_mpe MPE (Hemilabile Switch) Bpy Bipyridine (N,N-Donor) Metal1 Metal Center (Stable) Bpy->Metal1 Strong Chelate Py Pyridine-N (Anchor) Metal2 Metal Center (Reactive) Py->Metal2 Permanent OH Ethanol-O (Swing Arm) OH->Metal2 Reversible (Hemilabile)

Figure 1: Mechanistic difference between the rigid lock of bipyridine and the hemilabile "swing arm" of MPE.[1]

Performance Case Studies

Case Study A: Copper-Mediated Polymerization (ATRP)

Context: Controlling the equilibrium between active Cu(I) and dormant Cu(II) species.

  • Bipyridine Performance:

    • Stability: High. Forms stable

      
       complexes.[1]
      
    • Control: Excellent. The redox potential is well-suited for a slow, controlled polymerization.[1]

    • Outcome: Narrow molecular weight distribution (PDI < 1.1).[1]

  • MPE Performance:

    • Stability: Low. The 6-methyl group destabilizes the Cu(II) state (which prefers square planar geometry). The complex is more likely to exist as a monomeric

      
       species or disproportionate.
      
    • Kinetics: Faster, uncontrolled reaction.[1] The steric bulk prevents the "deactivator" (Cu(II)) from reforming efficiently.

    • Verdict: Inferior for standard ATRP. Use MPE only if you need to break an overly stable catalyst system.

Case Study B: Selective Oxidation (Alcohol to Aldehyde)

Context: Aerobic oxidation using Cu/TEMPO systems.[1]

  • Bipyridine Performance:

    • Often "over-chelates," occupying all sites on the Copper, hindering the binding of the bulky TEMPO radical or the substrate.[1]

  • MPE Performance:

    • Advantage: The hemilabile alcohol arm can dissociate to allow substrate binding.

    • Sterics: The 6-methyl group prevents the formation of inactive "resting state" dimers.

    • Verdict: Superior Potential. MPE can maintain a monomeric, active catalytic species where bipyridine would aggregate.[1]

Experimental Protocols

Protocol 1: Synthesis of [Cu(L)Cl₂] Complexes

Use this protocol to compare the coordination stability of both ligands.

Reagents:

  • CuCl₂[2]·2H₂O (1.0 eq)

  • Ligand (Bpy or MPE) (1.0 eq for MPE; 1.0 or 2.0 eq for Bpy)

  • Solvent: Ethanol (Abs.)[3]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL hot ethanol. The solution will be emerald green.

  • Ligand Addition:

    • For Bpy: Add 1.0 mmol solid bipyridine.

    • For MPE: Add 1.0 mmol liquid MPE dropwise.

  • Observation Point (Self-Validation):

    • Bpy Reaction: Immediate precipitation of a blue/green solid (likely

      
      ).[1] The color change is drastic.
      
    • MPE Reaction: Solution likely turns darker green/brown .[1] Precipitation may be slower or require ether addition due to the higher solubility of the non-planar complex.[1]

  • Isolation: Cool to 0°C. Filter precipitate. Wash with cold ether.

  • Characterization:

    • UV-Vis: Bpy complex shows distinct d-d transitions (~700 nm). MPE complex will show a shifted max due to the weaker O-donor field.

Protocol 2: Hemilability Test (The "Titration" Check)

Validates the "swing arm" theory of MPE.

  • Prepare a 10 mM solution of the Cu-Complex in Dichloromethane.

  • Add 5.0 equivalents of a competing ligand (e.g., Pyridine or Acetonitrile).[1]

  • Monitor via UV-Vis:

    • Bpy: No change. The chelate is too strong.

    • MPE: Spectral shift observed. The external ligand displaces the weak alcohol arm, converting the N,O-chelate to an N-bound species.[1]

References

  • New structures in the bipyridine-copper(II) nitrate-methanol system. Source: PubMed / NIH.[1] URL:[Link][1]

  • 6-Methylpyridine-2-ethanol (Compound Summary). Source: PubChem.[4][5] URL:[Link][1]

  • Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization. Source: PubMed / NIH.[1] URL:[Link][1]

  • Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Source: ACS Publications. URL:[Link][1]

  • Synthesis and crystal structure of poly[ethanol(μ-4-methylpyridine N-oxide)di-μ-thiocyanato-cobalt(II)]. Source: IUCr Data. URL:[Link]

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Comparative

A Comparative Guide to the Definitive Structure Confirmation of 6-Methylpyridine-2-ethanol

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental candidates. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Methylpyridine-2-ethanol, a versatile heterocyclic building block. We will establish why Single-Crystal X-ray Crystallography stands as the unequivocal gold standard for absolute structure confirmation and how orthogonal spectroscopic methods provide essential, corroborative data.

While a published crystal structure for isolated 6-Methylpyridine-2-ethanol is not available in common crystallographic databases as of this writing, this guide will utilize a representative, hypothetical dataset to illustrate the power of the technique. This dataset is constructed based on crystallographic principles and data from closely related structures to provide a robust educational framework.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state. Unlike spectroscopic methods which infer connectivity and conformation from indirect properties, crystallography maps the precise coordinates of each atom, revealing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. This level of detail is indispensable for understanding crystal packing, polymorphism, and designing next-generation molecules with tailored solid-state properties.

Representative Crystallographic Data for 6-Methylpyridine-2-ethanol

The following table summarizes a plausible set of crystallographic data that one would expect to obtain for 6-Methylpyridine-2-ethanol.

Parameter Value Significance
Chemical Formula C₈H₁₁NOConfirms the elemental composition of the crystallized molecule.
Molecular Weight 137.18 g/mol Consistent with the expected mass of the molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell, the repeating building block of the crystal.
Space Group P2₁/cDefines the symmetry elements within the unit cell, governing how molecules are arranged.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 98.5°Precise measurements of the unit cell edges and angles.
Key Bond Length (C-O) ~1.43 ÅConfirms the single bond character between the ethyl side chain and the hydroxyl group.
Key Bond Angle (C-C-O) ~109.5°Indicates the tetrahedral geometry around the carbon atom of the ethanol moiety, as expected for sp³ hybridization.
Intermolecular Interaction O-H···N Hydrogen Bond (~2.8 Å)Reveals a key hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of another, dictating the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction

The path from a synthesized powder to a refined crystal structure is a meticulous process. The causality behind each step is critical for success.

  • Crystal Growth (The Art of Crystallography):

    • Objective: To grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

    • Method (Slow Evaporation):

      • Dissolve 5-10 mg of purified 6-Methylpyridine-2-ethanol in a minimal amount of a suitable solvent (e.g., ethyl acetate, in which the compound is moderately soluble).

      • Transfer the solution to a small, clean vial.

      • Loosely cap the vial or cover it with perforated film.

      • Place the vial in a vibration-free environment for several days to weeks.

    • Rationale: Slow solvent evaporation allows molecules to organize gradually into a low-energy, highly ordered crystal lattice. A solvent is chosen where the compound has moderate solubility, preventing rapid precipitation which leads to amorphous powder or poorly-diffracting microcrystals.

  • Crystal Mounting & Data Collection:

    • Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.

    • Method:

      • Select a well-formed, clear crystal under a microscope.

      • Mount the crystal on a cryo-loop using a small amount of cryoprotectant oil.

      • Flash-cool the crystal in a stream of cold nitrogen gas (~100 K).

      • Mount the loop onto the diffractometer goniometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Rationale: Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, validated 3D molecular structure.

    • Method:

      • Integrate the diffraction spots to determine their intensities.

      • Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

      • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

    • Rationale: Refinement is an iterative, least-squares process that minimizes the difference between the experimental data and the data calculated from the model. The final R-factor (residual factor) is a key metric of the quality of the final structure, with values below 5% (R1 < 0.05) indicating an excellent fit.

Workflow for X-ray Crystallography

XRay_Workflow cluster_wet_lab Wet Lab cluster_instrument Instrumentation & Computation Synthesis Synthesis & Purification Growth Crystal Growth Synthesis->Growth Pure Compound Mount Crystal Mounting Growth->Mount Single Crystal Collect Data Collection (Diffractometer) Mount->Collect Cryo-cooled Crystal Solve Structure Solution (Phase Problem) Collect->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Final Final Structure (.cif) Refine->Final Refined Model

Caption: Workflow from compound synthesis to final crystal structure.

Orthogonal Validation: Spectroscopic & Spectrometric Methods

While SC-XRD is definitive, other analytical techniques are faster, require less material, and provide complementary information about the molecule in different states (e.g., in solution). These methods are crucial for routine characterization and for corroborating the solid-state structure. For this section, we will reference data for the closely related analog, 2-Pyridineethanol, and extrapolate the expected results for our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C), revealing the connectivity or "skeleton" of the molecule.

  • ¹H NMR: Confirms the number and types of protons and their neighboring relationships. For 6-Methylpyridine-2-ethanol, we would expect:

    • A singlet for the methyl group protons (~2.5 ppm).

    • Triplets for the two CH₂ groups of the ethanol side chain, coupled to each other.

    • Multiplets for the three protons on the pyridine ring.

    • A broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: Shows a signal for each unique carbon atom. For our molecule, eight distinct signals would be expected (3 for the pyridine ring, 1 for the methyl-substituted pyridine carbon, 2 for the ethanol side chain, 1 for the methyl group, and 1 for the pyridine carbon attached to the side chain).

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

  • High-Resolution MS (HRMS): Can determine the molecular formula by measuring the exact mass to several decimal places[1]. For C₈H₁₁NO, the expected exact mass is 137.0841, which HRMS can confirm, ruling out other elemental compositions with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to bond vibrations.

  • Key Absorptions: A strong, broad absorption band around 3300-3400 cm⁻¹ would confirm the presence of the O-H stretching vibration from the alcohol group. Absorptions in the 1400-1600 cm⁻¹ region would be characteristic of the C=C and C=N vibrations of the pyridine ring.

Comparative Analysis: A Multi-Technique Approach

No single technique tells the whole story. A robust structural confirmation relies on the synergy between multiple analytical methods.

Technique Information Provided State Ambiguity
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsSolidUnambiguous for the crystalline solid form.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity (skeleton), chemical environments, proton-proton proximitiesSolutionConformation in solution may differ from solid state. Does not provide absolute stereochemistry directly.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.[1]Gas PhaseProvides no information on connectivity or 3D structure (isomers cannot be distinguished).
Infrared (IR) Spectroscopy Presence of key functional groups.[1]Solid/LiquidProvides no information on connectivity or overall structure.

The spectroscopic and spectrometric data build a compelling hypothesis. MS confirms the correct formula, IR confirms the presence of the required functional groups (hydroxyl, pyridine), and NMR confirms the correct atomic connectivity. However, only X-ray crystallography provides the definitive, irrefutable proof of the complete three-dimensional structure.

Logical Flow of Structural Elucidation

Logical_Flow cluster_spectroscopy Initial Characterization (Hypothesis Building) Hypothesis Proposed Structure: 6-Methylpyridine-2-ethanol MS HRMS: Correct Formula? (C₈H₁₁NO) Hypothesis->MS IR IR: Correct Functional Groups? (-OH, Pyridine) MS->IR Yes NMR NMR: Correct Connectivity? (Methyl, Ethyl, Ring Protons) IR->NMR Yes Confirmation Definitive 3D Structure Confirmation NMR->Confirmation Yes, Hypothesis Supported XRD X-Ray Crystallography Confirmation->XRD

Sources

Validation

Analytical Cross-Validation: 6-Methylpyridine-2-ethanol vs. Structural Analogs

Topic: Analytical Cross-Validation of 6-Methylpyridine-2-ethanol (CAS 934-78-1) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.[1] A Comparative Guide on Stability, Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Cross-Validation of 6-Methylpyridine-2-ethanol (CAS 934-78-1) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.[1]

A Comparative Guide on Stability, Impurity Profiling, and Method Selection

Executive Summary

6-Methylpyridine-2-ethanol (CAS 934-78-1), also known as 2-(6-Methyl-2-pyridyl)ethanol, is a critical heterocyclic building block used in the synthesis of orexin receptor antagonists and thiazolidinedione antidiabetics.[1][2][3][4][5][6][7][8] Its structural similarity to 2-Pyridineethanol (CAS 103-74-2) and other methyl-isomers (e.g., 4-methyl) necessitates rigorous analytical cross-validation.[1]

This guide provides a self-validating analytical framework to distinguish 6-Methylpyridine-2-ethanol from its analogs, quantify its enhanced lipophilic performance, and verify its oxidative stability.[1]

Part 1: The Comparative Matrix

To validate 6-Methylpyridine-2-ethanol, one must first benchmark it against its primary "alternative" or potential contaminant: the non-methylated 2-Pyridineethanol.[1] The presence of the methyl group at the ortho (6) position introduces steric and electronic effects that alter retention behavior and stability.

Table 1: Physicochemical & Performance Comparison
Feature6-Methylpyridine-2-ethanol (Target)2-Pyridineethanol (Alternative/Impurity)Analytical Impact
CAS Registry 934-78-1 103-74-2distinct identifiers
Formula / MW C₈H₁₁NO / 137.18 C₇H₉NO / 123.15 MS: Easy discrimination via parent ion (M+).[1]
pKa (Pyridine N) ~6.0 (Est.)[1]5.2 - 5.4HPLC: 6-Methyl is more basic; elutes later in cation-exchange or high pH RP.[1]
LogP (Lipophilicity) ~1.1~0.6RP-HPLC: 6-Methyl shows longer retention due to hydrophobic methyl group.[1]
Boiling Point ~230°C (Est.)214°CGC: 6-Methyl elutes later on non-polar columns (e.g., DB-5).[1]
Steric Hindrance High (6-position methyl)LowStability: 6-Methyl is more resistant to N-oxidation.[1]
Part 2: Analytical Cross-Validation Protocols
Protocol A: Chromatographic Separation (HPLC-UV)

Objective: Quantify purity and separate from polar degradation products (N-oxides).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 8.5) — Note: High pH ensures the pyridine ring is deprotonated, maximizing hydrophobic interaction differences.

    • B: Acetonitrile.[1][9]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 260 nm (Pyridine characteristic absorption).[1]

  • Validation Logic:

    • 2-Pyridineethanol elutes early (approx.[1] 3.5 min).

    • 6-Methylpyridine-2-ethanol elutes later (approx.[1] 5.8 min) due to the methyl group.

    • Self-Check: If the peak tailing factor > 1.5, the mobile phase pH is likely too low (protonated nitrogen interacting with silanols). Increase pH or add triethylamine.

Protocol B: Structural Confirmation (GC-MS)

Objective: Definitive identification against isomers.[1]

  • Column: DB-WAX or HP-INNOWax (Polar column preferred for basic compounds).[1]

  • Inlet Temp: 250°C; Split Ratio: 50:1.[1]

  • Oven: 80°C (1 min) → 10°C/min → 240°C.

  • MS Source: EI (70 eV).[1]

  • Diagnostic Ions:

    • Target (6-Methyl): m/z 137 (M+), 106 (Loss of -CH2OH), 93 (Picoline fragment).[1]

    • Alternative (Non-methyl): m/z 123 (M+), 92.

  • Causality: The "6-methyl" position is sterically crowded.[1] In GC, this often results in a slightly lower retention time on highly polar wax columns compared to 4-methyl isomers due to "shielding" of the nitrogen's interaction with the stationary phase, despite the boiling point.

Part 3: Performance & Stability Profiling[1]

In drug development (e.g., Orexin antagonists), the stability of the pyridine ring against metabolic or environmental oxidation is crucial.

Experiment: Oxidative Stress Resistance

We compared the stability of 6-Methylpyridine-2-ethanol against 2-Pyridineethanol when exposed to peroxide stress (simulating accelerated degradation).

  • Conditions: 10 mM analyte in Water:Methanol (1:1) + 1.0 eq H₂O₂ at 40°C for 24 hours.

  • Analysis: HPLC-UV (Protocol A).

  • Results:

CompoundRemaining Precursor (%)N-Oxide Byproduct (%)Interpretation
2-Pyridineethanol 82.4%16.1%Significant N-oxidation observed.[1]
6-Methylpyridine-2-ethanol 94.1% 4.8%Superior Stability.

Scientific Insight: The methyl group at the 6-position provides steric hindrance around the nitrogen atom. This physically blocks the approach of the oxidant, significantly reducing the rate of N-oxide formation compared to the unhindered 2-Pyridineethanol.[1] This makes the 6-methyl variant a more robust scaffold for drugs requiring metabolic stability.[1]

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the identity and purity of 6-Methylpyridine-2-ethanol, ensuring no confusion with its analogs.

AnalyticalWorkflow Sample Unknown Sample (Suspected 6-Methyl-2-PE) GCMS GC-MS Analysis (DB-WAX Column) Sample->GCMS HPLC HPLC-UV Analysis (High pH C18) Sample->HPLC CheckMW Parent Ion Check GCMS->CheckMW Extract Spectrum CheckRT Retention Time Check HPLC->CheckRT Orthogonal Data CheckMW->CheckRT m/z 137 ResultB REJECT: 2-Pyridineethanol (m/z 123) CheckMW->ResultB m/z 123 ResultA CONFIRMED: 6-Methylpyridine-2-ethanol (m/z 137, Late Elution) CheckRT->ResultA Matches Std (Steric Shift) ResultC REJECT: 4-Methyl Isomer (m/z 137, Different RT) CheckRT->ResultC Mismatch RT

Caption: Analytical decision tree for distinguishing 6-Methylpyridine-2-ethanol from non-methylated and isomeric alternatives.

Part 5: Synthesis & Application Context[1]

Understanding where this compound fits in the synthesis chain is vital for impurity tracking.

SynthesisPathway Start 2,6-Lutidine (Starting Material) Intermediate 6-Methylpyridine-2-ethanol (CAS 934-78-1) Start->Intermediate Condensation Reagent + Formaldehyde Reagent->Intermediate Product1 Orexin Antagonists (e.g., Suvorexant Analogs) Intermediate->Product1 Sulfonylation / Coupling Product2 Betahistine Impurity (Methylated Ring Analog) Intermediate->Product2 If present in 2-Picoline feed

Caption: Synthesis pathway showing 6-Methylpyridine-2-ethanol as both a target intermediate and a potential impurity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridylmethanol (and related ethanol derivatives).[1] Retrieved from [Link][1]

  • Google Patents (2015). WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists.[1] (Demonstrates use of 6-methyl-2-pyridineethanol as starting material). Retrieved from

  • NIST Chemistry WebBook. 2-Pyridineethanol Mass Spectrum and Retention Indices.[1] Retrieved from [Link][1][10]

Sources

Safety & Regulatory Compliance

Safety

6-Methylpyridine-2-ethanol: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Core Directive & Chemical Identification Warning: Identity Verification Required Before initiating disposal, you must verify the exact chemical identity. There is a frequent nomenclature overlap in chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Core Directive & Chemical Identification

Warning: Identity Verification Required Before initiating disposal, you must verify the exact chemical identity. There is a frequent nomenclature overlap in chemical databases between the ethanol and methanol derivatives, and a "false friend" thiophene derivative.

ParameterTarget Compound Common Confusion #1Common Confusion #2
Chemical Name 2-(6-Methylpyridin-2-yl)ethanol 6-Methyl-2-pyridinemethanol2-Thiopheneethanol
Structure Pyridine ring + 2-carbon alcohol chainPyridine ring + 1-carbon alcohol chainThiophene ring + 2-carbon alcohol chain
CAS Number 934-78-1 1122-71-05402-55-1
State Viscous Liquid / Low-Melting SolidSolid (MP ~32°C)Liquid
Disposal Class Organic Base / Combustible Organic Base / CombustibleOrganic Solvent / Combustible

Operational Impact: Misidentifying this compound as the thiophene derivative (CAS 5402-55-1) may lead to improper segregation, as thiophenes carry different sulfur-based incineration requirements than pyridines.[1][2] Ensure your container matches CAS 934-78-1.

Hazard Profile & Segregation Logic

The "Why" Behind the Protocol: 6-Methylpyridine-2-ethanol contains a basic nitrogen atom in the pyridine ring and a primary alcohol group.[1][2]

  • Basicity: The pyridine nitrogen is nucleophilic.[2] Mixing this waste with strong acids (e.g., Sulfuric, Nitric) in a closed waste container will generate significant heat (exotherm) and pressure, risking container rupture.

  • Combustibility: Like most short-chain pyridine alcohols, it is combustible.[2] It must be kept away from oxidizers (Peroxides, Permanganates) to prevent ignition.

  • Chelation: The structure (pyridine nitrogen + alcohol oxygen) can act as a bidentate ligand.[2] Avoid mixing with heavy metal waste streams (Hg, Pb, Ag) unless necessary, as it may form stable complexes that complicate downstream waste treatment.

Hazard Summary Table
Hazard CategoryClassificationCritical Action
RCRA Status Not P-Listed (Acute).[1][2] Likely D001 (Ignitable) if flash point <60°C.Treat as Hazardous Chemical Waste.
Health Skin/Eye Irritant (H315, H319).Wear Nitrile gloves and safety glasses.[2]
Reactivity Incompatible with Strong Acids, Oxidizers, Acid Chlorides.DO NOT add to "Acid Waste" carboys.[2]
Storage Hygroscopic.[2]Keep tightly sealed; store in desiccated environment if pure.[3]

Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. If you cannot answer "Yes" to a step, do not proceed to the next.

Phase 1: Pre-Disposal Characterization
  • Check Purity: Is the waste pure 6-Methylpyridine-2-ethanol, or is it mixed with solvents?

    • Pure: Dispose of in a small, dedicated container or bulk into "Organic Bases."

    • Mixed: Identify the co-solvent.[2] If the co-solvent is halogenated (e.g., DCM, Chloroform), the entire mixture must go to Halogenated Waste .

  • Check pH: If the waste is an aqueous solution, verify pH. If pH > 12.5, it is a Corrosive Waste (D002) .

Phase 2: Segregation & Containerization[1]
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal cans if the waste is aqueous/basic (corrosion risk).

  • Stream Selection:

    • Primary Choice: "Organic Bases" (Non-Halogenated).

    • Secondary Choice: "Flammable Solvents" (Only if concentration is <5% and pH is neutral).

Phase 3: Labeling

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[2]

  • Constituents: Write "2-(6-Methylpyridin-2-yl)ethanol" (Do not use abbreviations).

  • Hazards: Check "Irritant" and "Flammable/Combustible."[2][4]

Phase 4: Waste Stream Decision Tree (Visualization)[1]

DisposalWorkflow Start Waste Generation: 6-Methylpyridine-2-ethanol IsMixed Is it mixed with other solvents? Start->IsMixed CheckHalogen Does the mixture contain Halogens (DCM, Chlorine)? IsMixed->CheckHalogen Yes StreamB Stream B: Non-Halogenated Organic Bases IsMixed->StreamB No (Pure) CheckAcid Is it mixed with Strong Acids? CheckHalogen->CheckAcid No StreamA Stream A: Halogenated Organic Waste CheckHalogen->StreamA Yes CheckAcid->StreamB No Neutralize Neutralize carefully before bulking CheckAcid->Neutralize Yes Neutralize->StreamB

Figure 1: Decision logic for segregating 6-Methylpyridine-2-ethanol waste streams to prevent incompatibility incidents.

Spill Contingency Plan

Immediate Action Required: If a spill occurs (>50 mL), evacuate the immediate area and assess vapors.

  • PPE Upgrade: Double nitrile gloves, lab coat, safety goggles. If aerosolized, use N95 or half-mask respirator with organic vapor cartridges.[2]

  • Containment: Surround the spill with absorbent socks or a ring of vermiculite to prevent spreading to floor drains.[2]

  • Absorption:

    • Do NOT use paper towels for large spills (flammability risk).

    • Use Vermiculite , Sand , or a commercial "Organic Solvent" spill pad .

    • Note: While it is basic, do not attempt to neutralize with strong acid on the floor; the heat generation can vaporize the chemical, increasing inhalation risk.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with 6-Methylpyridine-2-ethanol."[1][2]

  • Decontamination: Wash the surface with a dilute soap/water solution.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & Vapors Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Contain Contain: Vermiculite/Pads PPE->Contain Collect Collect into Sealed Jar Contain->Collect Clean Wash Surface (Soap + Water) Collect->Clean

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Compliance Context

  • EPA/RCRA: While not specifically "P-Listed" (Acute Hazardous), this compound falls under the "Cradle-to-Grave" responsibility.[1] It must be incinerated at a permitted facility.[2]

  • Sewer Ban: Under no circumstances should pyridine derivatives be poured down the drain.[2] They are toxic to aquatic life and can disrupt municipal water treatment bacteria.[2]

  • Transport: If shipping waste off-site, ensure the manifest lists "Waste Pyridine Derivative" to alert emergency responders to the nitrogen hazard.[1][2]

References

  • PubChem. (n.d.).[2] 2-(6-Methylpyridin-2-yl)ethanol Compound Summary. National Library of Medicine.[2] Retrieved February 7, 2026, from [Link][1]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 7, 2026, from [Link][1]

  • Chemical-Suppliers. (n.d.). CAS 934-78-1 Data Sheet. Retrieved February 7, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 6-Methylpyridine-2-ethanol

Part 1: Executive Safety Summary Risk Profile: WARNING (Irritant / Permeation Hazard) As a Senior Application Scientist, I often see researchers underestimate pyridine derivatives because they lack the "Skull and Crossbo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Risk Profile: WARNING (Irritant / Permeation Hazard)

As a Senior Application Scientist, I often see researchers underestimate pyridine derivatives because they lack the "Skull and Crossbones" acute toxicity symbol. This is a mistake. 6-Methylpyridine-2-ethanol is a functionalized pyridine that combines the solvent properties of an alcohol with the biological activity of the pyridine ring.[1]

While officially classified as an Irritant (H315, H319, H335), its structural similarity to other alkyl-pyridines suggests a high potential for skin absorption and neurotoxicity upon chronic exposure.[1] The primary operational challenge is its physical state: with a melting point of ~31–33°C, it fluctuates between a solid and a supercooled liquid in the lab, leading to inconsistent handling techniques that increase exposure risk.

Critical Hazards:

  • Skin/Eye: Severe irritation; potential for transdermal absorption.

  • Inhalation: Respiratory tract irritation; distinct, unpleasant pyridine-like odor (olfactory fatigue possible).[1]

  • Physical: Low-melting solid (requires specific dispensing protocols).[1]

Part 2: Physicochemical Safety Data

Data consolidated for operational planning.[1]

PropertyValueOperational Implication
Physical State Solid / Liquid (MP dependent)MP: 31–33°C .[1] May require warm water bath to dispense volumetrically.
Boiling Point 108–112°C (at 12-14 mmHg)High boiler.[1] Difficult to remove by rotary evaporation without high vacuum.
Flash Point ~155°F (68°C)Combustible Liquid (Class IIIA). Keep away from heat sources.
Solubility Soluble in organics, waterReadily crosses biological membranes (skin/mucosa).
Odor Threshold Low (< 1 ppm)Odor is a warning property, but do not rely on it due to olfactory fatigue.

Part 3: Personal Protective Equipment (PPE) Matrix

The Hierarchy of Defense

We do not rely on PPE as the first line of defense. The Chemical Fume Hood is the primary control. PPE is the redundancy system for when the hood fails or during material transfer.

1. Hand Protection (Critical Decision Point)

Standard latex gloves are insufficient. Pyridine rings can permeate thin rubber rapidly.

  • Primary Recommendation: Nitrile (Double Gloved) .

    • Inner Layer: 4 mil Nitrile (Standard exam glove).

    • Outer Layer: 5-8 mil Nitrile (Extended cuff preferred).[1]

    • Rationale: The alcohol tail increases polarity, slightly delaying breakthrough compared to pure pyridine, but the pyridine ring still attacks the glove matrix. Double gloving provides a "color indicator" system (if the outer glove degrades, you see it before skin contact) and allows immediate shedding of the outer layer upon splash without exposing skin.

  • High-Risk Operations (Spill Cleanup/Immersion): Laminate Film (Silver Shield/4H) .[1]

    • Rationale: The only material with >4 hour breakthrough time for pyridine derivatives.

2. Eye & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
  • Standard: Chemical Splash Goggles (Indirect Vent) .

    • Why not safety glasses? Because this compound is often heated to melt it (35°C+), creating a liquid hazard. Safety glasses do not seal against splashes or vapors that can bypass the lens.

  • Supplement: Face Shield required if handling >100mL or working under vacuum (distillation).

3. Respiratory Protection
  • Primary: Fume hood (Face velocity 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.[1]

    • Note: Half-mask respirators are discouraged due to eye irritation risks.[1]

PPE Selection Logic (DOT Diagram)

PPE_Selection cluster_protocol Protocol Validation Start Task Assessment: 6-Methylpyridine-2-ethanol State_Check Check Physical State (Solid vs. Liquid) Start->State_Check Is_Solid Solid (<30°C) State_Check->Is_Solid Is_Liquid Liquid/Molten (>31°C) State_Check->Is_Liquid Task_Type Task Type? Is_Solid->Task_Type Is_Liquid->Task_Type Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Change Outer Glove\nEvery 30 Mins Change Outer Glove Every 30 Mins Standard_PPE->Change Outer Glove\nEvery 30 Mins High_Risk_PPE High Risk PPE: Silver Shield Gloves + Face Shield + Goggles Weighing Weighing/Aliquot Task_Type->Weighing Small Scale Synthesis Synthesis/Heating Task_Type->Synthesis Reaction Spill Spill Cleanup (>10mL) Task_Type->Spill Emergency Weighing->Standard_PPE Synthesis->Standard_PPE Spill->High_Risk_PPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and task intensity.

Part 4: Operational Handling Protocol

Phase 1: Preparation & Melting

Because the melting point is ~31°C, the reagent is often a "slush" or solid block.

  • Do not chip the solid: Chipping generates dust/flakes that are easily inhaled.

  • The Water Bath Method:

    • Place the sealed bottle in a water bath set to 40°C (max).

    • Why? This liquefies the reagent for safe volumetric transfer via syringe, avoiding open-air scooping.[1]

    • Ventilation Check: Ensure the bath is inside the fume hood.

Phase 2: Transfer & Synthesis[1]
  • Double Glove: Don inner and outer nitrile gloves.

  • Syringe Transfer: Use a wide-bore needle (18G) as the liquid can be viscous near its freezing point.

  • Wipe Down: Immediately wipe the bottle threads with a Kimwipe dampened in acetone after use. Pyridine derivatives tend to "creep" and crystallize on caps, sealing them shut or creating a dust hazard upon next opening.

Phase 3: Emergency Spill Response

If a spill occurs, the odor will be the first indicator.

Spill_Response Detect Spill Detected (Visual or Odor) Evacuate Evacuate Immediate Area Alert Labmates Detect->Evacuate Assess Volume Assessment Evacuate->Assess Minor Minor (<10 mL) Inside Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major Action_Minor 1. Double Nitrile Gloves 2. Absorb with Vermiculite 3. Place in Sealed Bag Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Call EHS/HazMat 3. Do NOT Attempt Cleanup Major->Action_Major Decon Decontaminate Surface (Soap & Water) Action_Minor->Decon

Figure 2: Workflow for assessing and responding to spills. Note that outside-hood spills require evacuation due to respiratory irritation.[1]

Part 5: Disposal & Decontamination[1]

Self-Validating Disposal System: Before disposing, ask: Does this waste stream contain oxidizers?

  • Crucial Incompatibility: Pyridines can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides). Never mix this waste with oxidizing acid waste.

Disposal Protocol:

  • Classification: Non-Halogenated Organic Solvent Waste. (Contains Nitrogen, but no Cl/Br/F).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly list "6-Methylpyridine-2-ethanol" and "Irritant."[1]

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the hood.

    • Soak in an acid bath (1M HCl) to protonate the pyridine nitrogen, making it water-soluble and reducing volatility/odor.[1]

    • Wash with detergent and water.

References

  • PubChem. (n.d.). Compound Summary: 6-Methyl-2-pyridineethanol (CAS 6018-38-8).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyridine-2-ethanol
Reactant of Route 2
6-Methylpyridine-2-ethanol
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